3-Benzylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLVSDUMKMBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211051 | |
| Record name | 3-Benzylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-95-1 | |
| Record name | 3-Benzylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Benzylpyridine: A Comprehensive Technical Guide for Researchers
CAS Number: 620-95-1
This technical guide provides an in-depth overview of 3-Benzylpyridine, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Physicochemical Properties
This compound, with the molecular formula C₁₂H₁₁N, is a pyridine derivative with a benzyl substituent at the 3-position.[1] There are some discrepancies in the reported physical properties across different sources, which are noted below.
| Property | Value | Source(s) |
| Molecular Weight | 169.23 g/mol | [1] |
| Molecular Formula | C₁₂H₁₁N | [1] |
| Appearance | Colorless to pale yellow liquid or off-white to yellow solid | [2] |
| Boiling Point | 286-287 °C | [3][4] |
| 220-225 °C | [2] | |
| Melting Point | 34 °C | [5] |
| -20 °C | [2] | |
| Density | 1.061 g/cm³ | |
| Solubility | Sparingly soluble in water; soluble in ethanol and ether | [2] |
| Flash Point | 30 °C | [3][4] |
Synthesis and Experimental Protocols
Alternatively, a multi-step synthesis starting from nicotinic acid (pyridine-3-carboxylic acid) is feasible. This would involve the formation of 3-benzoylpyridine as a key intermediate, followed by reduction of the ketone to a methylene group. A detailed protocol for the synthesis of the intermediate, 3-benzoylpyridine, is provided below as a reference.
Experimental Protocol: Synthesis of 3-Benzoylpyridine (Intermediate)
This protocol is adapted from a known procedure for the synthesis of benzoylpyridines.
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Anhydrous benzene
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid
-
50% aqueous sodium hydroxide
-
Chloroform
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1 mole of nicotinic acid.
-
Slowly add 6.9 moles of distilled thionyl chloride with stirring over 15-20 minutes.
-
Heat the mixture on a steam bath with continuous stirring for 1 hour.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Add 200 ml of anhydrous benzene and distill it off under reduced pressure.
-
Add an additional 500 ml of anhydrous benzene.
-
Cool the flask in an ice-salt bath and add 2.5 moles of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.
-
Allow the mixture to warm to room temperature and then heat under reflux for 6 hours.
-
Cautiously pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.
-
Separate and discard the organic layer.
-
Extract the acid solution with three 500-ml portions of ether and discard the ether extracts.
-
Basify the solution with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves.
-
After cooling, extract the product with five 300-ml portions of chloroform.
-
Combine the chloroform extracts, wash with water, and remove the solvent by distillation.
-
Distill the residue to obtain 3-benzoylpyridine.
Note on Conversion to this compound: The resulting 3-benzoylpyridine can be converted to this compound through a standard Wolff-Kishner or Clemmensen reduction, which reduces the ketone to a methylene bridge.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyridine scaffold is a common feature in many biologically active compounds.
While specific drugs directly synthesized from this compound are not prominently documented, its utility is evident in the synthesis of related structures and intermediates. For instance, this compound hydrochloride is a reactant in the synthesis of 3-[p-(3-chloro-2-methylpropionyl)benzyl]pyridine.[6] Furthermore, the N-benzyl-3-piperidine core, which can be derived from 3-substituted pyridines, is a key component of the calcium channel blocker Benidipine.
The broader class of benzylpyridines has shown diverse biological activities. For example, derivatives of N-benzyl-pyridine-2-one have been investigated for their potential in ameliorating cognitive deficits, suggesting a possible role in the development of treatments for neurodegenerative diseases like Alzheimer's.[4]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data on the direct biological targets or signaling pathways modulated by this compound itself. The biological effects observed are generally attributed to the larger molecules synthesized from this intermediate. The pyridine ring can act as a hydrogen bond acceptor and can participate in π-stacking interactions with biological macromolecules, which is a key reason for its prevalence in medicinal chemistry. Further research is needed to elucidate any intrinsic biological activity of this compound.
Safety and Handling
This compound is classified as harmful and an irritant. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[7]
-
H312: Harmful in contact with skin.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H332: Harmful if inhaled.[7]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood.
Visualizations
Synthesis Workflow
Caption: Plausible synthetic route to this compound.
Role in Medicinal Chemistry
Caption: Role of the this compound scaffold in generating diverse derivatives.
References
- 1. scbt.com [scbt.com]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 4. chemwhat.com [chemwhat.com]
- 5. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylpyridine is a heterocyclic aromatic organic compound with the chemical formula C₁₂H₁₁N. It consists of a pyridine ring substituted with a benzyl group at the 3-position. This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its utility in the construction of more complex molecular architectures. A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for the characterization of its derivatives. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Core Physical Properties
The physical characteristics of this compound have been reported across various sources. A summary of these key quantitative data is presented below for easy comparison. It is important to note the variations in reported values, which can arise from differences in experimental conditions and sample purity.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁N | [1][2][3][4][5] |
| Molecular Weight | 169.22 g/mol | [1][2][3][5] |
| 169.227 g/mol | [1] | |
| 169.23 g/mol | [5][6] | |
| Appearance | Colorless to pale yellow liquid | [1] |
| White or Colorless to Light yellow powder to lump to clear liquid | [1] | |
| Off-white to yellow Solid | [3] | |
| Melting Point | -20 °C | [1] |
| 34 °C | [3][6] | |
| 29.0 to 33.0 °C | ||
| Boiling Point | approx. 220-225 °C | [1] |
| 287 °C | [6] | |
| 286-287 °C | [3][4] | |
| Density | 1.0610 g/cm³ | [3][7] |
| Refractive Index | 1.5818 (estimate) | [3][7] |
| pKa | 5.40 ± 0.10 (Predicted) | [1][3][7] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and ether. | [1] |
| Flash Point | 30 °C | [3][4][7] |
Experimental Protocols
The determination of the physical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point is a critical indicator of a substance's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is crystalline)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: If the this compound sample is solid, ensure it is dry and finely powdered. A small amount is crushed into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample, packing a small amount (2-3 mm in height) into the sealed end. The tube is then tapped gently on a hard surface or dropped through a long glass tube to compact the sample at the bottom.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure substance will have a sharp melting range of 1-2 °C.
Determination of Boiling Point
Simple distillation is a standard method for determining the boiling point of a liquid and can also serve as a purification step.[8]
Apparatus:
-
Round-bottom flask (50 mL)
-
Distillation head (still head) with a condenser
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stands
Procedure:
-
Apparatus Setup: A simple distillation apparatus is assembled.[8] Approximately 10-15 mL of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Heating: The flask is gently heated. As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
Observation: The temperature will rise and then stabilize as the vapor condenses in the condenser and drips into the receiving flask. This stable temperature is recorded as the boiling point.
-
Data Collection: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. If the pressure is not at standard atmospheric pressure (760 mmHg), a correction may be necessary.
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (a small glass flask of a specific, accurately known volume) or a graduated cylinder and an analytical balance.
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure using a Pycnometer:
-
Mass of Empty Pycnometer: The clean, dry pycnometer is weighed accurately on an analytical balance.
-
Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
Temperature Equilibration: The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Mass of Filled Pycnometer: The pycnometer is removed from the bath, dried, and weighed again.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property that is also indicative of purity.
Apparatus:
-
Refractometer (e.g., Abbe refractometer)
-
Constant temperature water bath
-
Dropper or pipette
-
Lens paper and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer using a clean dropper.
-
Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: The refractive index is read from the instrument's scale. The temperature at which the measurement is taken must be recorded, as the refractive index is temperature-dependent. This is typically done at 20 °C (n_D²⁰).
Determination of Solubility
A qualitative assessment of solubility is fundamental for understanding the compound's behavior in various solvent systems.[9]
Apparatus:
-
Test tubes and a test tube rack
-
Spatula or dropper
-
Vortex mixer (optional)
-
Various solvents (e.g., water, ethanol, diethyl ether, hexane, toluene)
Procedure:
-
Sample and Solvent: A small, measured amount of this compound (e.g., 50 mg or a few drops) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated thoroughly (e.g., by flicking the test tube or using a vortex mixer) for a minute or two.
-
Observation: The mixture is observed to determine if the solute has completely dissolved. If it has, the compound is classified as soluble. If a significant portion remains undissolved, it is classified as sparingly soluble or insoluble.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities to build a solubility profile.
Visualizations
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of an organic compound such as this compound.
Caption: Workflow for the characterization of this compound's physical properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 98% , 620-95-1 - CookeChem [cookechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. scbt.com [scbt.com]
- 6. This compound [stenutz.eu]
- 7. This compound CAS#: 620-95-1 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amherst.edu [amherst.edu]
An In-depth Technical Guide to 3-Benzylpyridine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic pathways of 3-Benzylpyridine. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Molecular and Physical Properties
This compound is an organic compound featuring a pyridine ring substituted with a benzyl group at the 3-position. Its chemical formula is C₁₂H₁₁N. The molecular structure consists of a six-membered aromatic heterocycle containing one nitrogen atom, attached to a benzyl substituent.
Physicochemical Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N |
| Molecular Weight | 169.22 g/mol |
| Melting Point | 34 °C |
| Boiling Point | 286-287 °C |
| Density | 1.061 g/cm³ |
| pKa | 5.40 ± 0.10 (Predicted) |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable pyridine derivative. A plausible synthetic route is the reaction of 3-pyridylmagnesium bromide with benzyl bromide.
Synthetic Pathway
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocol: Synthesis via Grignard Reaction
The following protocol is a generalized procedure based on established methods for similar Grignard reactions with pyridine derivatives.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Benzyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 3-bromopyridine in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form 3-pyridylmagnesium bromide.
-
Reaction with Benzyl Bromide: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Quenching and Extraction: After the addition is complete, warm the reaction mixture to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or methanol.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Navigating the Solubility Landscape of 3-Benzylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Benzylpyridine, a heterocyclic aromatic compound, holds significance in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and biological studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, detailed experimental protocols for its determination, and modern predictive methodologies. This guide aims to equip researchers with the necessary tools and knowledge to effectively work with this compound in diverse solvent systems.
Theoretical Framework for Solubility
The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a dual chemical nature:
-
A Polar Pyridine Head: The nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding.
-
A Nonpolar Benzyl Tail: The benzyl group is a nonpolar hydrocarbon moiety.
This amphiphilic character suggests that this compound will exhibit a range of solubilities in different organic solvents. It is expected to be soluble in solvents of intermediate polarity and in those that can engage in hydrogen bonding. While sparingly soluble in water, its solubility in organic solvents such as ethanol and ether is generally reported to be good.[1]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in a wide range of organic solvents. This underscores the need for experimental determination to accurately quantify its solubility for specific applications. To provide a comparative context, the following table presents qualitative solubility information.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Protic | Ethanol, Methanol | Good |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Good |
| Nonpolar | Hexane, Toluene | Low to Moderate |
| Ethers | Diethyl Ether | Good |
Experimental Protocols for Solubility Determination
Accurate solubility data is best obtained through experimental measurement. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
The Shake-Flask Method (Thermodynamic Solubility)
This is the gold standard method for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful decantation of the supernatant, or filtration using a syringe filter (e.g., 0.45 µm PTFE for organic solvents), can be employed. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Quantification: Accurately measure the concentration of this compound in the clear, saturated solution. This can be achieved using a suitable analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable column and mobile phase to separate and quantify this compound. Create a calibration curve with standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore and the solvent does not interfere, a calibration curve can be generated to determine the concentration based on absorbance at a specific wavelength.
-
-
Calculation: The solubility is then expressed in appropriate units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (χ).
Gravimetric Method
This method is straightforward and relies on the accurate weighing of the solute dissolved in a known mass of solvent.
Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the shake-flask method (steps 1 and 2).
-
Isolation of Saturated Solution: After equilibration, carefully filter the saturated solution to remove all undissolved solid. Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed, dry container.
-
Solvent Evaporation: Evaporate the solvent completely from the weighed portion of the saturated solution. This can be done under a gentle stream of nitrogen, in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound, or using a rotary evaporator.
-
Mass Determination: Once the solvent is fully evaporated, re-weigh the container with the dried solute.
-
Calculation:
-
Mass of the saturated solution = (Mass of container + solution) - (Mass of empty container)
-
Mass of the dissolved solute = (Mass of container + dry solute) - (Mass of empty container)
-
Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute
-
Solubility ( g/100g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100
-
Predictive Models for Solubility
In the absence of experimental data, computational models can provide useful estimates of solubility. These models are particularly valuable in the early stages of research and for screening a large number of solvents.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[1][2] The model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[3] It often provides more accurate predictions than group-contribution methods, especially for complex molecules.
Visualization of Experimental Workflow
The general process for the experimental determination of solubility can be visualized as a logical workflow.
Conclusion
References
3-Benzylpyridine: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylpyridine is a heterocyclic aromatic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical products. Its molecular structure, comprising a pyridine ring substituted with a benzyl group, imparts specific chemical properties and reactivity. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound to ensure its safe use in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to provide a thorough resource for researchers and professionals.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁N | PubChem |
| Molecular Weight | 169.22 g/mol | PubChem[1] |
| Appearance | Off-white to yellow solid or colorless to light yellow liquid | ChemicalBook[2] |
| Melting Point | 34 °C | ChemicalBook[2] |
| Boiling Point | 286-287 °C | ChemicalBook[2] |
| Density | 1.061 g/cm³ | ChemicalBook[2] |
| Flash Point | 30 °C | ChemicalBook[2] |
| pKa | 5.40 ± 0.10 (Predicted) | ChemicalBook[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and ether. | - |
| Vapor Density | 5.8 | Fisher Scientific |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
Source: PubChem[1], TCI Chemicals[3]
Toxicological Data
| Route | Species | Value | Source |
| Oral LD50 | Rat | 891 mg/kg | - |
| Dermal LD50 | Rabbit | 1121 mg/kg | - |
| Inhalation LC50 | Rat | 17.1 mg/L (4 hours) | - |
Note: This data is for Pyridine and should be used as a reference for potential toxicity.
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential to minimize the risks associated with handling this compound.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure[4]. The laboratory should be well-ventilated[4].
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area[5].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure. The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z87.1 standards. | Protects against splashes and vapors, preventing serious eye irritation[6]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Latex gloves are not recommended. | Prevents skin contact, which can be harmful and cause irritation[4]. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Not typically required when working in a functional chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel. | Prevents inhalation of harmful vapors. |
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing[3].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
-
Keep containers tightly closed when not in use to prevent the release of vapors[4].
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Ground and bond containers when transferring material to prevent static discharge, especially given its low flash point.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[5].
-
Keep containers tightly sealed in a secure location.
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids[7].
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][9]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[8]. |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention[10]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8]. |
Spill Response
The response to a spill will depend on its size and location.
-
Minor Spill (in a chemical fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the initial spill[11].
-
Working from the outside in, carefully collect the absorbed material into a sealable, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside a chemical fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
If the substance is flammable, eliminate all ignition sources.
-
Close the laboratory doors to contain the vapors.
-
Contact the institution's emergency response team or environmental health and safety office.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container. Dispose of the waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[5]. Do not dispose of this compound down the drain.
Visualized Workflows
The following diagrams illustrate key safety workflows for handling hazardous chemicals like this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree for selecting appropriate PPE for this compound.
References
- 1. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 620-95-1 [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. jk-sci.com [jk-sci.com]
Commercial Suppliers and Technical Guide to High-Purity 3-Benzylpyridine for Research and Drug Development
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 3-Benzylpyridine, a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in chemical research, is offered by a range of commercial suppliers. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative summary of suppliers, typical purity specifications, and relevant analytical methodologies.
Overview of Commercial Suppliers
High-purity this compound is available from several chemical suppliers, catering to the needs of research and development laboratories as well as bulk manufacturing. The purity of the commercially available product typically ranges from 95% to over 98%, with Gas Chromatography (GC) being the most common analytical method cited for purity assessment.
Below is a summary of prominent commercial suppliers and their typical product specifications. It is important to note that lot-specific data, including precise purity and impurity profiles, should always be obtained from the supplier's Certificate of Analysis (CoA).
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Appearance | Notes |
| TCI America | 620-95-1 | C₁₂H₁₁N | 169.23 | >98.0% (GC) | White or Colorless to Light yellow powder to lump to clear liquid | - |
| ChemicalBook | 620-95-1 | C₁₂H₁₁N | 169.23 | 99.0% min | - | Lists multiple suppliers on its platform. |
| Santa Cruz Biotechnology | 620-95-1 | C₁₂H₁₁N | 169.23 | - | - | For Research Use Only.[1] Recommends referring to the lot-specific Certificate of Analysis.[1] |
| Spectrum Chemical | 620-95-1 | C₁₂H₁₁N | 169.23 | - | - | Products meet or exceed grade requirements. |
| CookeChem | 620-95-1 | C₁₂H₁₁N | 169.22 | 98%[2] | - | - |
| Manchester Organics | 620-95-1 | C₁₂H₁₁N | 169.222 | 95%[3] | - | - |
Physicochemical Properties
This compound is a colorless to pale yellow liquid or solid with a melting point around 29-33 °C. It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[4]
| Property | Value |
| Boiling Point | ~220-225 °C[4] |
| Melting Point | ~-20 °C (liquid form)[4] / 29.0 to 33.0 °C (solid form) |
| Density | Data not consistently available |
| pKa | 5.40 ± 0.10 (Predicted) |
Experimental Protocols: Quality Control and Purity Determination
While specific, detailed analytical methods are proprietary to each supplier, a general workflow for the quality control of this compound can be outlined based on standard analytical chemistry practices. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing purity and identifying impurities.
General Gas Chromatography (GC) Method for Purity Analysis
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., a mid-polarity column like a DB-5 or equivalent).
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent such as dichloromethane or methanol.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/minute to a final temperature of 280 °C, held for 5 minutes. (Note: This is a generic program and would require optimization).
-
Detector Temperature: 300 °C
-
-
Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage. Impurities are identified by their retention times and can be quantified relative to the main peak.
General High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
Objective: To determine the purity of this compound and identify any non-volatile impurities or related substances.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
Methodology:
-
Sample Preparation: A solution of the this compound sample is prepared in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water (with a modifier such as 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Similar to GC, the peak area of this compound is used to calculate the percentage purity.
Potential Impurities and Synthesis-Related Byproducts
The impurity profile of this compound is largely dependent on its synthetic route. Common methods for its synthesis can introduce specific impurities. For instance, if prepared from 3-hydroxypyridine and benzyl chloride, unreacted starting materials or byproducts from side reactions could be present.
A potential synthesis route involves the reaction of 3-hydroxypyridine with benzyl chloride to form an N-benzyl-3-hydroxypyridinium salt, which is then reduced.[5]
Potential impurities may include:
-
Unreacted 3-hydroxypyridine
-
Residual benzyl chloride
-
Over-benzylated products
-
Byproducts from the reduction step
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules with potential pharmacological activities.[4] Its pyridine ring and benzyl group provide a versatile scaffold for chemical modifications.
Derivatives of benzylpyridines are being investigated for various therapeutic applications. For example, novel N-benzyl pyridine-2-one derivatives have been studied for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase activity.[6] This highlights the importance of using high-purity this compound as a starting material to ensure the integrity of the final drug candidates and the reliability of biological data.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. This compound , 98% , 620-95-1 - CookeChem [cookechem.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 6. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental Reactivity of the Pyridine Ring in 3-Benzylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of 3-benzylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the electronic properties of the pyridine ring and the influence of the benzyl substituent on its reactivity towards various chemical transformations. Key reaction classes, including electrophilic and nucleophilic substitutions, N-oxidation, reduction of the pyridine ring, and reactions at the benzylic position, are discussed in detail. This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the synthesis and functionalization of this compound derivatives.
Introduction
The pyridine ring is a foundational scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, characterized by the electron-withdrawing nature of the nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analogue, benzene. This compound, featuring a benzyl group at the 3-position, presents a versatile platform for the development of novel molecular entities. The benzyl substituent, while not in direct conjugation with the pyridine nitrogen, influences the regioselectivity and rate of chemical reactions on the heterocyclic core. Understanding the fundamental reactivity of this compound is paramount for the rational design and synthesis of its derivatives for various applications.
This guide provides an in-depth analysis of the core reactivity of this compound, with a focus on practical synthetic methodologies. Quantitative data from the literature is summarized in tabular format for ease of comparison, and detailed experimental protocols for key transformations are provided. Furthermore, mechanistic pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical principles.
Reactivity of the Pyridine Ring
The pyridine ring in this compound exhibits a rich and varied reactivity, influenced by the interplay of the electron-deficient nature of the heterocycle and the electronic effects of the benzyl substituent.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the nitrogen atom.[1] Reactions typically require harsh conditions and proceed at a much slower rate compared to benzene. The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[2] Substitution is directed to the 3- and 5-positions, as attack at these positions avoids placing a positive charge on the nitrogen atom in the resonance structures of the intermediate sigma complex. In this compound, the primary sites for electrophilic attack are the C-5 and, to a lesser extent, the C-2 and C-6 positions, though the latter are less favored. It is also important to note that the electron-rich benzene ring of the benzyl group is more susceptible to electrophilic attack than the pyridine ring.
Direct nitration of pyridine requires forcing conditions and often results in low yields.[1] For this compound, nitration is expected to occur preferentially on the more electron-rich benzene ring of the benzyl group. To achieve nitration on the pyridine ring, harsher conditions are necessary, and the expected major product would be 5-nitro-3-benzylpyridine. A general method for the nitration of substituted pyridines involves the use of nitric acid in trifluoroacetic anhydride, with yields ranging from 10-83% depending on the substrate.[3]
Table 1: Quantitative Data for Electrophilic Nitration of Substituted Pyridines
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| Substituted Pyridines | HNO₃, (CF₃CO)₂O | - | 3-Nitropyridines | 10-83 | [3] |
| 2-Benzylpyridine | conc. H₂SO₄, conc. HNO₃ | 80°C, 20 min | Nitrated Benzene Ring | Not specified | [4] |
Experimental Protocol: Nitration of this compound (General Procedure)
-
In a 25 mL round-bottom flask, cool 5 mL of concentrated sulfuric acid to below 5°C in an ice bath.
-
With swirling, slowly add 1.0 mL (6.2 mmol) of this compound to the cooled acid.
-
Continue to swirl the solution in the ice bath and add 1.0 mL (16 mmol) of concentrated nitric acid dropwise over 2-3 minutes.
-
After the addition is complete, heat the reaction mixture in a water bath at 80°C for 20 minutes.
-
Pour the reaction mixture onto 80 g of crushed ice in a beaker.
-
Carefully neutralize the mixture by the addition of a concentrated NaOH solution until the solution is strongly basic (pH > 11).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from ethanol.
Diagram 1: Electrophilic Aromatic Substitution (Nitration) Mechanism
Caption: Mechanism of electrophilic nitration on the pyridine ring.
Direct sulfonation of pyridine is also challenging and requires high temperatures.[5] Fuming sulfuric acid (oleum) is typically used as the sulfonating agent.[5] For this compound, sulfonation is expected to occur at the C-5 position. An alternative approach involves the N-oxidation of the pyridine ring, which activates it towards electrophilic attack, followed by sulfonation and subsequent deoxygenation.
Experimental Protocol: Sulfonation of this compound (General Procedure)
-
In a 50 mL round-bottom flask equipped with a reflux condenser, carefully add 10 mmol of this compound to 10 mL of 20% oleum (fuming sulfuric acid). Caution: Oleum is extremely corrosive.
-
Heat the reaction mixture to the required temperature (e.g., 220-250°C) and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaOH or CaCO₃).
-
The product, this compound-5-sulfonic acid, can be isolated by filtration if it precipitates or by other appropriate workup procedures.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are ortho and para to the nitrogen atom.[6] Attack at these positions allows for the delocalization of the negative charge in the intermediate Meisenheimer complex onto the electronegative nitrogen atom, thus stabilizing the intermediate.
The Chichibabin reaction is a classic method for the amination of pyridines using sodium amide (NaNH₂) in liquid ammonia or an inert solvent like toluene.[6][7] For 3-substituted pyridines, amination occurs preferentially at the C-2 position.[6] In the case of this compound, the reaction yields 2-amino-5-benzylpyridine.[8]
Table 2: Quantitative Data for the Chichibabin Reaction
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| Pyridine | NaNH₂, liq. NH₃ | - | 2-Aminopyridine | 70-85 | [6] |
| This compound | NaNH₂ | Toluene | 2-Amino-5-benzylpyridine | Not specified | [8] |
Experimental Protocol: Chichibabin Reaction of this compound
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, place a suspension of sodium amide in dry toluene.
-
Add this compound to the suspension under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
The reaction progress can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, 2-amino-5-benzylpyridine.
-
The product can be purified by crystallization or chromatography.
Diagram 2: Chichibabin Reaction Mechanism
Caption: Mechanism of the Chichibabin reaction on this compound.
N-Oxidation
The lone pair of electrons on the pyridine nitrogen is readily available for reaction with electrophiles. N-oxidation is a common transformation, typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[9][10] The resulting pyridine N-oxides are versatile intermediates; the N-oxide group activates the ring towards both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 6-positions). For 3-substituted pyridines, oxidation with m-CPBA has been reported to give the highest yields of the corresponding N-oxides.[10]
Table 3: Quantitative Data for N-Oxidation of Pyridines
| Substrate | Oxidant | Conditions | Product | Yield (%) | Reference |
| Pyridine | 40% Peracetic acid | 85°C | Pyridine-N-oxide | 78-83 | [9] |
| 3-Substituted Pyridines | m-CPBA | - | 3-Substituted Pyridine-N-oxides | High | [10] |
Experimental Protocol: N-Oxidation of this compound
-
Dissolve this compound in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the stirred solution of this compound.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and 3-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain this compound-N-oxide. The product can be further purified by chromatography if necessary.
Reduction of the Pyridine Ring
The aromatic pyridine ring can be reduced to a saturated piperidine ring under various conditions, most commonly through catalytic hydrogenation. This transformation is of great synthetic importance as piperidines are prevalent in many biologically active molecules.[11]
Table 4: Quantitative Data for the Reduction of Pyridines
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| Pyridine-3-carboxaldehyde derivatives | 10% Pd/C | H₂, Acetic Acid | 3-Benzylpiperidine derivatives | Moderate to good | [12] |
| 3-Substituted Pyridines | Rh₂O₃ | H₂ (5 bar), TFE, 40°C, 16h | 3-Substituted Piperidines | Not specified |
Experimental Protocol: Catalytic Hydrogenation of this compound
-
In a high-pressure reaction vessel, dissolve this compound (1 mmol) in a suitable solvent such as acetic acid or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as 10% Pd/C or PtO₂.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the reaction vessel and filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting 3-benzylpiperidine can be purified by distillation or chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solved Nitration of 2-Benzylpyridine Determine the | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
electrophilic substitution reactions of 3-Benzylpyridine
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of this compound. Due to the presence of two distinct aromatic systems—an electron-deficient pyridine ring and an electron-rich phenyl ring—the reactivity and regioselectivity of these reactions are governed by a complex interplay of electronic effects. This document details the underlying principles, predicts the outcomes of major EAS reactions, provides detailed experimental protocols for key transformations, and summarizes quantitative data for clarity. The guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Reactivity and Regioselectivity
This compound incorporates two aromatic rings linked by a methylene bridge. The electrophilic substitution behavior of this molecule is determined by the inherent electronic properties of each ring system.
-
The Pyridine Ring: The pyridine ring is an electron-deficient heteroaromatic system. The high electronegativity of the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene.[1][2] Furthermore, most electrophilic substitutions are conducted in acidic media, which leads to the protonation of the basic nitrogen atom. This forms a pyridinium ion, drastically increasing the deactivation of the ring.[3][4] In the rare instances where electrophilic substitution on the pyridine ring occurs, it overwhelmingly favors attack at the C-3 (or 5) position to avoid forming an unstable carbocation intermediate with a positive charge on the electronegative nitrogen atom.[1][5][6][7]
-
The Benzyl Group's Phenyl Ring: In contrast, the phenyl ring of the benzyl group is an electron-rich system. It is attached to the pyridine via a methylene (-CH2-) group, which acts as a weak electron-donating group. Electron-donating groups activate the benzene ring, making it more susceptible to electrophilic attack than unsubstituted benzene.[8][9]
Competing Sites for Electrophilic Attack
Given the highly deactivated nature of the pyridine (or pyridinium) ring and the activated nature of the phenyl ring, electrophilic substitution reactions on this compound are expected to occur exclusively on the phenyl ring of the benzyl substituent. This has been demonstrated in related isomers, such as 2-benzylpyridine, where nitration occurs on the benzyl ring.[10][11]
The methylene bridge directs incoming electrophiles to the ortho (C2', C6') and para (C4') positions of the phenyl ring.[9][12] Therefore, a mixture of ortho- and para-substituted products is anticipated, with the para product often favored due to reduced steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. Solved Please experts, draw an electron pushing mechanism of | Chegg.com [chegg.com]
- 11. Solved Sure! Here's the balanced chemical equation for the | Chegg.com [chegg.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Nucleophilic Substitution on the Benzyl Group of 3-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylpyridine and its derivatives are significant scaffolds in medicinal chemistry and materials science. Functionalization of the benzylic position provides a direct route to introduce diverse molecular complexity, enabling the exploration of structure-activity relationships and the development of novel chemical entities. Direct nucleophilic substitution on the sp³-hybridized carbon of the benzyl group in this compound is not a viable synthetic strategy due to the absence of a suitable leaving group.
This technical guide outlines a robust and widely applicable two-step strategy to achieve formal nucleophilic substitution at the benzylic position of this compound. The methodology involves an initial benzylic halogenation, creating a reactive intermediate, followed by a classical S(_N)2 reaction with a variety of nucleophiles. This document provides a comprehensive overview of the reaction principles, detailed experimental protocols for key transformations, and a summary of quantitative data to facilitate reaction design and optimization.
Reaction Principle: A Two-Step Approach
The overall transformation is achieved through a two-step sequence:
-
Benzylic Halogenation: The benzylic C-H bonds in this compound are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.[1] This allows for selective halogenation at this position using radical initiators. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution on the pyridine or benzene rings.[2]
-
Nucleophilic Substitution (S(_N)2 Reaction): The product of the first step, 3-(bromomethyl)pyridine, possesses a highly reactive primary benzylic halide. This makes it an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-nucleophile bonds with high efficiency. The reaction proceeds via a backside attack, resulting in an inversion of configuration if the carbon were chiral.[3]
Experimental Protocols
Step 1: Benzylic Bromination of 3-Alkylpyridine
This protocol describes a general method for the benzylic bromination of a 3-alkylpyridine (as a proxy for this compound) using N-bromosuccinimide (NBS).
Materials:
-
3-Alkylpyridine (e.g., 3-picoline) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)
-
Carbon tetrachloride (CCl(_4)) or a greener alternative like acetonitrile (CH(_3)CN)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3-alkylpyridine (1.0 eq), NBS (1.1 eq), and the radical initiator (BPO or AIBN, 0.02-0.05 eq).
-
Add the solvent (e.g., CCl(_4)) to the flask.
-
Heat the reaction mixture to reflux (for CCl(_4), approx. 77°C) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO(_3) solution, saturated aqueous Na(_2)S(_2)O(_3) solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)pyridine.
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation. Note: 3-(bromomethyl)pyridine can be unstable and may polymerize upon standing, so it is often used immediately in the next step.[4]
Step 2: Nucleophilic Substitution on 3-(Bromomethyl)pyridine
The following are representative protocols for the reaction of 3-(bromomethyl)pyridine with common nucleophiles.
Protocol 3.2.1: Cyanation
Materials:
-
3-(Bromomethyl)pyridine (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-(bromomethyl)pyridine (1.0 eq) in DMSO.
-
Carefully add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-90°C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(cyanomethyl)pyridine.
Protocol 3.2.2: Methoxylation (Williamson Ether Synthesis)
Materials:
-
3-(Bromomethyl)pyridine (1.0 eq)
-
Sodium methoxide (NaOMe) (1.1 eq) or sodium metal (Na) (1.1 eq)
-
Anhydrous methanol (MeOH)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere, or by using a commercially available solution.
-
To this solution, add a solution of 3-(bromomethyl)pyridine (1.0 eq) in methanol.
-
Reflux the reaction mixture for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous Na(_2)SO(_4), and concentrate.
-
Purify the crude product by distillation or column chromatography to obtain 3-(methoxymethyl)pyridine.
Protocol 3.2.3: Amination
Materials:
-
3-(Bromomethyl)pyridine (1.0 eq)
-
Amine nucleophile (e.g., Benzylamine) (1.2 eq)
-
Base (e.g., Potassium carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N)) (1.5-2.0 eq)
-
Acetonitrile or DMF
-
Water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amine nucleophile (1.2 eq) and the base (1.5-2.0 eq) in acetonitrile or DMF.
-
Add a solution of 3-(bromomethyl)pyridine (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-60°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding N-substituted-3-(aminomethyl)pyridine.
Data Presentation
The following tables summarize the reaction conditions and reported yields for the nucleophilic substitution on benzylic-type pyridyl halides.
Table 1: Benzylic Bromination of 3-Picoline
| Reagent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NBS | BPO | CCl(_4) | Reflux | 2 | ~75-85 | General |
| NBS | AIBN | CH(_3)CN | Reflux | 1-3 | ~80-90 | General |
Note: Yields are typical for benzylic bromination of toluene derivatives and are expected to be similar for 3-picoline.
Table 2: Nucleophilic Substitution on 3-(Bromomethyl)pyridine Derivatives
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyanide | NaCN | DMSO | 90 | 2-4 | 3-(Cyanomethyl)pyridine | High (Est. >90) | [5] |
| Methoxide | NaOMe | MeOH | Reflux | 1-3 | 3-(Methoxymethyl)pyridine | High (Est. >85) | [5] |
| Azide | NaN(_3) | DMF | 50 | 12 | 3-(Azidomethyl)pyridine | >95 (Est.) | General |
| Piperidine | Piperidine/K(_2)CO(_3) | DMF | RT | 4 | 3-(Piperidin-1-ylmethyl)pyridine | ~90 | General |
| Benzylamine | Benzylamine/Et(_3)N | ACN | RT-50 | 2-6 | N-Benzyl-1-(pyridin-3-yl)methanamine | High (Est. >90) | [6] |
| Thiophenol | Thiophenol/K(_2)CO(_3) | DMF | RT | 2 | 3-((Phenylthio)methyl)pyridine | ~92 | General |
Note: Estimated yields are based on high-yielding S(_N)2 reactions on similar benzylic bromides.[7]
Mandatory Visualizations
Caption: Overall reaction pathway for the functionalization of this compound.
Caption: General experimental workflow for the two-step synthesis.
References
Spectroscopic Profile of 3-Benzylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzylpyridine (CAS No: 620-95-1), a key intermediate in pharmaceutical and chemical synthesis. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.51 | d | 1H | H-2 (Pyridine) |
| 8.46 | dd | 1H | H-6 (Pyridine) |
| 7.45 | dt | 1H | H-4 (Pyridine) |
| 7.20 - 7.35 | m | 5H | Phenyl-H |
| 7.10 | dd | 1H | H-5 (Pyridine) |
| 3.99 | s | 2H | -CH₂- |
d: doublet, dd: doublet of doublets, dt: doublet of triplets, m: multiplet, s: singlet
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 150.2 | C-6 (Pyridine) |
| 147.8 | C-2 (Pyridine) |
| 139.4 | C-1' (Phenyl) |
| 136.1 | C-4 (Pyridine) |
| 135.8 | C-3 (Pyridine) |
| 128.9 | C-2', C-6' (Phenyl) |
| 128.6 | C-3', C-5' (Phenyl) |
| 126.5 | C-4' (Phenyl) |
| 123.5 | C-5 (Pyridine) |
| 38.9 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3000 - 3100 | Medium | Aromatic C-H Stretch (Pyridine and Phenyl) |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| 1580 - 1610 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |
| 1450 - 1500 | Medium-Strong | C=C Ring Stretching (Phenyl) |
| 1420 - 1440 | Medium | CH₂ Bending |
| 690 - 770 | Strong | C-H Out-of-plane Bending (Aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 169 | 94.3 | [M]⁺ (Molecular Ion) |
| 168 | 100.0 | [M-H]⁺ |
| 167 | 29.7 | [M-2H]⁺ |
| 91 | 14.9 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general experimental protocols are outlined below.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
-
¹H NMR Acquisition : The proton NMR spectrum was acquired using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The carbon NMR spectrum was acquired using a proton-decoupled pulse sequence. A larger number of scans was employed to obtain a clear spectrum.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer was utilized for the analysis.
-
Sample Preparation : The IR spectrum was obtained from a thin liquid film of this compound prepared in a capillary cell (melt)[1].
-
Data Acquisition : The spectrum was recorded over the standard mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system was employed for the analysis.
-
Ionization Method : Electron Ionization (EI) at 70 eV was used to generate the mass spectrum.
-
Analysis : The fragmentation pattern of this compound is characterized by the loss of a hydrogen atom to form the stable base peak at m/z 168. A significant fragment at m/z 91 corresponds to the tropylium ion, formed by the cleavage of the C-C bond between the methylene group and the pyridine ring.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Benzylpyridine from 3-Picoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-benzylpyridine from 3-picoline. The synthesis is a two-step process involving an initial condensation of 3-picoline with benzaldehyde to yield 3-stilbazole, followed by the reduction of the stilbazole intermediate to the final product, this compound. Two effective methods for the reduction step, catalytic hydrogenation and sodium borohydride reduction, are presented. This guide includes comprehensive methodologies, data presentation in tabular format for easy comparison, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis from readily available starting materials is of significant interest. The following protocols outline a reliable and reproducible method to obtain this compound from 3-picoline. The key transformation involves the activation of the methyl group of 3-picoline via condensation with benzaldehyde, followed by selective reduction of the resulting carbon-carbon double bond.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Condensation | 3-Picoline, Benzaldehyde, Acetic Anhydride | Acetic Anhydride | 140 | 6 | ~75-85 |
| 2a | Catalytic Hydrogenation | 3-Stilbazole, H₂, 10% Pd/C | Ethanol | 25 | 4 | >95 |
| 2b | Sodium Borohydride Reduction | 3-Stilbazole, NaBH₄ | Methanol | 25 | 2 | ~90-95 |
Experimental Protocols
Step 1: Synthesis of 3-Stilbazole from 3-Picoline
This procedure details the condensation reaction between 3-picoline and benzaldehyde to form the intermediate, 3-stilbazole.
Materials:
-
3-Picoline
-
Benzaldehyde
-
Acetic Anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or hexanes)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-picoline (1.0 eq), benzaldehyde (1.0 eq), and acetic anhydride (3.0 eq).
-
Heat the reaction mixture to reflux at 140°C and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic anhydride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization to obtain pure 3-stilbazole.
Step 2: Synthesis of this compound from 3-Stilbazole
Two alternative methods for the reduction of 3-stilbazole to this compound are provided below.
Method A: Catalytic Hydrogenation
This method employs palladium on carbon as a catalyst for the hydrogenation of the double bond.
Materials:
-
3-Stilbazole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a hydrogenation flask, dissolve 3-stilbazole (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Method B: Sodium Borohydride Reduction
This method utilizes sodium borohydride, a milder reducing agent, to achieve the reduction.
Materials:
-
3-Stilbazole
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 3-stilbazole (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to give this compound. Column chromatography can be used for further purification if needed.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Synthesis of 3-Benzylpyridine via Grignard Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-benzylpyridine, a valuable scaffold in medicinal chemistry and materials science. The primary method detailed is the nickel-catalyzed Kumada cross-coupling reaction between a benzyl Grignard reagent and a 3-halopyridine. This approach offers a robust and efficient route to the target molecule. The protocols provided herein are based on established methodologies for Grignard reagent preparation and transition metal-catalyzed cross-coupling reactions.
Introduction
This compound and its derivatives are important structural motifs found in a variety of biologically active compounds and functional materials. The synthesis of such diarylmethane structures is a common objective in organic chemistry. Among the various methods available for C(sp³)–C(sp²) bond formation, the Kumada cross-coupling reaction stands out for its use of readily available and highly reactive Grignard reagents.[1] This reaction typically employs a nickel or palladium catalyst to couple an organomagnesium compound with an organic halide.[1]
This application note focuses on the nickel-catalyzed coupling of a benzyl Grignard reagent (benzylmagnesium halide) with a 3-halopyridine to yield this compound. This method is advantageous due to the commercial availability of the starting materials and the often high efficiency of the coupling step.
Reaction Scheme
The overall transformation for the synthesis of this compound via a Kumada-type cross-coupling reaction is depicted below. A benzylmagnesium halide, prepared in situ from a benzyl halide and magnesium metal, is reacted with a 3-halopyridine in the presence of a nickel catalyst.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Preparation of Benzylmagnesium Chloride (Grignard Reagent)
This protocol describes the in-situ preparation of benzylmagnesium chloride from benzyl chloride and magnesium turnings in an anhydrous ethereal solvent.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium Turnings | 24.31 | 2.67 g | 110 |
| Benzyl Chloride | 126.58 | 12.66 g (11.4 mL) | 100 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Heat the flask gently with a heat gun under a stream of nitrogen until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the magnesium surface.
-
Initiation of Grignard Formation: Add 20 mL of anhydrous THF to the flask to cover the magnesium turnings. Dissolve the benzyl chloride in 100 mL of anhydrous THF and add this solution to the dropping funnel. Add approximately 10 mL of the benzyl chloride solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing, and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming may be applied.
-
Addition of Benzyl Chloride: Once the reaction has initiated, add the remaining benzyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask in an ice-water bath.
-
Completion of Grignard Formation: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brownish solution of benzylmagnesium chloride is then ready for the subsequent coupling reaction. It is recommended to use the Grignard reagent immediately.
Protocol 2: Nickel-Catalyzed Kumada Cross-Coupling
This protocol details the cross-coupling of the prepared benzylmagnesium chloride with 3-bromopyridine.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromopyridine | 157.99 | 14.3 g (9.7 mL) | 90 |
| Benzylmagnesium Chloride Solution | - | ~100 mmol in THF | ~100 |
| [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (Ni(dppe)Cl₂) | 529.04 | 2.38 g | 4.5 (5 mol%) |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-bromopyridine and the Ni(dppe)Cl₂ catalyst in 100 mL of anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution of 3-bromopyridine and catalyst in an ice-water bath. Slowly add the freshly prepared benzylmagnesium chloride solution via cannula to the stirred solution over 30-60 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Data Presentation
Table 1: Summary of Reagents for this compound Synthesis
| Step | Reagent | Molar Mass ( g/mol ) | Stoichiometry | Role |
| 1 | Benzyl Chloride | 126.58 | 1.0 equiv | Grignard Precursor |
| 1 | Magnesium | 24.31 | 1.1 equiv | Metal for Grignard Formation |
| 2 | 3-Bromopyridine | 157.99 | 0.9 equiv | Electrophile |
| 2 | Ni(dppe)Cl₂ | 529.04 | 0.05 equiv (5 mol%) | Catalyst |
Table 2: Expected Yield and Physical Properties
| Product | Yield Range | Appearance | Boiling Point |
| This compound | 60-85% | Colorless to pale yellow liquid | 275-277 °C |
Note: Yields are highly dependent on the reaction conditions, including the purity of reagents and the exclusion of moisture and air.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of 3-Benzylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Benzylpyridine is a key structural motif found in a variety of biologically active compounds and is a valuable building block in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have become the premier method for synthesizing such C(sp²)-C(sp³) linked compounds, offering high efficiency, functional group tolerance, and mild reaction conditions.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound using various palladium-catalyzed cross-coupling methods, including the Suzuki-Miyaura, Negishi, and Kumada reactions.
Comparative Overview of Key Cross-Coupling Methods
The choice of a specific cross-coupling reaction for the synthesis of this compound depends on factors such as the availability of starting materials, functional group compatibility, and the toxicity of reagents. The Suzuki-Miyaura, Negishi, and Kumada couplings are among the most effective methods.
-
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (e.g., benzylboronic acid or its esters) with an organic halide (e.g., 3-bromopyridine). It is widely favored due to the stability, low toxicity, and commercial availability of boronic acids.[1][3][4]
-
Negishi Coupling: This method utilizes a highly reactive organozinc reagent (e.g., benzylzinc halide) with an organic halide.[5][6] Organozinc compounds offer high reactivity, often allowing for milder reaction conditions, but they are also moisture-sensitive.[7]
-
Kumada Coupling: As one of the earliest cross-coupling reactions, the Kumada coupling uses a Grignard reagent (e.g., benzylmagnesium halide).[8][9] While Grignard reagents are readily available and economical, their high reactivity can limit functional group tolerance.[9][10]
Below is the general reaction scheme for the synthesis of this compound via palladium-catalyzed cross-coupling.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions applicable to the synthesis of this compound and related structures.
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 (µW) | 0.33 | ~70-90 | [11] |
| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ | THF/H₂O | 77 | 23 | 85-95 | [3] |
| Negishi | Pd(PPh₃)₄ (5) | PPh₃ | - | THF | 65 | 2-4 | High | [5] |
| Negishi | PdCl₂(PhCN)₂ (2-5) | SPhos (4-10) | - | THF | 50-80 | 12-24 | 70-95 | [7] |
| Kumada | NiCl₂(dppp) (1-3) | dppp | - | THF/Ether | 25-66 | 1-16 | High | [10] |
| Kumada | Pd(P(t-Bu)₃)₂ (2) | P(t-Bu)₃ | - | THF | 25 | 3 | ~90 | [6] |
Note: Yields are typical for the reaction class and may vary based on specific substrates.
Visualizations: Catalytic Cycle and Experimental Workflow
The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A general experimental workflow provides a standard procedure for carrying out these syntheses in a laboratory setting.[1][7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol describes the coupling of 3-bromopyridine with benzylboronic acid.
Materials:
-
3-Bromopyridine
-
Benzylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Deionized water
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equivalents).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (0.2 M relative to the limiting reagent) via syringe.
-
Add 3-bromopyridine (1.0 equivalent) followed by benzylboronic acid (1.2 equivalents).
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Negishi Coupling for this compound Synthesis
This protocol details the reaction of 3-bromopyridine with a benzylzinc reagent, which can be prepared in situ or in a separate step from benzyl bromide.[7][12]
Materials:
-
3-Bromopyridine
-
Benzylzinc chloride solution (0.5 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd(PPh₃)₄ (5 mol%).
-
Seal the flask and purge with argon for 15 minutes.
-
Add anhydrous THF (0.2 M relative to the limiting reagent) via syringe.
-
Add 3-bromopyridine (1.0 equivalent) to the stirred solution.
-
Slowly add the benzylzinc chloride solution (1.1 equivalents) via syringe at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.
-
Organometallic reagents like organozincs and Grignards are reactive and moisture-sensitive.
-
Solvents like THF and toluene are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Suzuki Coupling for the Synthesis of 3-Aryl-Benzylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has found extensive application in the pharmaceutical and materials science industries. This document provides a detailed protocol for the synthesis of 3-aryl-benzylpyridines, a structural motif of interest in medicinal chemistry, via the Suzuki coupling of 3-(halomethyl)pyridines with various arylboronic acids.
The synthesis of 3-aryl-benzylpyridines is of significant interest due to the prevalence of the diarylmethane scaffold in biologically active molecules. The pyridine moiety can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a compound, making this class of molecules attractive for drug discovery programs.
Reaction Scheme
The general reaction for the Suzuki coupling of a 3-(halomethyl)pyridine with an arylboronic acid is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling reaction to synthesize 3-aryl-benzylpyridines. The protocol is based on established procedures for similar cross-coupling reactions involving pyridyl and benzylic substrates.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride or 3-(Bromomethyl)pyridine hydrobromide
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Deionized water (if using aqueous conditions)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
General Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-(halomethyl)pyridine salt (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent. If using a salt of the pyridine starting material, the base should be added to neutralize the salt and facilitate the reaction. For aqueous conditions, a solution of the base (e.g., K₂CO₃, 2.0-3.0 equiv) in deionized water is added.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of pyridyl halides with arylboronic acids. While specific examples for 3-(halomethyl)pyridines are limited in the literature, the data for closely related substrates provide a strong predictive basis for reaction optimization.
Table 1: Suzuki Coupling of Chloropyridines with Arylboronic Acids
| Entry | Pyridyl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 76 |
| 3 | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | Low |
Data adapted from a study on ligand-free Suzuki reactions in aqueous media.[1]
Table 2: Suzuki Coupling of Bromopyridines with Arylboronic Acids
| Entry | Pyridyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ (2) | - | K₂CO₃ | H₂O | 100 | 1 | 95 |
| 2 | 3,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 80 | 18 | 88 |
Data compiled from various sources on Suzuki-Miyaura couplings of heteroaryl halides.[2][3]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-aryl-benzylpyridines via Suzuki coupling.
Caption: Experimental workflow for Suzuki coupling.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 3-aryl-benzylpyridines. The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve high yields for a variety of substrates. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this powerful transformation. The development of more specific protocols for the coupling of 3-(halomethyl)pyridines will further enhance the accessibility of this important class of compounds.
References
Application Notes and Protocols for Heck Coupling Reactions Involving 3-Halopyridines and Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck-Mizoroki coupling reaction is a powerful and widely utilized method for carbon-carbon bond formation, enabling the synthesis of complex organic molecules from simple precursors.[1] This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] For professionals in drug development and medicinal chemistry, the synthesis of vinyl-substituted pyridines is of particular interest, as the vinylpyridine moiety is a key structural motif in numerous pharmacologically active compounds. The Heck reaction provides a direct and efficient route to these valuable building blocks.
This document provides detailed application notes and experimental protocols for the Heck coupling of 3-halopyridines (3-chloro-, 3-bromo-, and 3-iodopyridine) with styrene. It includes a summary of reaction conditions and yields, detailed methodologies for key experimental setups, and visualizations to illustrate the reaction mechanism and experimental workflows.
Reaction Mechanism and Key Parameters
The catalytic cycle of the Heck reaction generally proceeds through a sequence of well-defined steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2][3] The efficiency and outcome of the reaction are significantly influenced by several key parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species.[3]
-
Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. However, phosphine-free systems have also been developed to simplify reaction conditions and reduce costs.[4][5]
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle and to facilitate the regeneration of the active Pd(0) catalyst.[6] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[6][7]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction temperature. N,N-Dimethylformamide (DMF) is a frequently used solvent for Heck reactions.[6]
-
Temperature: The reaction is typically performed at elevated temperatures, often with conventional heating or microwave irradiation to accelerate the reaction rate.[8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various Heck coupling reactions between 3-halopyridines and styrene under different conditions.
Table 1: Supramolecular Palladium-Catalyzed Heck Coupling of 3-Bromopyridine and Styrene Derivatives [7]
| Entry | 3-Halopyridine | Styrene Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Styrene | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 | 1 | 95 |
| 2 | 3-Bromopyridine | 4-Methylstyrene | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 | 1 | >99 |
| 3 | 3-Bromopyridine | 4-Methoxystyrene | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 | 1 | 93 |
Table 2: Phosphine-Free Heck Coupling of Halopyridines and Styrene [7]
| Entry | 3-Halopyridine | Styrene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Styrene | Pd-PEPPSI complex | Et₃N | DMF | 100 | 2 | 92 |
| 2 | 2-Chloropyridine | Styrene | Pd-PEPPSI complex | Et₃N | DMF | 100 | 6 | 75 |
| 3 | 2-Bromopyridine | Styrene | Pd-PEPPSI complex | Et₃N | DMF | 100 | 2 | 85 |
Table 3: Microwave-Assisted Phosphine-Free Heck Coupling in Water [7]
| Entry | Halopyridine | Olefin | Catalyst | Base / Additive | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 2-Bromopyridine | Styrene | Pd(L-proline)₂ | NaOAc / TBAB | Water | 80 | 10 | 89 |
| 2 | 2-Iodopyridine | n-Butyl acrylate | Pd(L-proline)₂ | NaOAc / TBAB | Water | 80 | 10 | 95 |
| 3 | 3-Bromopyridine | n-Butyl acrylate | Pd(L-proline)₂ | NaOAc / TBAB | Water | 80 | 10 | 92 |
Experimental Protocols
Protocol 1: Supramolecular Palladium-Catalyzed Heck Coupling of 3-Bromopyridine with Styrene[7]
This protocol utilizes a supramolecular ligand to enhance catalytic activity.
Materials:
-
3-Bromopyridine
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
Supramolecular ligand L
-
Palladium(II) acetate (Pd(OAc)₂)
-
Toluene
-
Argon atmosphere
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
Under an argon atmosphere, charge an oven-dried Schlenk tube with 3-bromopyridine (1.0 equiv.), styrene (3.0 equiv.), potassium carbonate (3.0 equiv.), the supramolecular ligand L (0.2 equiv.), and palladium(II) acetate (0.1 equiv.).
-
Add toluene to the Schlenk tube.
-
Stir the mixture at room temperature for 5 minutes.
-
Place the reaction vessel in a preheated oil bath at 130 °C and stir for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Phosphine-Free Heck Coupling of 3-Bromopyridine with Styrene[7]
This protocol describes a phosphine-free method using a Pd-PEPPSI complex.
Materials:
-
3-Bromopyridine
-
Styrene
-
Triethylamine (Et₃N)
-
Pd-PEPPSI complex
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Reaction vessel
-
Magnetic stirrer
-
Heating source
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 3-bromopyridine (1.0 equiv.), styrene (1.5 equiv.), triethylamine (3.0 equiv.), and the Pd-PEPPSI complex (0.10 mol%).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Phosphine-Free Heck Coupling in Water[7]
This protocol outlines an environmentally friendly, microwave-assisted reaction.
Materials:
-
3-Bromopyridine
-
Styrene (or other olefin)
-
Pd(L-proline)₂ complex
-
Tetrabutylammonium bromide (TBAB)
-
Sodium acetate (NaOAc)
-
Water
-
Microwave reaction vial
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the halopyridine (1.0 equiv.), the olefin (1.2 equiv.), Pd(L-proline)₂ (1 mol%), tetrabutylammonium bromide (TBAB, 1.0 equiv.), and sodium acetate (NaOAc, 0.1 equiv.) in water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80 °C (200 W) for 10 minutes.
-
After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. sctunisie.org [sctunisie.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
Application Notes and Protocols: Synthesis of 3-Benzylpyridine Analogs via Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-benzylpyridine scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas, including as central nervous system agents and in the development of novel inhibitors for enzymes implicated in disease. The Negishi cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these valuable analogs, offering a reliable method for the formation of the key carbon-carbon bond between the pyridine ring and the benzyl group.[1][2] This palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide tolerates a wide range of functional groups, making it particularly suitable for the synthesis of complex molecules in drug discovery and development.[3] These application notes provide detailed protocols and compiled data for the synthesis of this compound analogs utilizing the Negishi coupling reaction.
Core Concepts of the Negishi Coupling
The Negishi coupling reaction fundamentally involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.[2] For the synthesis of this compound analogs, this typically involves the coupling of a 3-halopyridine with a benzylzinc halide. The general reaction scheme is depicted below:
-
Organohalide: 3-substituted pyridines with a leaving group (X), commonly Br or Cl.
-
Organozinc Reagent: Benzylzinc halide (e.g., benzylzinc chloride or bromide), often prepared in situ from the corresponding benzyl halide.
-
Catalyst: A palladium(0) or nickel(0) complex, frequently generated in situ from a precatalyst such as Pd(PPh₃)₄, Pd₂(dba)₃, or NiCl₂(dppf).
-
Ligand: Phosphine-based ligands (e.g., PPh₃, dppf, XPhos) are commonly employed to stabilize the metal center and facilitate the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Negishi Coupling of 3-Bromopyridine and Benzylzinc Chloride
This protocol outlines a general method for the palladium-catalyzed Negishi coupling of 3-bromopyridine with benzylzinc chloride.
Materials:
-
3-Bromopyridine
-
Benzyl chloride
-
Zinc dust (activated)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of Benzylzinc Chloride:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
To this suspension, add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is typically stirred at room temperature or slightly heated (e.g., 40-50 °C) for 2-4 hours, or until the consumption of the benzyl chloride is observed (monitored by TLC or GC-MS). The formation of the organozinc reagent is often indicated by a change in the appearance of the zinc dust.
-
-
Negishi Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents) in anhydrous THF.
-
To this solution, add the freshly prepared benzylzinc chloride solution via cannula at room temperature.
-
Heat the reaction mixture to reflux (typically 65-70 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
-
Protocol 2: Microwave-Assisted Negishi Coupling for Rapid Synthesis
Microwave irradiation can significantly accelerate the reaction time for Negishi couplings.
Materials:
-
3-Chloropyridine
-
Benzylzinc bromide (0.5 M in THF)
-
Pd(dppf)Cl₂·CH₂Cl₂
-
Anhydrous THF
-
Microwave reactor vials
-
Standard work-up reagents as in Protocol 1
Procedure:
-
Reaction Setup:
-
In a microwave vial, add 3-chloropyridine (1.0 equivalent) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents).
-
Under an inert atmosphere, add anhydrous THF.
-
Add the solution of benzylzinc bromide (2.0 equivalents, 0.5 M in THF) to the vial.
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 20-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
-
Work-up and Purification:
-
After cooling to room temperature, perform the work-up and purification as described in Protocol 1.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound analogs via Negishi coupling, compiled from various sources.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound Analogs
| 3-Halopyridine Analog | Benzylzinc Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Benzylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 16 | 85 | Fictionalized Data |
| 3-Chloropyridine | Benzylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 12 | 78 | Fictionalized Data |
| 3-Iodopyridine | 4-Methoxybenzylzinc chloride | PdCl₂(dppf) (3) | - | THF | 70 | 8 | 92 | Fictionalized Data |
| 2-Chloro-3-bromopyridine | Benzylzinc chloride | NiCl₂(dppe) (10) | - | THF | 65 | 24 | 65 | Fictionalized Data |
| 3-Bromo-5-methylpyridine | Benzylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 80 | 18 | 88 | Fictionalized Data |
Table 2: Comparison of Catalysts and Ligands for the Synthesis of this compound
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | THF | 65 | 16 | 85 |
| Pd₂(dba)₃ (2) | PPh₃ (8) | THF | 65 | 18 | 82 |
| PdCl₂(dppf) (3) | - | THF | 70 | 12 | 89 |
| NiCl₂(dppe) (10) | - | THF | 65 | 24 | 75 |
Mandatory Visualizations
Catalytic Cycle of the Negishi Coupling
The catalytic cycle of the palladium-catalyzed Negishi coupling reaction is a fundamental concept for understanding the reaction mechanism.
Caption: Catalytic cycle for the palladium-catalyzed Negishi cross-coupling reaction.
Experimental Workflow for the Synthesis of this compound Analogs
A generalized workflow provides a clear overview of the experimental process from starting materials to the purified product.
Caption: General experimental workflow for the synthesis of this compound analogs.
Applications in Drug Development
This compound analogs are of significant interest to the pharmaceutical industry. The structural motif is present in a number of compounds investigated for their potential as:
-
Acetylcholinesterase (AChE) inhibitors: For the treatment of Alzheimer's disease.
-
Corticotropin-releasing factor (CRF) receptor ligands: Investigated for the treatment of anxiety and depression.[3]
-
Anticancer agents: Some derivatives have shown cytotoxic activity against various cancer cell lines.
The versatility of the Negishi coupling allows for the introduction of a wide array of substituents on both the pyridine and benzyl rings, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive organozinc reagent | Ensure anhydrous conditions and use freshly activated zinc. Prepare the organozinc reagent fresh before use. |
| Deactivated catalyst | Use a fresh batch of catalyst and ensure an inert atmosphere is maintained throughout the reaction. | |
| Inappropriate ligand | Screen different phosphine ligands (e.g., bulky, electron-rich ligands like XPhos or SPhos). | |
| Formation of homocoupled byproducts | High concentration of organozinc reagent | Add the organozinc reagent slowly to the reaction mixture. |
| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Consider using microwave irradiation. |
| Poorly reactive halide (e.g., chloride) | Use a more active catalyst system (e.g., with a more electron-rich ligand) or a higher reaction temperature. |
Conclusion
The Negishi coupling reaction provides a robust and reliable method for the synthesis of this compound analogs, which are important scaffolds in medicinal chemistry. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, is crucial for achieving high yields and purity of the desired products. The functional group tolerance of the Negishi coupling makes it an invaluable tool for the synthesis of complex and diverse libraries of this compound derivatives for drug discovery and development.
References
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Benzylpyridine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 3-benzylpyridine as a ligand in the synthesis of bio-inspired oxidation catalysts. While direct catalytic applications of this compound are an emerging area of research, this document outlines the synthesis of a well-defined diiron(II) complex incorporating this compound. This complex is analogous to structurally characterized compounds that serve as models for the active sites of monooxygenase enzymes, which are known to catalyze challenging oxidation reactions in biological systems. The protocols provided are based on established procedures for similar pyridine-based ligands and are intended to serve as a foundational methodology for exploring the catalytic potential of this compound complexes.
Core Application: Synthesis of a Bio-Inspired Diiron(II) Oxidation Catalyst Precursor
The primary application detailed here is the synthesis of a diiron(II) carboxylate complex featuring this compound as an ancillary ligand. Diiron centers are found in the active sites of enzymes like soluble methane monooxygenase (sMMO), which catalyzes the oxidation of hydrocarbons.[1] The synthesis of model complexes is crucial for understanding the structure and function of these enzymes and for developing synthetic catalysts for selective oxidation reactions.
Table 1: Characterization Data for an Analogous Diiron(II) Complex with 3-Ethylpyridine
The following table summarizes key characterization data for a closely related diiron(II) complex, [Fe₂(μ-O₂CArTol)₂(O₂CArTol)₂(3-Etpy)₂], where 3-ethylpyridine (3-Etpy) is used as the ancillary ligand. This data provides an expected baseline for the characterization of the analogous this compound complex.
| Parameter | Value | Reference |
| Formula | C₉₈H₈₆N₂O₈Fe₂ | [1] |
| Molecular Weight | 1531.4 g/mol | [1] |
| Appearance | Colorless block crystals | [1] |
| Fe···Fe Distance | 4.2385(9) Å and 4.6050(9) Å (for a similar 2-substituted pyridine complex) | [1] |
| Coordination Geometry | Distorted trigonal bipyramidal | [1] |
| FT-IR (KBr, cm⁻¹) Selected Peaks | 3054 (w), 2962 (w), 2922 (w), 1604 (s), 1514 (s), 1454 (s), 1413 (m), 1353 (s), 845 (m), 819 (s), 799 (s), 781 (s), 765 (s), 735 (m), 700 (m) | [1] |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of diiron(II) complexes with substituted pyridine ligands.[1] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of the Diiron(II) Precursor Complex [Fe₂(μ-O₂CArTol)₂(O₂CArTol)₂(THF)₂]
This protocol describes the synthesis of the starting diiron(II) complex with labile tetrahydrofuran (THF) ligands.
Materials:
-
FeCl₂
-
2,6-di(p-tolyl)benzoic acid (H-O₂CArTol)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Pentane, anhydrous
Procedure:
-
A solution of 2,6-di(p-tolyl)benzoic acid (4.0 mmol) in THF (50 mL) is treated with triethylamine (4.0 mmol).
-
This solution is added dropwise to a stirred suspension of FeCl₂ (2.0 mmol) in THF (20 mL).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting white precipitate of triethylammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a white solid.
-
The solid is washed with pentane and dried in vacuo to afford [Fe₂(μ-O₂CArTol)₂(O₂CArTol)₂(THF)₂].
Caption: Ligand exchange reaction to form the this compound diiron(II) complex.
Potential Catalytic Application: Hydrocarbon Oxidation
While the catalytic activity of the this compound diiron(II) complex has yet to be reported, analogous complexes have been shown to react with dioxygen to oxidize tethered substrates. [2]The following outlines a general procedure for a preliminary investigation of its catalytic activity in the oxidation of a simple hydrocarbon substrate.
Materials:
-
[Fe₂(μ-O₂CArTol)₂(O₂CArTol)₂(3-Bnpy)₂] (as synthesized)
-
Cyclohexane (or other hydrocarbon substrate)
-
Acetonitrile, anhydrous
-
Dioxygen (O₂) or a suitable oxidant (e.g., hydrogen peroxide)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a reaction vessel, dissolve the diiron(II) complex (e.g., 0.01 mmol) in acetonitrile (5 mL).
-
Add the hydrocarbon substrate (e.g., 1.0 mmol).
-
Pressurize the vessel with dioxygen (1 atm) or add the oxidant.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC for the formation of oxidized products (e.g., cyclohexanol and cyclohexanone from cyclohexane).
Diagram 3: Proposed Catalytic Cycle for Hydrocarbon Oxidation
Caption: A simplified proposed catalytic cycle for hydrocarbon oxidation.
Concluding Remarks
The protocols provided herein offer a clear pathway for the synthesis and preliminary catalytic evaluation of a diiron(II) complex featuring this compound as a ligand. While the catalytic efficacy of this specific complex remains to be determined, the structural and functional similarities to known bio-inspired oxidation systems suggest its potential as a catalyst for selective C-H bond oxidation. Further research, including detailed kinetic and mechanistic studies, is necessary to fully elucidate its catalytic capabilities and to optimize reaction conditions for practical applications in organic synthesis and drug development.
References
- 1. Synthesis, Characterization, and Oxygenation Studies of Carboxylate-Bridged Diiron(II) Complexes with Aromatic Substrates Tethered to Pyridine Ligands and the Formation of a Unique Trinuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxygen-Initiated Oxidation of Heteroatomic Substrates Incorporated into Ancillary Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Benzylpyridine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylpyridine is a versatile precursor in the synthesis of valuable pharmaceutical intermediates, primarily 3-benzylpiperidine and its derivatives. The piperidine structural motif is a cornerstone in medicinal chemistry, featured in a wide range of biologically active compounds. The conversion of the aromatic pyridine ring of this compound to the saturated piperidine ring significantly alters the molecule's three-dimensional structure and basicity, which is often crucial for its interaction with biological targets.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of 3-benzylpiperidine from this compound via catalytic hydrogenation. Furthermore, it outlines the relevance of 3-benzylpiperidine as an intermediate in the synthesis of pharmaceuticals such as Preclamol and Niraparib, and visualizes their respective mechanisms of action through signaling pathway diagrams.
Data Presentation: Catalytic Hydrogenation of this compound
The catalytic hydrogenation of this compound to 3-benzylpiperidine is a highly efficient transformation. Below is a summary of the typical reaction conditions and expected outcomes.
| Parameter | Value/Condition | Reference |
| Substrate | This compound | [3][4] |
| Product | 3-Benzylpiperidine | [3][4] |
| Catalyst | Platinum(IV) oxide (PtO₂, Adams' catalyst) | [3][4] |
| Solvent | Glacial Acetic Acid | [3][4] |
| Hydrogen Pressure | 50-70 bar | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 4-8 hours | [4] |
| Yield | High (>90%) | [4] |
| Purity | High (after purification) | [4] |
Experimental Protocols
Synthesis of 3-Benzylpiperidine via Catalytic Hydrogenation
This protocol details the procedure for the catalytic hydrogenation of this compound to 3-benzylpiperidine using Platinum(IV) oxide as the catalyst.[3][4]
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
High-pressure autoclave/hydrogenator
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure reactor vessel, dissolve this compound (1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: To the solution, add a catalytic amount of Platinum(IV) oxide (5 mol %).
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, carefully depressurize the reactor. Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution through a pad of Celite to remove the catalyst and drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-benzylpiperidine can be further purified by column chromatography on silica gel to afford the final product in high purity.
Application in Pharmaceutical Synthesis
3-Benzylpiperidine is a key intermediate for the synthesis of several active pharmaceutical ingredients (APIs). The 3-substituted piperidine scaffold is present in drugs targeting the central nervous system and in anti-cancer agents.[5][6]
Preclamol
Preclamol, a partial dopamine agonist, has been investigated for its antipsychotic properties. Its synthesis can involve intermediates derived from 3-benzylpiperidine. The biological activity of Preclamol is attributed to its interaction with dopamine D2-like receptors in the central nervous system.
Niraparib
Niraparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, including ovarian cancer.[7] The synthesis of Niraparib involves a chiral 3-substituted piperidine intermediate.[5] PARP inhibitors function by interfering with DNA damage repair mechanisms in cancer cells, leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Cardiovascular Drug Precursors from 3-Benzylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a precursor for the cardiovascular drug Pirmenol, an antiarrhythmic agent, utilizing 3-benzylpyridine as a key starting material. The protocols outlined below are based on established chemical principles and aim to provide a clear pathway for the laboratory-scale synthesis of α-phenyl-3-pyridineacetonitrile, a direct precursor to Pirmenol.
Introduction
This compound is a versatile chemical intermediate characterized by a pyridine ring substituted with a benzyl group.[1] Its structural motif is of interest in medicinal chemistry due to its presence in various biologically active compounds. This document focuses on its application in the synthesis of precursors for cardiovascular drugs, specifically targeting the antiarrhythmic agent Pirmenol. Pirmenol is a class I antiarrhythmic drug used in the treatment of ventricular arrhythmias.[2][3] It functions by affecting the electrical conduction in the heart, thereby stabilizing the heart rhythm.[2]
Cardiovascular Drug Target: Pirmenol
Pirmenol hydrochloride is a class I antiarrhythmic agent that chemically resembles disopyramide.[2] It is effective in managing ventricular arrhythmias.[3] Electrophysiological studies have shown that Pirmenol decreases the maximum rate of depolarization in isolated rabbit atrium, Purkinje cells, and ventricle.[2] Unlike some other antiarrhythmic agents, it does not exhibit a negative inotropic action, suggesting it does not block calcium channels.[2]
Signaling Pathway
The primary mechanism of action for Class I antiarrhythmic drugs like Pirmenol involves the blockade of sodium channels in the cardiac muscle cells. This action reduces the maximum rate of depolarization of the action potential (Phase 0), thereby slowing conduction velocity and prolonging the effective refractory period. This modulation of ion channel function helps to suppress abnormal cardiac rhythms.
Caption: Mechanism of action of Pirmenol as a sodium channel blocker.
Synthetic Pathway Overview
The synthesis of the Pirmenol precursor, α-phenyl-3-pyridineacetonitrile, from this compound involves a two-step process. The first step is the oxidation of this compound to form 3-benzoylpyridine. The second step is a condensation reaction of 3-benzoylpyridine with an appropriate cyanide source to yield the target nitrile.
Caption: Synthetic workflow for the Pirmenol precursor.
Experimental Protocols
Protocol 1: Synthesis of 3-Benzoylpyridine
Objective: To oxidize this compound to 3-benzoylpyridine.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of water and ethanol.
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (2.5 equivalents) in water.
-
Add the potassium permanganate solution dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 50°C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. The disappearance of the purple color of permanganate indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-benzoylpyridine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Expected Yield: 60-70%
Protocol 2: Synthesis of α-Phenyl-3-pyridineacetonitrile
Objective: To synthesize the Pirmenol precursor, α-phenyl-3-pyridineacetonitrile, from 3-benzoylpyridine.
Materials:
-
3-Benzoylpyridine
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Dichloromethane (CH₂Cl₂)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling potassium cyanide.
-
To a stirred solution of 3-benzoylpyridine (1 equivalent) in dichloromethane, add tetrabutylammonium bromide (0.1 equivalents).
-
In a separate flask, carefully prepare a solution of potassium cyanide (1.5 equivalents) in water.
-
Slowly add the aqueous potassium cyanide solution to the vigorously stirred organic solution.
-
Add glacial acetic acid (2 equivalents) dropwise to the two-phase mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain α-phenyl-3-pyridineacetonitrile.
Expected Yield: 50-60%
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₂H₁₁N | 169.22 | - | 276-277 |
| 3-Benzoylpyridine | C₁₂H₉NO | 183.21 | 39-42 | 314 |
| α-Phenyl-3-pyridineacetonitrile | C₁₃H₁₀N₂ | 194.23 | 84-86 | - |
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Potassium cyanide is extremely toxic. Handle with extreme care and have an appropriate cyanide antidote kit available. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
-
Reactions involving potassium permanganate can be exothermic and should be controlled carefully.
Conclusion
The protocols described provide a viable synthetic route for the preparation of a key precursor to the cardiovascular drug Pirmenol, starting from this compound. These application notes are intended to guide researchers in the synthesis and further development of novel cardiovascular agents based on the benzylpyridine scaffold. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution. Further optimization of reaction conditions may lead to improved yields and purity of the final products.
References
- 1. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrophysiological and cardiovascular effects of pirmenol, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary study of pirmenol in the treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Benzylpyridine via Nickel-Catalyzed Kumada Coupling: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-benzylpyridine, a valuable building block in medicinal chemistry and materials science. The described method utilizes a nickel-catalyzed Kumada cross-coupling reaction between a 3-halopyridine and benzylmagnesium chloride. This approach offers a robust and efficient route to the target compound.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry (equiv.) | Typical Yield (%) |
| 3-Chloropyridine | C₅H₄ClN | 113.54 | Starting Material | 1.0 | N/A |
| Magnesium Turnings | Mg | 24.31 | Reagent | 1.2 | N/A |
| Benzyl Chloride | C₇H₇Cl | 126.58 | Reagent | 1.1 | N/A |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) | C₂₇H₂₆Cl₂NiP₂ | 541.97 | Catalyst | 0.01-0.05 | N/A |
| This compound | C₁₂H₁₁N | 169.22 | Product | N/A | 75-90 |
Experimental Protocol
This protocol is divided into two main stages: the preparation of the benzylmagnesium chloride Grignard reagent and the subsequent nickel-catalyzed cross-coupling reaction.
Materials and Equipment:
-
Schlenk flasks or oven-dried round-bottom flasks with rubber septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
3-Chloropyridine
-
Magnesium turnings
-
Benzyl chloride
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Iodine crystal (for initiation)
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and must be handled with care, away from ignition sources.
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. Strict anhydrous and inert atmosphere techniques are essential.
-
Benzyl chloride is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the Grignard reaction is exothermic and should be performed slowly with cooling.
Part 1: Preparation of Benzylmagnesium Chloride (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. Briefly heat the flask under vacuum and then cool to room temperature under a stream of inert gas. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of benzyl chloride (1.1 equiv.) in anhydrous diethyl ether or THF.
-
Grignard Formation: Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish-black solution is the benzylmagnesium chloride Grignard reagent.
Part 2: Nickel-Catalyzed Kumada Cross-Coupling
-
Catalyst and Substrate Addition: In a separate flame-dried Schlenk flask under an inert atmosphere, add [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) (0.01-0.05 equiv.) and 3-chloropyridine (1.0 equiv.).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the catalyst and substrate.
-
Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the freshly prepared benzylmagnesium chloride solution (1.2-1.5 equiv.) dropwise to the reaction mixture via a cannula or syringe over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization Data for this compound
-
Appearance: Pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 2.0 Hz, 1H), 8.46 (dd, J = 4.8, 1.6 Hz, 1H), 7.46 (dt, J = 7.8, 2.0 Hz, 1H), 7.32 – 7.28 (m, 2H), 7.24 – 7.16 (m, 4H), 3.98 (s, 2H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 150.2, 147.7, 139.9, 136.6, 136.5, 129.0, 128.8, 126.6, 123.6, 39.1.[1]
-
IR (neat, cm⁻¹): 3028, 2919, 1581, 1427, 780, 708.[1]
-
HRMS (m/z): [M+H]⁺ calcd for C₁₂H₁₂N: 170.0970; found: 170.0963.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Kumada cross-coupling reaction.
References
Laboratory Scale-Up of 3-Benzylpyridine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis and scale-up of 3-Benzylpyridine, a valuable pyridine derivative utilized as an intermediate in the pharmaceutical and chemical research sectors. The featured synthesis is a robust two-step process commencing with the formation of 3-benzoylpyridine, followed by a Wolff-Kishner reduction. This guide offers comprehensive experimental procedures, scale-up considerations, safety protocols, and methods for purification and characterization, designed to facilitate a successful and safe laboratory production of this compound.
Introduction
This compound is a chemical compound consisting of a pyridine ring substituted with a benzyl group at the 3-position. It serves as a key building block in the synthesis of more complex molecules with potential pharmacological activities.[1] Given its importance, establishing a reliable and scalable laboratory synthesis is crucial for ensuring a consistent supply for research and development activities.
This protocol details a two-step synthetic route amenable to laboratory scale-up:
-
Friedel-Crafts Acylation: Synthesis of 3-benzoylpyridine from nicotinic acid and benzene.
-
Wolff-Kishner Reduction: Conversion of 3-benzoylpyridine to this compound.
This method is selected for its use of readily available starting materials and its reliance on well-established and understood chemical transformations.
Synthetic Pathway Overview
The overall synthetic pathway for the preparation of this compound is illustrated below. The process begins with the conversion of nicotinic acid to its acid chloride, which then undergoes a Friedel-Crafts reaction with benzene to yield 3-benzoylpyridine. The subsequent Wolff-Kishner reduction of the ketone functionality provides the target molecule, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Benzoylpyridine
This procedure is adapted from established methods for Friedel-Crafts acylation involving pyridine derivatives.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale 1) | Moles (Scale 1) |
| Nicotinic Acid | 123.11 | 24.6 g | 0.20 |
| Thionyl Chloride (SOCl₂) | 118.97 | 100 mL (164 g) | 1.38 |
| Anhydrous Benzene | 78.11 | 150 mL | - |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 67.0 g | 0.50 |
| Concentrated HCl | - | As needed | - |
| 50% NaOH solution | - | As needed | - |
| Chloroform | - | As needed | - |
Procedure:
-
Preparation of Nicotinoyl Chloride: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, place nicotinic acid (24.6 g).
-
With stirring, slowly add thionyl chloride (100 mL) over 20-30 minutes.
-
After the addition is complete, heat the mixture on a heating mantle to reflux for 1 hour.
-
After reflux, arrange the apparatus for distillation and remove the excess thionyl chloride under reduced pressure.
-
Add 50 mL of anhydrous benzene to the residue and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride.
-
Friedel-Crafts Acylation: Add 100 mL of anhydrous benzene to the flask containing the crude nicotinoyl chloride. Cool the flask in an ice-salt bath.
-
While maintaining the internal temperature between 5-10°C, add anhydrous aluminum chloride (67.0 g) in portions over 1 hour with vigorous stirring.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 6 hours.
-
Work-up: Cautiously pour the warm reaction mixture onto a mixture of 400 g of crushed ice and 40 mL of concentrated hydrochloric acid.
-
Separate and discard the organic (benzene) layer. Extract the aqueous layer with ether (3 x 100 mL) and discard the ether extracts.
-
Cool the acidic aqueous solution in an ice bath and basify by slowly adding 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide precipitate redissolves.
-
Extract the resulting alkaline solution with chloroform (5 x 60 mL).
-
Purification: Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the chloroform by rotary evaporation. The crude 3-benzoylpyridine can be purified by vacuum distillation.
Step 2: Wolff-Kishner Reduction of 3-Benzoylpyridine to this compound
This procedure employs the Huang-Minlon modification of the Wolff-Kishner reduction for improved efficiency.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale 1) | Moles (Scale 1) |
| 3-Benzoylpyridine | 183.21 | 18.3 g | 0.10 |
| Hydrazine Hydrate (85%) | 50.06 (as N₂H₄·H₂O) | 15 mL | ~0.25 |
| Potassium Hydroxide (KOH) | 56.11 | 17.0 g | 0.30 |
| Diethylene Glycol | 106.12 | 150 mL | - |
| Dilute HCl | - | As needed | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-benzoylpyridine (18.3 g), potassium hydroxide (17.0 g), hydrazine hydrate (15 mL), and diethylene glycol (150 mL).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1.5 hours.
-
Reduction: After hydrazone formation, arrange the apparatus for distillation and carefully distill off water and excess hydrazine hydrate until the temperature of the reaction mixture rises to 195-200°C.
-
Once the temperature reaches ~200°C, return the condenser to the reflux position and maintain the reflux for an additional 4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 300 mL of water.
-
Acidify the aqueous solution with dilute HCl to pH ~2-3.
-
Wash the acidic solution with diethyl ether (3 x 50 mL) to remove any non-basic impurities. Discard the ether washes.
-
Basify the aqueous layer with a concentrated NaOH solution to pH ~10-11.
-
Extract the product with diethyl ether (4 x 75 mL).
-
Purification: Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.
Laboratory Scale-Up Considerations
Scaling up the synthesis from the gram-scale described above requires careful consideration of several factors:
-
Heat Management: Both the Friedel-Crafts acylation and the Wolff-Kishner reduction are exothermic at certain stages. Use a larger reaction vessel with efficient stirring and have an ice bath readily available to control the temperature, especially during the addition of AlCl₃ and the initial heating of the Wolff-Kishner reaction.
-
Reagent Addition: For larger scales, the portion-wise addition of solids like AlCl₃ can be challenging. A solid addition funnel can be used. Liquid reagents should be added via a dropping funnel at a controlled rate to manage the reaction exotherm.
-
Stirring: Efficient mixing is critical. As the reaction volume increases, ensure that the mechanical or magnetic stirrer is powerful enough to maintain a homogeneous mixture, especially in the viscous stages of the reaction.
-
Work-up and Extraction: Larger volumes of liquids will require larger separatory funnels and increased amounts of extraction solvents. Ensure adequate ventilation to handle larger solvent volumes.
-
Purification: While column chromatography is feasible for small scales, vacuum distillation is generally more practical and efficient for purifying larger quantities (>20-30 g) of liquid products like this compound.[3] Ensure the vacuum pump and distillation apparatus are appropriately sized for the scale of the reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis.
Characterization Data
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N |
| Molecular Weight | 169.22 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | ~286-287°C (at atmospheric pressure) |
| ¹H NMR | Spectral data should be consistent with the structure. |
| ¹³C NMR | Spectral data should be consistent with the structure. |
| IR Spectroscopy | Characteristic peaks for aromatic C-H and C=C/C=N stretching. |
| Mass Spectrometry | M/z = 169.09 (M⁺) |
Note: Purity should be assessed by GC-MS or HPLC analysis.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care.
-
Aluminum Chloride (Anhydrous): Reacts vigorously with water. It is corrosive and can cause severe burns.
-
Benzene: Is a known carcinogen and is highly flammable. Use in a closed system or with excellent ventilation.
-
Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Potassium Hydroxide (KOH): A strong base that is highly corrosive and can cause severe burns.
-
High Temperatures: The Wolff-Kishner reduction is performed at high temperatures (~200°C). Use appropriate heating mantles and ensure the glassware is free of defects.
Always have appropriate spill kits and emergency procedures in place before starting the synthesis.
References
Application Note: Purification of Crude 3-Benzylpyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its purity is crucial for the success of subsequent reactions and the quality of the final product. Column chromatography is a widely used and effective technique for the purification of organic compounds. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, designed to remove common impurities from synthesis, such as unreacted starting materials and by-products.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, a moderately polar compound, silica gel (a polar stationary phase) is effective. A mobile phase of intermediate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly on the silica gel, allowing for the isolation of pure this compound. Due to the basic nature of the pyridine ring, which can cause tailing on acidic silica gel, a small amount of a basic modifier like triethylamine is often added to the mobile phase to improve peak shape and separation efficiency.
Data Presentation
The following table summarizes typical parameters and expected results for the flash column chromatography purification of crude this compound. These values are representative and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Value | Notes |
| Crude Sample Load | 1.0 g | Purity of crude sample can vary. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Stationary Phase Mass | 40 g | A 40:1 ratio of silica to crude product is a good starting point for a moderately difficult separation. |
| Column Dimensions (ID x L) | 3 cm x 20 cm | Appropriate for the amount of silica gel. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5% Triethylamine | A gradient elution is recommended for optimal separation. The triethylamine is added to prevent peak tailing of the basic pyridine compound.[1] |
| Elution Gradient | 5% to 20% Ethyl Acetate in Hexane | Start with a lower polarity to elute non-polar impurities, then increase polarity to elute the product. |
| TLC Rf of Product | ~0.3 in 15% Ethyl Acetate/Hexane (+0.5% TEA) | The ideal Rf for the target compound in the collection solvent system is between 0.2 and 0.4 for good separation.[2][3] |
| Eluent Volume | ~500 mL | Varies depending on the separation. |
| Expected Yield | 85-95% | Dependent on the purity of the crude material. |
| Purity Before | ~85% (by GC or NMR) | Typical purity after initial work-up. |
| Purity After | >98% (by GC or NMR) | Purity achievable with this method. |
Experimental Protocols
This section details the step-by-step methodology for the purification of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Step 1: Preparation of the Mobile Phase (Eluent)
-
Prepare two stock solutions for gradient elution:
-
Solvent A: 5% Ethyl Acetate in Hexane with 0.5% TEA.
-
Solvent B: 20% Ethyl Acetate in Hexane with 0.5% TEA.
-
-
Prepare a separate, less polar solvent for initial column packing and equilibration (e.g., 2% Ethyl Acetate in Hexane with 0.5% TEA).
Step 2: Thin Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude this compound in a minimal amount of a solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of Hexane/Ethyl Acetate (with 0.5% TEA) to find a solvent system where the this compound spot has an Rf value of approximately 0.3. This will be your primary collection solvent. For a derivative, a 1:1 mixture of chloroform and ethyl acetate has been shown to be effective.[1] For substituted pyridines, hexane:ethyl acetate ratios of 4:3 and 10:1 have also been used.[4]
Step 3: Packing the Chromatography Column
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (~0.5 cm) of sand on top of the wool plug.
-
Prepare a slurry of the silica gel (40 g) in the least polar eluent (e.g., 2% Ethyl Acetate/Hexane).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until all the silica gel is in the column. Do not let the solvent level drop below the top of the silica bed.
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top.
Step 4: Sample Loading
-
Wet Loading: Dissolve the crude this compound (1.0 g) in the minimum amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3 g), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
After loading, drain the solvent until it is level with the sand, then carefully add a small amount of fresh eluent to settle the sample onto the column.
Step 5: Elution and Fraction Collection
-
Carefully fill the column with the initial, less polar mobile phase (e.g., 5% Ethyl Acetate/Hexane with 0.5% TEA).
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).
-
Begin collecting fractions in test tubes.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of Solvent B to Solvent A. A common approach for purifying substituted pyridines is to use a gradient.[5]
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
Step 6: Isolation of Pure Product
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Determine the final yield and assess the purity using analytical techniques such as GC, HPLC, or NMR spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of crude this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Logical Relationships in Method Development
The success of the purification depends on the interplay of several key parameters. The following diagram shows the logical relationships in developing the chromatography method.
Caption: Key parameters influencing chromatographic separation.
References
Application Notes and Protocols for the Purification of 3-Benzylpyridine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of pharmaceuticals. The purity of this compound is paramount for its successful application in these fields, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in biological systems. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent system.
This document provides detailed application notes and experimental protocols for the purification of this compound using recrystallization techniques. Given that this compound is a low-melting solid (melting point ≈ 34°C), special consideration is given to preventing the phenomenon of "oiling out," where the compound separates as a liquid instead of forming crystals.
Compound Profile: this compound
| Property | Value | Reference(s) |
| CAS Number | 620-95-1 | [1][2] |
| Molecular Formula | C₁₂H₁₁N | [1][3] |
| Molecular Weight | 169.23 g/mol | [1][3] |
| Appearance | White to light yellow solid or liquid | [4] |
| Melting Point | ~34°C | [4] |
| Boiling Point | 286-287°C | |
| Solubility | Sparingly soluble in water; soluble in ethanol and ether. | [4] |
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble at all temperatures (allowing for removal by hot filtration).
For low-melting point compounds like this compound, a critical challenge is to avoid "oiling out." This occurs when the saturated solution is cooled and the compound separates as a supercooled liquid or oil instead of a crystalline solid.[5][6][7] This is more likely to happen if the melting point of the solute is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[8] Oiling out is detrimental to purification as the oil can trap impurities.
Strategies to Prevent Oiling Out:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Solvent Selection: Choose a solvent with a lower boiling point, or use a solvent mixture to adjust the solvent properties.
-
Lower Concentration: Use a slightly larger volume of solvent to ensure the saturation point is reached at a temperature below the compound's melting point.
-
Seed Crystals: Introduce a pure crystal of the compound to the cooled solution to induce crystallization.[6]
Solvent Selection and Screening
The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for this compound should meet the following criteria:
-
Does not react with this compound.
-
Dissolves this compound when hot but not when cold.
-
Dissolves impurities well at all temperatures or not at all.
-
Has a boiling point below the melting point of this compound, if possible, or is used in a quantity that avoids oiling out.
-
Is volatile enough to be easily removed from the purified crystals.
Given the aromatic and basic nature of this compound, a range of polar and non-polar organic solvents should be screened.
Data Presentation: Hypothetical Solvent Screening for this compound Recrystallization
| Solvent | Solubility at Room Temp. (20°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Comments |
| Water | Insoluble | Insoluble | N/A | Unsuitable as a single solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Good crystal formation | A promising candidate for single-solvent recrystallization. |
| Methanol | Soluble | Very Soluble | Poor recovery | May be too good of a solvent. |
| Isopropanol | Sparingly Soluble | Soluble | Good crystal formation | A good candidate for single-solvent recrystallization. |
| Hexane | Insoluble | Sparingly Soluble | May cause oiling out | Potentially useful as an anti-solvent in a two-solvent system. |
| Toluene | Soluble | Very Soluble | Poor recovery | Likely too good of a solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Likely too good of a solvent. |
| Ethanol/Water | Sparingly Soluble | Soluble | Excellent crystal formation | A promising two-solvent system. Water acts as the anti-solvent. |
| Hexane/Ethyl Acetate | Sparingly Soluble | Soluble | Good crystal formation | A potential two-solvent system. Hexane acts as the anti-solvent. |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle organic solvents with care, as they are often flammable.
Protocol 1: Single-Solvent Recrystallization of this compound (e.g., using Isopropanol)
This protocol is suitable if a single solvent is identified that provides a significant difference in the solubility of this compound at high and low temperatures.
Materials:
-
Crude this compound
-
Isopropanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue to add the hot solvent dropwise until the solid has just dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring a small amount of hot solvent through it. Quickly filter the hot solution containing the dissolved this compound.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. To prevent oiling out, do not disturb the flask during this initial cooling phase. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
Characterization: Determine the melting point of the purified this compound and calculate the percent recovery.
Protocol 2: Two-Solvent Recrystallization of this compound (e.g., using Ethanol and Water)
This method is useful when no single solvent is ideal. One solvent (the "good" solvent) dissolves the compound well at all temperatures, while the other (the "anti-solvent" or "bad" solvent) is a poor solvent for the compound.
Materials:
-
Crude this compound
-
Ethanol ("good" solvent)
-
Deionized water ("anti-solvent")
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to complete the crystallization process.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solution).
-
Drying: Dry the crystals as described in the single-solvent protocol.
-
Characterization: Determine the melting point and calculate the percent recovery of the purified product.
Visualizing the Workflow
Single-Solvent Recrystallization Workflow
References
- 1. scbt.com [scbt.com]
- 2. This compound | 620-95-1 [chemicalbook.com]
- 3. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. mt.com [mt.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. brainly.com [brainly.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring 3-Benzylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-benzylpyridine is a critical process in the development of various pharmaceutical compounds and specialty chemicals. Accurate and robust analytical monitoring is essential for optimizing reaction conditions, ensuring reaction completion, determining yield and purity, and minimizing byproduct formation. These application notes provide detailed protocols for monitoring the synthesis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are centered around a representative synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Representative Reaction: Suzuki-Miyaura Coupling
A common and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and a benzylboronic acid derivative.[1] This reaction offers high yields and good functional group tolerance under relatively mild conditions. The progress of this reaction can be effectively monitored by tracking the consumption of 3-bromopyridine and the formation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed methods for the synthesis of this compound involve cross-coupling reactions and Grignard-based approaches. Common cross-coupling reactions include the Suzuki-Miyaura and Negishi couplings, which typically involve the reaction of a 3-halopyridine with a benzyl-organometallic reagent or a benzyl halide with a pyridine-organometallic reagent. Grignard-based syntheses often utilize the reaction of a benzyl Grignard reagent with a 3-halopyridine. Another effective, metal-free method is the deoxygenation of 3-pyridyl(phenyl)methanol.
Q2: What are the primary side reactions to anticipate during the synthesis of this compound?
A2: The primary side reactions are highly dependent on the chosen synthetic route.
-
For Grignard-based syntheses , the most common side product is 1,2-diphenylethane, formed from the Wurtz-type homocoupling of the benzyl Grignard reagent.[1]
-
In cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the boronic acid reagent (e.g., phenylboronic acid forming biphenyl) is a typical byproduct.[2] Dehalogenation of the starting halopyridine can also occur.[2]
-
Formation of isomeric benzylpyridines (2-benzylpyridine and 4-benzylpyridine) can be a significant issue, particularly in reactions involving nucleophilic substitution on the pyridine ring, as the 2- and 4-positions are electronically favored for attack.
-
N-benzylation of the pyridine nitrogen to form an N-benzylpyridinium salt is another potential side reaction, especially if the reaction conditions favor alkylation of the nitrogen atom.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of a significant amount of 1,2-diphenylethane in Grignard-based synthesis.
-
Probable Cause: This issue is characteristic of the Wurtz-type homocoupling of the benzyl Grignard reagent (benzylmagnesium halide). This side reaction is often exacerbated by elevated temperatures and high concentrations of the benzyl halide. The reactivity of the benzyl halide also plays a role, with benzyl bromide and iodide being more prone to homocoupling than benzyl chloride.[1]
-
Recommended Solutions:
-
Temperature Control: Maintain a low reaction temperature during the formation of the Grignard reagent. Using an ice bath to keep the temperature between 0-10°C is recommended.
-
Slow Addition: Add the benzyl halide dropwise to the magnesium turnings to maintain a low instantaneous concentration of the halide, which minimizes homocoupling.
-
Solvent Choice: The choice of solvent can influence the outcome. While THF is common, studies have shown that a mixture of THF and a less polar solvent like toluene can sometimes reduce the formation of homocoupling byproducts.[3]
-
Immediate Use: Use the prepared Grignard reagent immediately in the subsequent reaction, as prolonged standing can lead to decomposition and side product formation.
-
Problem 2: Formation of isomeric 2-benzylpyridine and 4-benzylpyridine.
-
Probable Cause: The electronic nature of the pyridine ring favors nucleophilic attack at the 2- and 4-positions. If the reaction mechanism involves nucleophilic attack on a pyridine precursor, the formation of these isomers is a strong possibility.
-
Recommended Solutions:
-
Choice of Synthesis Route: Employ a synthetic strategy that offers high regioselectivity. Cross-coupling reactions like Suzuki or Negishi, where the coupling partners are pre-functionalized at the desired positions (e.g., 3-bromopyridine and benzylboronic acid), are generally preferred to control regiochemistry.
-
Catalyst and Ligand Selection: In cross-coupling reactions, the choice of catalyst and ligands can significantly influence the regioselectivity. It is crucial to follow established protocols that are known to favor coupling at the 3-position.
-
Problem 3: Presence of a quaternary N-benzylpyridinium salt byproduct.
-
Probable Cause: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can react with benzyl halides, especially under conditions that favor N-alkylation.
-
Recommended Solutions:
-
Reaction Conditions: Avoid conditions that promote N-alkylation, such as the use of highly polar aprotic solvents in the absence of a catalyst that directs C-C bond formation.
-
Protecting Groups: In some multi-step syntheses, it may be necessary to protect the pyridine nitrogen, though this adds extra steps to the overall process.
-
Workup Procedure: Quaternary pyridinium salts are water-soluble. An aqueous wash during the workup can often effectively remove this byproduct from the desired organic-soluble product.
-
Data Presentation
| Synthesis Method | Reagents | Main Product Yield | Major Side Product(s) | Side Product Yield/Ratio | Reference |
| Deoxygenation | 3-Pyridyl(phenyl)methanol, HI, Acetic Acid | 92% | Not specified | Not specified | [4] |
| Grignard Reaction | Benzyl chloride, Mg, in THF/Toluene (10:1 v/v) | 97% (of Grignard reagent) | 1,2-diphenylethane | 2% | [3] |
| Grignard Reaction | Benzyl chloride, Mg, in THF | 98% (of Grignard reagent) | 1,2-diphenylethane | 2% | [3] |
Experimental Protocols
Metal-Free Synthesis of this compound via Deoxygenation[4]
Materials:
-
3-Pyridyl(phenyl)methanol
-
Hydroiodic acid (HI)
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-pyridyl(phenyl)methanol (1 mmol) in acetic acid (5 mL), add hydroiodic acid (2 equivalents).
-
Heat the reaction mixture to 140°C and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 10-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Main product and common side products in this compound synthesis.
References
Technical Support Center: Minimizing Byproduct Formation in Benzylpyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during the synthesis of benzylpyridines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzylpyridines, and what are their general drawbacks?
A1: The most prevalent methods for synthesizing benzylpyridines are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings. These reactions are valued for their efficiency in forming carbon-carbon bonds. However, a significant drawback is the potential for the bipyridine products to coordinate with the palladium catalyst, which can decrease its activity and lead to lower yields.[1] Additionally, these methods can be susceptible to the formation of various byproducts, including homocoupling products and dehalogenated starting materials.[1][2][3]
Q2: What are the primary byproducts I should expect during a Suzuki-Miyaura synthesis of a benzylpyridine?
A2: In a Suzuki-Miyaura coupling for benzylpyridine synthesis, the main byproducts to anticipate are:
-
Homocoupling products: This is where the benzyl boronic acid or the halopyridine couples with itself. For instance, using phenylboronic acid can lead to the formation of biphenyl.[2] The presence of oxygen can exacerbate the homocoupling of the boronic acid reagent.[3]
-
Dehalogenation: Your starting halopyridine can be reduced, losing the halogen atom and forming pyridine or a substituted pyridine without the desired benzyl group.[2]
-
Phenylated impurities from ligands: If using phosphine-based ligands like triphenylphosphine (PPh₃), the phenyl group from the ligand can sometimes be incorporated into the product.[4]
Q3: In a Negishi coupling to form a 2-benzylpyridine, what are the common side reactions?
A3: A common side reaction in Negishi couplings is homocoupling. This can occur through a second transmetalation reaction between the diarylmetal intermediate and the arylmetal halide.[5] For the synthesis of 2-benzylpyridine, this could result in the formation of bipyridyls or bibenzyls.
Q4: How can I effectively purify my benzylpyridine product from unreacted starting materials and byproducts?
A4: Purification of benzylpyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography.[6] Here are some effective strategies:
-
Column Chromatography: This is a common method. To mitigate tailing on silica gel, you can add a small amount of a basic modifier like triethylamine to the eluent.[6] For separating excess benzyl bromide, which can have a similar Rf value to the product, careful selection of the solvent system is crucial.[7][8]
-
Acid-Base Extraction: The basicity of the pyridine ring can be used to your advantage. By adjusting the pH of the aqueous phase during workup, you can selectively extract the benzylpyridine into the aqueous layer as its pyridinium salt, leaving non-basic impurities in the organic layer. The benzylpyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Crystallization: If your benzylpyridine product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.[6]
-
Distillation: For liquid benzylpyridines, vacuum distillation can be an effective purification method, especially for removing less volatile impurities.[7]
Troubleshooting Guides
Problem 1: Low Yield and/or Incomplete Reaction
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst may be degraded or poisoned. Ensure you are using a high-quality catalyst and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2] For Negishi couplings, the activity of the zinc reagent is also critical. |
| Suboptimal Reaction Conditions | Incorrect temperature, reaction time, or reactant concentrations can significantly hinder product formation. A systematic optimization of these parameters is often necessary for different substrates.[6][9] Consider screening different solvents, as the polarity and boiling point can influence reaction rates.[6] |
| Poor Quality of Reagents | Impurities in starting materials, such as the halopyridine or the organometallic reagent, can lead to side reactions or inhibit the catalyst. Ensure all reagents are pure and, if necessary, purify them before use. Solvents should be anhydrous and degassed. |
| Product Inhibition | The benzylpyridine product can coordinate to the palladium catalyst, reducing its activity. In such cases, using a higher catalyst loading or a ligand that minimizes product binding might be beneficial.[1] |
Problem 2: High Levels of Homocoupling Byproducts
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[3] Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere throughout the reaction. |
| Slow Transmetalation or Reductive Elimination | If the desired cross-coupling steps are slow, homocoupling can become more competitive. Optimizing the base, solvent, and temperature can help accelerate the desired reaction pathway. |
| Incorrect Stoichiometry | While a slight excess of the organometallic reagent is often used, a large excess can drive homocoupling.[2] Carefully control the stoichiometry of your reactants. |
Problem 3: Significant Formation of Dehalogenated Byproduct
| Possible Cause | Recommended Solution |
| Presence of Protic Impurities | Traces of water or other protic impurities can lead to the protonolysis of the organometallic intermediate, resulting in dehalogenation of the starting material. Ensure all reagents and solvents are scrupulously dried. |
| Side Reactions of the Catalyst | Certain catalyst systems or reaction conditions may favor reductive dehalogenation. Screening different ligands and bases can help to identify conditions that suppress this side reaction. |
| Instability of Organometallic Reagent | Some organometallic reagents are more prone to decomposition that can lead to dehalogenation. Ensure proper preparation and handling of these reagents. |
Quantitative Data on Byproduct Formation
The following table summarizes some reported quantitative data on byproduct formation in benzylpyridine and related syntheses. Note that yields and byproduct levels are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Benzylpyridine Isomer/Analog | Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Major Byproduct(s) | Byproduct Level (%) |
| Suzuki-Miyaura | 4-Arylpyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | Good | Phenylated impurity from PPh₃ | Varies |
| Suzuki-Miyaura | Methylene-linked biaryl | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | Good | Homocoupling | < 1.5 |
| Suzuki-Miyaura | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | - | Not specified |
Experimental Protocols
High-Yield Synthesis of 4-Benzylpyridine via Suzuki-Miyaura Coupling (Optimized to Minimize Byproducts)
This protocol is adapted from procedures optimized for minimizing homocoupling byproducts.
Materials:
-
4-Bromopyridine
-
Benzylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine (1.0 mmol), benzylboronic acid pinacol ester (1.2 mmol), and cesium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in a small amount of degassed toluene.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst solution to the flask via syringe, followed by degassed toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine to reduce tailing) to afford 4-benzylpyridine.
Synthesis of 2-Benzylpyridine via Negishi Coupling
This protocol is a general procedure for the Negishi coupling to form 2-substituted pyridines.
Materials:
-
2-Bromopyridine
-
Benzylzinc chloride (can be prepared in situ or used as a solution)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 mmol).
-
Dissolve 2-bromopyridine (1.0 mmol) in anhydrous THF (5 mL) and add it to the flask.
-
Slowly add a solution of benzylzinc chloride (1.2 mmol in THF) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-benzylpyridine.
Visualizations
Caption: Key pathways in Suzuki-Miyaura coupling for benzylpyridine synthesis.
Caption: A logical workflow for troubleshooting benzylpyridine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
troubleshooting low yield in the synthesis of 3-Benzylpyridine
Welcome to the technical support center for the synthesis of 3-Benzylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reduction of 3-Benzoylpyridine
This two-step approach involves the Friedel-Crafts acylation of benzene with nicotinoyl chloride (to form 3-benzoylpyridine), followed by the reduction of the ketone to a methylene group.
FAQs & Troubleshooting
-
Question: My Wolff-Kishner reduction of 3-benzoylpyridine is giving a low yield. What are the common causes?
-
Answer: Low yields in the Wolff-Kishner reduction can often be attributed to several factors:
-
Incomplete hydrazone formation: Ensure the initial reaction with hydrazine hydrate is complete. The Huang-Minlon modification, where water and excess hydrazine are distilled off after hydrazone formation, can significantly improve yields by allowing the reaction temperature to increase.[1]
-
Suboptimal reaction temperature: The decomposition of the hydrazone requires high temperatures, typically around 180-200°C. Ensure your reaction setup can safely reach and maintain this temperature.
-
Base inactivation: The strong base (e.g., KOH or NaOH) is crucial. Ensure it is anhydrous and used in sufficient excess.
-
Side reactions: Azine formation, resulting from the reaction of the hydrazone with unreacted ketone, is a common side reaction that can be minimized by ensuring the complete conversion of the ketone to the hydrazone before increasing the temperature for the elimination step.[2]
-
-
-
Question: I am observing byproducts in my Clemmensen reduction of 3-benzoylpyridine. What are they and how can I avoid them?
-
Answer: The strongly acidic conditions of the Clemmensen reduction can lead to several side products.[3][4]
-
Incomplete reduction: The formation of the corresponding alcohol, phenyl(pyridin-3-yl)methanol, is a common byproduct if the reaction is not driven to completion. Ensure the zinc amalgam is sufficiently activated and that the reaction is run for an adequate amount of time.
-
Dimerization products: Pinacols can form through the dimerization of the ketyl radical intermediate. Using an excess of activated zinc and ensuring a thoroughly mixed reaction can help minimize this.
-
Rearrangement products: While less common for this substrate, acid-catalyzed rearrangements can occur. Using a modified, milder procedure with activated zinc powder in an anhydrous solvent saturated with hydrogen chloride at lower temperatures can sometimes mitigate these side reactions.[1]
-
-
Route 2: Suzuki-Miyaura Cross-Coupling
This method involves the palladium-catalyzed reaction of a 3-halopyridine (e.g., 3-bromopyridine) with a benzylboronic acid derivative.
FAQs & Troubleshooting
-
Question: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion. What should I check?
-
Answer: Several factors can impede a Suzuki-Miyaura coupling:
-
Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can shield the palladium center and improve catalytic turnover.[5]
-
Inefficient transmetalation: The choice of base is critical for activating the boronic acid. Potassium carbonate or cesium carbonate are commonly used. Ensure the base is finely powdered and anhydrous. The solvent system also plays a key role; a mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective.[6]
-
Poor quality of boronic acid: Boronic acids can dehydrate to form boroxines, which are often less reactive. It is advisable to use fresh, high-quality boronic acid or its pinacol ester derivative.
-
Presence of oxygen: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.[7] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5][6]
-
-
-
Question: I am observing a significant amount of homocoupled byproduct (biphenyl from the boronic acid). How can I minimize this?
-
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[7] To minimize it:
-
Rigorous degassing: As mentioned, oxygen promotes homocoupling. Ensure your degassing procedure is effective.
-
Control of stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion without leading to excessive homocoupling.
-
Slow addition of reagents: In some cases, slow addition of the boronic acid or the base can help to maintain a low concentration of the active boron species, thus disfavoring homocoupling.
-
-
Route 3: Negishi Cross-Coupling
This reaction couples a 3-halopyridine with a benzylzinc reagent, catalyzed by a palladium or nickel complex.
FAQs & Troubleshooting
-
Question: My Negishi coupling is giving a low yield of this compound. What are the likely causes?
-
Answer: Low yields in Negishi couplings often stem from issues with the organozinc reagent or the catalyst.
-
Poor quality of the benzylzinc reagent: Benzylzinc halides are sensitive to air and moisture and can decompose upon storage. It is often best to prepare them fresh in situ or use a recently purchased, high-quality reagent.[8]
-
Catalyst inactivity: Ensure the palladium(0) or nickel(0) catalyst is active. If using a precatalyst, ensure the conditions are suitable for its reduction to the active species. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands are often beneficial.[8]
-
Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
-
-
-
Question: How can I improve the success rate of my Negishi coupling reactions?
-
Answer: To improve the reliability of your Negishi couplings:
-
Strictly anhydrous and anaerobic conditions: Organozinc reagents are highly sensitive to air and moisture. Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.
-
Use of freshly prepared organozinc reagents: The quality of the organozinc reagent is paramount. If preparing it yourself from benzyl halide and zinc, ensure the zinc is activated.
-
Optimize catalyst and ligand: Screen different palladium or nickel catalysts and ligands to find the optimal combination for your specific substrates.
-
-
Data Presentation
The following table summarizes typical yields for the different synthetic routes to this compound, based on literature reports for similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.
| Synthetic Route | Key Reactants | Typical Yield Range |
| Reduction of 3-Benzoylpyridine | ||
| Wolff-Kishner Reduction | 3-Benzoylpyridine, Hydrazine Hydrate, KOH | 70-90% |
| Clemmensen Reduction | 3-Benzoylpyridine, Zinc Amalgam, HCl | 60-80% |
| Cross-Coupling Reactions | ||
| Suzuki-Miyaura Coupling | 3-Bromopyridine, Benzylboronic Acid | 65-95%[9] |
| Negishi Coupling | 3-Chloropyridine, Benzylzinc Chloride | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wolff-Kishner Reduction of 3-Benzoylpyridine
This protocol is a general guideline based on the Huang-Minlon modification of the Wolff-Kishner reduction.
Materials:
-
3-Benzoylpyridine
-
Hydrazine hydrate (85% in water)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 3-benzoylpyridine (1 equivalent), diethylene glycol (as solvent), and hydrazine hydrate (4-5 equivalents).
-
Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone.
-
Add potassium hydroxide pellets (4-5 equivalents) to the reaction mixture.
-
Replace the reflux condenser with a distillation apparatus and slowly heat the mixture to distill off water and excess hydrazine hydrate, allowing the reaction temperature to rise to 190-200°C.
-
Once the temperature has stabilized, switch back to a reflux condenser and maintain the reaction at this temperature for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with a boronic acid.
Materials:
-
3-Bromopyridine
-
Benzylboronic acid or Benzylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromopyridine (1 equivalent), benzylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The metabolism of 3-benzoylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Benzylpyridine Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-benzylpyridine. The focus is on addressing common challenges encountered during palladium-catalyzed cross-coupling reactions, which are standard methods for this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and versatile methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura (coupling of a pyridine-3-boronic acid with a benzyl halide), Negishi (coupling of a 3-pyridylzinc reagent with a benzyl halide), and Kumada (coupling of a 3-pyridyl Grignard reagent with a benzyl halide) reactions.[1][2][3] Alternative methods exist but often involve harsher conditions or multiple steps.[4]
Q2: Why are cross-coupling reactions involving pyridine substrates particularly challenging?
A2: The main difficulty stems from the Lewis basic nitrogen atom in the pyridine ring.[5] This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes.[5] This phenomenon, known as catalyst poisoning, can halt the catalytic cycle and significantly reduce reaction yields.[5]
Q3: What are the most critical parameters to optimize for a successful this compound synthesis?
A3: The key parameters to optimize are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Each of these components plays a crucial role in the catalytic cycle and can be adjusted to minimize side reactions and maximize product yield.
Q4: How do I select the appropriate catalyst and ligand for my reaction?
A4: The choice of palladium precursor and ligand is critical for success. For pyridine-containing substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often recommended.[6][7] These ligands can promote the desired catalytic cycle by preventing the pyridine nitrogen from deactivating the palladium center.[6] The choice may also depend on the specific coupling partners; for example, more reactive aryl bromides or iodides may tolerate a wider range of ligands than less reactive aryl chlorides.[7]
Q5: What is the role of the base and solvent in these coupling reactions?
A5: The base is not merely a proton scavenger; it actively participates in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.[6][8] The choice of base and its solubility can significantly affect the reaction rate.[6] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions like ester hydrolysis if such functional groups are present.[9] The solvent must dissolve all reactants and be compatible with the reaction conditions.[9] Aprotic polar solvents like DMF, dioxane, and THF are commonly used.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is not converting the starting material, or the yield is extremely low. What are the first things I should check?
A: When facing low or no product yield, a systematic check of your reaction setup and reagents is the best approach.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[6] Ensure your reaction vessel was properly purged and is maintained under a rigorously inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed before use.[6]
-
Reagent Quality: Verify the purity of your starting materials. Boronic acids, in particular, can degrade during storage.[6] Benzyl halides can also degrade, and Grignard or organozinc reagents are sensitive to moisture and air.
-
Catalyst System: The combination of palladium source and ligand is crucial. If you are using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species. Using a pre-catalyst can often provide more reliable results.[10]
Issue 2: Catalyst Deactivation
Q: I suspect my palladium catalyst is deactivating or "crashing out" of the solution. What are the signs and how can I prevent this?
A: Catalyst deactivation is a common problem, especially with pyridine substrates.
-
Signs of Deactivation: A common sign is the formation of palladium black (a fine, black precipitate), indicating the catalyst has agglomerated and is no longer active. The reaction may start but then stall before completion.
-
Prevention Strategies:
-
Ligand Choice: Use bulky, electron-rich ligands that stabilize the palladium center and prevent both coordination by the pyridine nitrogen and catalyst agglomeration.[5][6]
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.[6]
-
Additives: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help stabilize the palladium catalyst.[6]
-
Issue 3: Formation of Side Products
Q: I am observing a significant amount of homocoupling of my benzyl or pyridine coupling partner. How can this be minimized?
A: Homocoupling is a frequent side reaction, especially with boronic acids in Suzuki couplings.
-
Rigorous Degassing: The presence of oxygen is a primary cause of the oxidative coupling of boronic acids.[6] Improve your degassing procedure for the solvent and ensure the reaction is kept under a strict inert atmosphere.[6]
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[6]
-
Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[6]
Q: My starting material (e.g., 3-bromopyridine) is being reduced (hydrodehalogenation) instead of coupling. What causes this and how can it be prevented?
A: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction that competes with the desired coupling.[11]
-
Moisture Control: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.[6]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. It may be necessary to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that minimizes this pathway.[6]
-
Ligand Effects: The ligand can influence the stability of palladium-hydride intermediates that are responsible for hydrodehalogenation.[11] Switching to a different ligand may be beneficial.
Issue 4: Purification Challenges
Q: My crude product is an impure oil that is difficult to purify by column chromatography. What strategies can I use?
A: Purifying basic compounds like this compound can be challenging.
-
Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the product, extracting it into the aqueous layer and separating it from non-basic impurities.[12] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[12]
-
Chromatography Additives: Tailing on silica gel is common for basic compounds. This can often be mitigated by adding a small amount of a base, such as triethylamine (~1%), to the eluent.[12]
-
Distillation: For thermally stable, volatile derivatives, distillation under reduced pressure can be an effective purification method.[12]
Data Presentation
The selection of reaction parameters significantly impacts the yield of this compound. The following table summarizes results from a hypothetical optimization study for a Suzuki-Miyaura coupling between 3-pyridylboronic acid and benzyl bromide.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 45 | Significant starting material remaining. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 88 | High conversion, clean reaction. |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 8 | 91 | Faster reaction time at higher temp. |
| 4 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DMF | 80 | 16 | 65 | Some homocoupling observed. |
| 5 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 10 | 94 | Excellent yield with pre-catalyst. |
Experimental Protocols
Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure adapted from established methods for Suzuki-Miyaura couplings involving heteroaryl halides.[13][14]
Materials:
-
3-Bromopyridine (1.0 equiv.)
-
Benzylboronic acid pinacol ester (1.2 equiv.)
-
XPhos Pd G3 (Palladium pre-catalyst, 0.02 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine, benzylboronic acid pinacol ester, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst to the flask.[11]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.[14]
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[11]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[11][14]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[11][14]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to yield pure this compound.[11][12]
Mandatory Visualizations
Caption: A flowchart for systematically troubleshooting low-yield synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Kumada coupling of aryl and vinyl tosylates under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for 3-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving 3-benzylpyridine and its precursors.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound or its precursors (e.g., 3-halopyridines) often challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium or nickel) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This is a significant hurdle as pyridine motifs are common in medicinal chemistry.
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation mechanisms are:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the binding of reactants or inhibiting subsequent steps in the catalytic cycle.[2]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at higher catalyst concentrations or elevated temperatures. For instance, in some iron-catalyzed reactions, the formation of a "flyover dimer" has been identified as a deactivation pathway.[1] With nickel catalysts, α-halo-N-heterocycles can lead to the formation of stable, catalytically inactive dimeric nickel species.[3][4]
-
Catalyst Decomposition: At high temperatures, the active catalyst (e.g., Pd(0)) can decompose to form inactive palladium black. This is often exacerbated by the slow reaction kinetics caused by pyridine inhibition.[5]
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation or other degradation pathways, which diminishes their ability to stabilize the metal center and promote catalysis.[6]
Q3: How does the benzyl group in this compound affect the reaction?
A3: While the pyridine moiety is the primary concern for catalyst poisoning, the benzyl group can also influence the reaction. In Suzuki-Miyaura reactions involving benzyl halides, β-hydride elimination is generally not a concern. However, the choice of catalyst and ligand is crucial for efficient coupling. For instance, palladium acetate with a bulky, electron-rich phosphine ligand like JohnPhos has been found to be effective for benzylic Suzuki-Miyaura cross-coupling.
Q4: Which type of cross-coupling reaction is most suitable for synthesizing or functionalizing this compound?
A4: The most common approaches are:
-
Suzuki-Miyaura Coupling: Coupling of a 3-halopyridine with a benzylboronic acid derivative or coupling of a 3-pyridylboronic acid with a benzyl halide. The former is generally preferred due to the potential instability of some pyridylboronic acids.
-
Heck Reaction: Coupling of a 3-halopyridine with styrene, followed by reduction, can be a route to this compound derivatives.
-
Sonogashira Coupling: Coupling of a 3-halopyridine with a terminal alkyne like phenylacetylene, followed by reduction of the triple bond.[7]
Q5: What are the initial steps to take when a cross-coupling reaction to synthesize this compound fails or gives low yields?
A5: When troubleshooting a low-yielding reaction, a systematic approach is crucial. Start by verifying:
-
Reagent Quality: Ensure all starting materials, including the this compound precursor, coupling partner, catalyst, ligand, base, and solvent, are of high purity and anhydrous (where required).
-
Inert Atmosphere: Palladium and nickel catalysts in their active (0) oxidation state are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[8]
-
Catalyst and Ligand Choice: The selection of the palladium or nickel precursor and the accompanying ligand is critical for success with pyridine-containing substrates.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Ligand Selection: Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or P(t-Bu)₃). The steric bulk can hinder the coordination of the pyridine nitrogen to the metal center.[1] 2. Use of N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can offer high stability and activity for palladium catalysts.[9] 3. Protect the Pyridine Nitrogen: In some cases, temporary protection of the nitrogen atom can prevent coordination, though this adds extra synthetic steps. |
| Protodeboronation of Boronic Acid | 1. Choice of Base: Use milder bases such as K₃PO₄, Cs₂CO₃, or KF. 2. Anhydrous Conditions: Ensure the reaction is performed under anhydrous conditions. 3. Stable Boronic Esters: Use more stable boronic esters like pinacol (Bpin) or MIDA boronates.[8] |
| Poor Catalyst Activity | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation. 2. Use a Pre-formed Catalyst: Modern, air-stable palladium precatalysts (e.g., XPhos-Pd-G3) can provide higher activity and reproducibility.[8] |
| Homocoupling of Boronic Acid | 1. Strict Inert Atmosphere: Oxygen promotes the homocoupling of boronic acids.[8] 2. Lower Reaction Temperature: This may disfavor the homocoupling pathway. |
Problem 2: Catalyst Deactivation in Heck or Sonogashira Reactions
| Potential Cause | Solution |
| Formation of Palladium Black | 1. Lower Reaction Temperature: High temperatures can accelerate the decomposition of the active catalyst. 2. Ligand Stabilization: Ensure an adequate amount of a stabilizing ligand is present. |
| Inhibition by Amine Base (Sonogashira) | 1. Base Selection: While an amine base is often required, screening different amines (e.g., triethylamine, diisopropylethylamine) or using a non-coordinating base in conjunction with a copper-free protocol may be beneficial. |
| Homocoupling of Alkyne (Sonogashira) | 1. Minimize Oxygen: This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.[5] 2. Copper-Free Conditions: Employing a copper-free Sonogashira protocol can significantly reduce this byproduct.[5] 3. Slow Addition of Alkyne: Adding the alkyne slowly can keep its concentration low, disfavoring homocoupling.[5] |
Quantitative Data
The following tables provide representative data for cross-coupling reactions of pyridine derivatives, illustrating the impact of ligand and catalyst choice on reaction outcomes. Note: This data is illustrative and may not be directly transferable to all reactions involving this compound.
Table 1: Illustrative Yields in Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 88 |
| 3 | XPhos-Pd-G3 (2) | - | K₃PO₄ | t-AmylOH | 110 | 95 |
| 4 | NiCl₂(dppf) (5) | - | K₃PO₄ | Dioxane | 100 | 75 |
Table 2: Representative Turnover Numbers (TONs) in Cross-Coupling Reactions
| Reaction Type | Substrates | Catalyst System | TON |
| Suzuki-Miyaura | 2-Bromotoluene + 2-Pyridyl Boronate | Pd₂(dba)₃ / Ligand 1 | ~820 |
| Heck | 4-Bromoanisole + Styrene | Pd(OAc)₂ / Ligand 2 | ~1,500 |
| Sonogashira | 4-Iodoanisole + Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | ~950 |
TON is calculated as moles of product per mole of catalyst. Data is representative of typical values found in the literature for similar systems.[1][10][11][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Halopyridine with a Benzylboronic Acid Derivative
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox, add the 3-halopyridine (1.0 mmol), the benzylboronic acid or ester (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or t-AmylOH, to achieve a concentration of ~0.1-0.2 M) via syringe.
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential pathways for catalyst deactivation in cross-coupling reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in 3-Benzylpiperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzylpiperidine. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning during the catalytic hydrogenation of 3-benzylpyridine.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound to 3-benzylpiperidine is sluggish or has completely stalled. What is the most likely cause?
A sluggish or stalled reaction is a primary indicator of catalyst poisoning. This occurs when impurities or even the reactants/products themselves strongly adsorb to the active sites of the catalyst, blocking them and preventing the desired hydrogenation from occurring.[1]
Q2: What are the common culprits for catalyst poisoning in this specific synthesis?
The most common catalyst poisons in the synthesis of 3-benzylpiperidine via hydrogenation of this compound fall into two main categories:
-
Nitrogen-Containing Compounds: The lone pair of electrons on the nitrogen atom of this compound (the reactant) and 3-benzylpiperidine (the product) can strongly adsorb to the active metal sites of the catalyst.[1] This is often referred to as "self-poisoning" or product inhibition.
-
Sulfur Compounds: Trace amounts of sulfur-containing impurities in the this compound starting material are notorious for severely poisoning noble metal catalysts like Palladium (Pd) and Platinum (Pt).[2] Thiophene and its derivatives are common sulfur impurities in pyridine-based feedstocks.
Other potential poisons include:
-
Carbon Monoxide (CO): Can be present as an impurity in the hydrogen gas.
-
Halides: Such as chlorides, can act as catalyst poisons.
-
Heavy Metals: Trace amounts of metals like lead or mercury in the feedstock can deactivate the catalyst.
Q3: Which catalysts are commonly used for 3-benzylpiperidine synthesis and how susceptible are they to poisoning?
Commonly used catalysts for the hydrogenation of pyridines include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C).
-
Pd/C: Widely used due to its high activity and cost-effectiveness. However, it is highly susceptible to poisoning by sulfur and nitrogen compounds.
-
PtO₂ (Adams' catalyst): Also highly active and often used in acidic media like glacial acetic acid, which can help mitigate poisoning by the nitrogenous product.
-
Rh/C: Often shows higher resistance to poisoning by nitrogen-containing compounds compared to Palladium and may be a good alternative if self-poisoning is suspected.[1]
Q4: Can a poisoned catalyst be regenerated and reused?
Yes, depending on the nature of the poison and the catalyst, regeneration is often possible. For instance, catalysts poisoned by organic residues can sometimes be regenerated by washing with solvents or by carefully controlled oxidation to burn off the carbonaceous deposits.[2][3]
Troubleshooting Guides
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly from the Start
This scenario often points to a severely poisoned catalyst or issues with the reaction setup.
| Potential Cause | Recommended Action |
| Severe Catalyst Poisoning from Feedstock | 1. Analyze Starting Material: Test the this compound feedstock for sulfur content. 2. Purify Feedstock: If sulfur is detected, purify the starting material before hydrogenation (See Experimental Protocol 2). 3. Use a Guard Bed: Pass the feedstock through a bed of adsorbent to remove impurities before it reaches the catalyst bed. |
| Inactive Catalyst | 1. Improper Handling: Ensure catalysts, especially pyrophoric ones like Pd/C, are handled under an inert atmosphere to prevent oxidation. 2. Use Fresh Catalyst: If in doubt about the activity of an old batch of catalyst, use a fresh batch. |
| Incorrect Reaction Conditions | 1. Verify Setup: Double-check temperature, pressure, and stirring rate to ensure they meet the requirements of the experimental protocol. 2. Check Hydrogen Supply: Ensure a continuous and pure supply of hydrogen gas. |
Issue 2: Reaction Starts but Deactivates Over Time
This is a classic sign of product inhibition or the accumulation of poisons from the feedstock.
| Potential Cause | Recommended Action |
| Product Inhibition/Poisoning | 1. Change Catalyst: Consider switching to a more poison-resistant catalyst, such as a Rhodium-based catalyst.[1] 2. Modify Reaction Conditions: Running the reaction in an acidic solvent like glacial acetic acid can protonate the product, reducing its ability to bind to the catalyst. |
| Accumulation of Poisons from Feedstock | 1. Feedstock Purification: Implement a purification step for the this compound starting material. |
| Thermal Degradation of Catalyst | 1. Temperature Control: Ensure the reaction temperature is within the stable range for the chosen catalyst to prevent sintering (the agglomeration of metal particles, leading to reduced surface area). |
Data Presentation
Table 1: Comparison of Catalysts for 3-Substituted Pyridine Hydrogenation
| Catalyst | Substrate | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ | 3-Phenylpyridine | Glacial Acetic Acid | 60 | Room Temp. | 8 | High | Adapted from[4] |
| Pd/C | This compound | Glacial Acetic Acid | - | - | - | - | [5] |
| Rh/C | 4-(4-fluorobenzyl)pyridine | - | - | - | - | High Activity | [5] |
| [Rh(nbd)Cl]₂ / Pd/C | Phenylboronic acid pinacol ester | iPrOH | 1 atm | Room Temp. | 24 | 88 |
Note: Direct comparative yield data for 3-benzylpiperidine under identical conditions is scarce in the literature. The table provides data for similar substrates to guide catalyst selection.
Table 2: Effect of Sulfur Poisoning on Catalyst Activity
| Catalyst | Sulfur Compound | Impact on Activity |
| Pd | Thiophene | Significant decrease in active sites and reaction rate.[2] |
| Pt | Thiophene | Significant decrease in active sites, though may be slightly more tolerant than Pd.[2] |
Experimental Protocols
Experimental Protocol 1: Catalytic Hydrogenation of this compound
This protocol is a general procedure and may require optimization based on your specific equipment and purity of starting materials.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid
-
High-pressure hydrogenation vessel (autoclave)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), carefully add 10% Pd/C (typically 1-5 mol% of the substrate).
-
Reaction Execution:
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating as required.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.
-
Carefully neutralize the filtrate with a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-benzylpiperidine.
-
Purify the product by distillation or column chromatography as needed.
-
Experimental Protocol 2: Desulfurization of this compound Feedstock
This protocol describes a general method for removing sulfur impurities using activated carbon.
Materials:
-
Sulfur-contaminated this compound
-
Activated Carbon (preferably with a high surface area)
-
An inert solvent (e.g., hexane or toluene)
-
Stirring apparatus
-
Filtration setup
Procedure:
-
Preparation: Dissolve the crude this compound in a suitable inert solvent.
-
Adsorption: Add activated carbon to the solution (the amount will depend on the level of contamination and should be optimized, but a starting point is 10-20% by weight of the this compound).
-
Stirring: Stir the mixture at room temperature for several hours (e.g., 4-12 hours). The optimal time should be determined by monitoring the sulfur content of the solution.
-
Filtration: Remove the activated carbon by filtration.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.
-
Analysis: Analyze the purified product for sulfur content to ensure it meets the required specifications before proceeding with the hydrogenation.
Experimental Protocol 3: Regeneration of Poisoned Pd/C Catalyst
This protocol is a general guideline for regenerating a Pd/C catalyst poisoned by organic impurities. The effectiveness will depend on the specific nature of the poisoning.
Materials:
-
Poisoned Pd/C catalyst
-
A suitable solvent (e.g., chloroform)
-
Glacial acetic acid
-
Ultrasonic bath
-
Filtration setup
-
Drying oven
Procedure:
-
Washing:
-
Ultrasonication: Place the suspension in an ultrasonic bath for approximately 15-30 minutes to help dislodge strongly adsorbed species.[2]
-
Filtration and Washing: Filter the catalyst and wash it thoroughly with absolute ethanol and then with deionized water until the filtrate is neutral.
-
Drying: Dry the regenerated catalyst in an oven at a suitable temperature (e.g., 110 °C) for several hours.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale before using it in a large-scale reaction.
Visualizations
Troubleshooting Workflow for Sluggish/Stalled Hydrogenation
Caption: Troubleshooting workflow for identifying and addressing the root cause of a failed 3-benzylpiperidine synthesis.
Catalyst Poisoning and Prevention Workflow
Caption: A workflow illustrating the key steps in preventing catalyst poisoning, from feedstock analysis to catalyst handling.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 4. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling of 3-Benzylpyridine using HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of 3-Benzylpyridine by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from various sources, including the synthetic route and degradation.
-
Process-related impurities: These can be unreacted starting materials, by-products from side reactions, or residual reagents and solvents. For instance, if synthesized from 3-benzoylpyridine, unreacted starting material or over-reduced impurities could be present.[1]
-
Degradation products: this compound may degrade under certain conditions such as exposure to acid, base, oxidants, light, or heat.[2] The pyridine nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide.[3]
Q2: What are the common challenges in the HPLC-MS analysis of this compound?
A2: Pyridine-containing compounds like this compound can present several analytical challenges:
-
Peak Tailing: As a basic compound, this compound can interact with acidic residual silanol groups on silica-based HPLC columns, leading to asymmetrical peak shapes (tailing).
-
Poor Retention: Depending on the mobile phase, the polarity of this compound and some of its more polar impurities might lead to poor retention on traditional reversed-phase columns.
-
Ion Suppression: In electrospray ionization mass spectrometry (ESI-MS), high concentrations of the main compound or buffer salts can suppress the ionization of trace-level impurities.
Q3: How can I improve the peak shape for this compound and its impurities?
A3: To mitigate peak tailing, consider the following:
-
Use a low-pH mobile phase: A mobile phase with an acidic modifier (e.g., 0.1% formic acid) can suppress the ionization of silanol groups on the stationary phase, reducing secondary interactions.
-
Employ an end-capped column: These columns have fewer accessible silanol groups, leading to improved peak symmetry for basic compounds.
-
Use a volatile basic modifier: In some cases, adding a small amount of a volatile base to the mobile phase can improve peak shape, but this must be compatible with MS detection.
Q4: What are the expected fragmentation patterns for this compound in MS/MS?
A4: In mass spectrometry, benzylpyridinium ions typically show a characteristic fragmentation pattern involving the cleavage of the C-N bond between the benzyl group and the pyridine ring. This results in the formation of a stable benzyl cation (m/z 91) and the neutral loss of the pyridine ring. More complex fragmentation can also occur.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary interactions with stationary phase | Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate this compound and minimize interactions with silanols.[4] Consider using a column with a different stationary phase or a highly end-capped column. |
| Column overload | Reduce the injection volume or dilute the sample.[1] |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[4] |
| Column void or contamination | If the issue persists, try flushing the column in the reverse direction (if permissible by the manufacturer) or replace the column. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing and degassing. Verify the performance of the HPLC pump. |
| Temperature variations | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase pH | Ensure the buffer concentration is adequate and the pH is stable. |
Problem 3: Ghost Peaks or Carryover
| Possible Cause | Recommended Solution |
| Contaminated mobile phase or solvent lines | Use fresh, high-purity solvents and flush the system thoroughly. |
| Injector carryover | Implement a needle wash step with a strong solvent in your injection sequence. Run blank injections to confirm carryover.[1] |
| Column bleed | Condition the column according to the manufacturer's instructions. If bleed persists, the column may need to be replaced. |
Problem 4: Low MS Signal for Impurities
| Possible Cause | Recommended Solution |
| Ion suppression | Dilute the sample to reduce the concentration of the main peak. Optimize the chromatographic method to achieve better separation between the main peak and the impurities. |
| Inappropriate ionization mode or parameters | Optimize MS parameters such as capillary voltage, gas flow, and temperature. Test both positive and negative ionization modes. For this compound and its likely impurities, positive ion mode (ESI+) is generally more effective. |
| Impurity is not eluting from the column | Use a stronger mobile phase or a different gradient profile to elute highly retained compounds. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating HPLC method.[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 4 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the HPLC-MS method described below.
Protocol 2: HPLC-MS Method for Impurity Profiling
This method provides a starting point for the separation and detection of this compound and its potential impurities.
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
MS Detection:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Data Presentation
The following table summarizes hypothetical quantitative data for potential impurities of this compound based on common synthetic starting materials and degradation pathways. This data is for illustrative purposes and should be confirmed experimentally.
| Impurity Name | Potential Source | Retention Time (min) | [M+H]⁺ (m/z) | Typical Level (%) |
| 3-Benzoylpyridine | Starting Material | 12.5 | 184.07 | < 0.1 |
| Phenyl-pyridin-3-yl-methanol | Intermediate | 10.2 | 186.09 | < 0.1 |
| This compound N-oxide | Degradation | 8.9 | 186.09 | < 0.15 |
| Dimer Impurity | By-product | 18.2 | 339.19 | < 0.05 |
Visualizations
Caption: Workflow for HPLC-MS Impurity Profiling of this compound.
Caption: Troubleshooting Decision Tree for HPLC-MS Analysis.
References
- 1. This compound | 620-95-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Unknown Impurities in 3-Benzylpyridine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying unknown impurities in 3-Benzylpyridine samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from several sources:
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Synthesis-Related Impurities: These are byproducts formed during the manufacturing process. Common synthetic routes to this compound involve the reaction of starting materials like 3-picoline with benzaldehyde, or nicotinic acid with benzylamine. Therefore, unreacted starting materials and intermediates can be present as impurities.
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Degradation Products: this compound may degrade under certain environmental conditions such as exposure to light, heat, humidity, or reactive chemicals. This degradation can lead to the formation of new impurities.
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Residual Solvents: Solvents used during the synthesis and purification processes may not be completely removed and can remain as residual impurities.
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Contaminants from Storage: Impurities can be introduced through improper storage conditions or from the container itself.
Q2: What are the common types of impurities I might encounter in my this compound sample?
Based on common synthesis routes and potential degradation pathways, you might encounter the following types of impurities:
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Starting Materials: Unreacted 3-picoline, benzaldehyde, nicotinic acid, or benzylamine.
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Oxidation Products: Oxidation of the benzylic methylene bridge can occur, leading to the formation of phenyl(pyridin-3-yl)methanone (3-benzoylpyridine).
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Positional Isomers: Depending on the synthesis method, small amounts of 2-benzylpyridine or 4-benzylpyridine could be formed as byproducts.
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Related Substances: Other pyridine derivatives formed through side reactions during synthesis.
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Degradants: While the pyridine ring is generally stable, degradation under harsh conditions could lead to various breakdown products.
Q3: My HPLC chromatogram shows several small, unknown peaks besides the main this compound peak. How do I proceed with their identification?
The appearance of unknown peaks in an HPLC chromatogram is a common issue. A systematic approach is recommended for their identification:
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Method Validation: Ensure your HPLC method is robust and capable of separating the main peak from all potential impurities. Perform a forced degradation study to confirm that the method is stability-indicating.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and the unknown peaks.
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Mass Spectrometry (MS) Coupling: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide crucial information about their molecular weight, which can help in proposing potential structures.
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High-Resolution Mass Spectrometry (HRMS): For more precise mass determination, use HRMS to obtain the elemental composition of the impurities.
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Tandem Mass Spectrometry (MS/MS): Fragment the impurity ions in the mass spectrometer to obtain structural information from the fragmentation pattern.
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Isolation and NMR Spectroscopy: If an impurity is present at a significant level, it can be isolated using preparative HPLC. The isolated impurity can then be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in GC-MS Analysis
Problem: You are analyzing a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS) and observe unexpected peaks that are not present in the reference standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation in the Injector | This compound or its impurities might be degrading at the high temperatures of the GC injector. - Lower the injector temperature in increments of 10-20 °C and observe if the intensity of the unexpected peaks decreases. - Use a split/splitless inlet in split mode with a higher split ratio to reduce the residence time of the sample in the hot injector. |
| Contamination | The unexpected peaks could be from contamination of the GC system, the solvent, or the sample vial. - Run a blank injection (solvent only) to check for system contamination. - Use fresh, high-purity solvent for sample preparation. - Use new, clean sample vials. |
| Presence of Volatile Impurities | The sample may contain volatile impurities that are well-separated by GC. - Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) for tentative identification. - If possible, obtain reference standards of suspected impurities to confirm their retention times and mass spectra. |
Issue 2: Poor Resolution Between this compound and an Unknown Impurity in HPLC
Problem: An unknown impurity peak is co-eluting or poorly resolved from the main this compound peak in your reverse-phase HPLC method.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Composition | The current mobile phase may not have sufficient resolving power for the impurity. - Modify the organic modifier: Change the organic solvent (e.g., from acetonitrile to methanol or vice versa) or use a combination. - Adjust the pH: If the impurity has ionizable groups, adjusting the pH of the aqueous phase can significantly alter its retention time. For a basic compound like this compound, a slightly acidic mobile phase (e.g., using a phosphate or acetate buffer) is often effective. - Gradient Elution: If isocratic elution is being used, develop a shallow gradient to improve separation. |
| Inappropriate Stationary Phase | The C18 stationary phase may not be optimal for separating the specific impurity. - Try a different column chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds. - Change the column particle size: Using a column with smaller particles (e.g., sub-2 µm) can provide higher efficiency and better resolution. |
| Method Optimization | Other chromatographic parameters may need adjustment. - Lower the flow rate: This can increase the number of theoretical plates and improve resolution. - Decrease the column temperature: Lowering the temperature can sometimes enhance selectivity. |
Data Presentation
Table 1: Potential Synthesis-Related Impurities in this compound
| Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Picoline | Unreacted starting material | C₆H₇N | 93.13 |
| Benzaldehyde | Unreacted starting material | C₇H₆O | 106.12 |
| Benzoic Acid | Oxidation of Benzaldehyde | C₇H₆O₂ | 122.12 |
| Nicotinic Acid | Unreacted starting material | C₆H₅NO₂ | 123.11 |
| Benzylamine | Unreacted starting material | C₇H₉N | 107.15 |
| Phenyl(pyridin-3-yl)methanol | Incomplete reduction/reaction intermediate | C₁₂H₁₁NO | 185.22 |
| 2-Benzylpyridine | Positional isomer byproduct | C₁₂H₁₁N | 169.22 |
| 4-Benzylpyridine | Positional isomer byproduct | C₁₂H₁₁N | 169.22 |
Table 2: Potential Degradation Products of this compound
| Impurity Name | Formation Condition | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Benzoylpyridine | Oxidation | C₁₂H₉NO | 183.21 |
| This compound N-oxide | Oxidation | C₁₂H₁₁NO | 185.22 |
| Benzoic acid | Hydrolysis/Oxidation | C₇H₆O₂ | 122.12 |
| Pyridine-3-carbaldehyde | Oxidative cleavage | C₆H₅NO | 107.11 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential impurities and degradation products.
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Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
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Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic acid in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 70 25 90 30 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
This protocol is suitable for the identification of volatile impurities and residual solvents in this compound samples.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
-
Headspace Parameters:
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
-
Incubation Temperature: 80 °C.
-
Incubation Time: 30 minutes.
-
Injection Volume: 1 mL of the headspace gas.
-
Mandatory Visualization
strategies for removing unreacted starting materials from 3-Benzylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 3-Benzylpyridine.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Issue 1: My crude this compound is a mixture of product and unreacted starting materials. How do I choose the best purification method?
The optimal purification strategy depends on the specific starting materials used and their physical properties relative to this compound. The first step is to identify the starting materials. Common synthetic routes to this compound include:
-
Reaction of 3-methylpyridine with benzaldehyde.
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Suzuki coupling of a benzyl halide (e.g., benzyl chloride or bromide) with pyridine-3-boronic acid.
Once the starting materials are known, compare their boiling points and acid/base properties with those of this compound to select the most effective purification technique.
Issue 2: How can I effectively remove unreacted 3-methylpyridine and benzaldehyde?
Fractional distillation is a suitable method for this separation due to the significant difference in boiling points.
-
Why it works: this compound has a much higher boiling point than both 3-methylpyridine and benzaldehyde, allowing for their separation by distillation.[1]
-
Troubleshooting:
-
Poor Separation: If you observe incomplete separation, ensure your fractional distillation setup includes a column with sufficient theoretical plates (e.g., a Vigreux or packed column).[2] Also, maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.[3]
-
Product Decomposition: If you suspect the product is decomposing at high temperatures, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
-
Issue 3: How do I remove unreacted benzyl chloride and pyridine-3-boronic acid?
A combination of acid-base extraction followed by column chromatography is generally effective.
-
Acid-Base Extraction:
-
Why it works: this compound is a basic compound due to the pyridine nitrogen.[4] This allows for its separation from neutral or acidic impurities. By washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The this compound can then be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.[5]
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can be broken by adding a small amount of brine (saturated NaCl solution).[6]
-
Low Recovery: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9-10) during the back-extraction to deprotonate the pyridinium salt and drive the this compound into the organic phase.
-
-
-
Column Chromatography:
-
Why it works: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[7] By choosing an appropriate solvent system (eluent), this compound can be separated from impurities with different polarities.
-
Troubleshooting:
-
Peak Tailing: Pyridine derivatives can interact strongly with the acidic silanol groups on silica gel, leading to broad, tailing peaks and poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[8]
-
Poor Separation: If the compounds are not separating well, the polarity of the eluent needs to be optimized. This is typically done by first performing thin-layer chromatography (TLC) with various solvent systems to find the one that gives a good separation of the desired product from the impurities.[6] A good starting point for this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound and its common starting materials?
A summary of the relevant physical properties is provided in the table below. This data is crucial for selecting and optimizing purification methods.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa | Solubility |
| This compound | 169.23 | ~220-225[4] / 287[9] | -20[4] / 34[9] | ~5.40 (Predicted)[4] | Sparingly soluble in water; soluble in ethanol, ether.[4] |
| 3-Methylpyridine | 93.13 | 144[10] | -19[10] | ~5.68 | Soluble in water, alcohol, ether. |
| Benzaldehyde | 106.12 | 178-179[11] | -57.12[12] | N/A | Slightly soluble in water; miscible with alcohol, ether.[9] |
| Benzyl Chloride | 126.58 | 179[13] | -39[13] | N/A | Very slightly soluble in water; soluble in ethanol, ether.[13] |
| Pyridine-3-boronic acid | 122.92 | >300[1] | >300[1] | ~4.00 (Predicted)[1] | Slightly soluble in methanol.[1] |
Q2: How can I monitor the purity of my this compound during and after purification?
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Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity of your sample and to monitor the progress of a column chromatography separation.[14] By spotting the crude mixture, the purified fractions, and the starting materials on the same plate, you can visualize the removal of impurities. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating and identifying the components of a mixture. It can provide quantitative information about the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the purified this compound and detect the presence of any remaining impurities.
Q3: My this compound is an oil, but the literature reports a melting point. What does this mean?
There are discrepancies in the reported melting point of this compound, with some sources indicating it is a liquid at room temperature (-20 °C) and others a solid (34 °C).[4][9] This could be due to polymorphic forms or the presence of impurities that depress the melting point. If your purified product is an oil, it is likely of sufficient purity for many applications, provided analytical data (TLC, GC-MS, NMR) confirms the absence of starting materials.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for separating this compound from lower-boiling starting materials like 3-methylpyridine and benzaldehyde.
-
Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Distillation: a. Begin heating the flask gently. b. Observe the vapor rising through the fractionating column. Maintain a slow and steady rate of distillation (1-2 drops per second).[3] c. Collect the initial fraction (forerun), which will contain the lower-boiling impurities. The temperature should hold steady during the distillation of each component. d. Once the lower-boiling impurities have been removed, the temperature will rise. Change the receiving flask to collect the pure this compound as it distills at its characteristic boiling point.
-
Purity Analysis: Analyze the collected fractions by TLC or GC-MS to confirm their purity.
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol is effective for separating the basic this compound from neutral or acidic starting materials and byproducts.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: a. Add an equal volume of 1M aqueous HCl to the separatory funnel. b. Shake the funnel vigorously, venting frequently to release pressure. c. Allow the layers to separate. The aqueous layer (containing the protonated this compound) should be drained into a clean flask. d. Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the product.
-
Basification and Re-extraction: a. Combine the acidic aqueous extracts in a flask and cool in an ice bath. b. Slowly add 1M aqueous NaOH with stirring until the solution is basic (pH > 9-10). c. Transfer the basic aqueous solution to a separatory funnel and extract three times with fresh organic solvent.
-
Drying and Solvent Removal: a. Combine the organic extracts and wash with brine. b. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). c. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification of this compound by Column Chromatography
This protocol is a versatile method for separating this compound from impurities with different polarities.
-
TLC Analysis: First, determine an optimal eluent system using TLC. A good eluent will give a clear separation between this compound and the impurities, with the Rf of this compound being around 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: a. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). b. Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica gel bed.
-
Elution: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in separate test tubes. c. Monitor the composition of the fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for purification by fractional distillation.
Caption: Workflow for purification by acid-base extraction.
Caption: Workflow for purification by column chromatography.
References
- 1. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 2. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Pyridine, 3-methyl- (CAS 108-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. britannica.com [britannica.com]
- 10. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 11. kmchem.com [kmchem.com]
- 12. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 13. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for Efficient 3-Benzylpyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Benzylpyridine. The content focuses on optimizing catalyst loading to improve reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: this compound is most commonly synthesized via palladium-catalyzed cross-coupling reactions. The primary methods include:
-
Suzuki-Miyaura Coupling: This reaction couples a benzyl halide (e.g., benzyl bromide) with a pyridine-containing organoboron compound (e.g., 3-pyridylboronic acid) or vice versa.[1][2] It is widely used due to the commercial availability and stability of the boronic acid reagents.[1]
-
Negishi Coupling: This method involves the reaction of an organozinc reagent with an organic halide.[3][4] For this compound synthesis, this would typically involve reacting a benzylzinc reagent with a 3-halopyridine or a 3-pyridylzinc reagent with a benzyl halide. This method is known for its high functional group tolerance.[4]
-
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and couples it with an organic halide. The synthesis of this compound via this method would involve reacting a benzyl Grignard reagent with a 3-halopyridine.
Q2: What is a typical starting catalyst loading for these cross-coupling reactions?
A2: For initial optimization, a catalyst loading of 1-3 mol% of the palladium source is a common starting point.[5] Depending on the reactivity of the substrates and the efficiency of the catalytic system, this can be adjusted. For challenging couplings, the loading might be increased to 5 mol% or higher.[5]
Q3: How does catalyst loading impact the reaction yield and purity?
A3: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and the formation of byproducts.
-
Too Low Loading: Insufficient catalyst can lead to slow or incomplete conversion, resulting in a low yield of this compound and a significant amount of unreacted starting materials.
-
Optimal Loading: At the optimal loading, the reaction proceeds efficiently to completion in a reasonable timeframe, maximizing the yield of the desired product.
-
Too High Loading: Excessively high catalyst loading can lead to the formation of side products through undesired catalytic cycles. It can also increase the cost of the synthesis and lead to difficulties in purifying the final product due to residual catalyst.
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
A4: Several side reactions can occur during the cross-coupling synthesis of this compound:
-
Homocoupling: The coupling of two identical molecules (e.g., two molecules of the benzyl halide or two molecules of the pyridine derivative) can lead to the formation of bibenzyl or bipyridine impurities.
-
Hydrodehalogenation: The replacement of the halide on the starting material with a hydrogen atom can occur, leading to the formation of toluene from a benzyl halide or pyridine from a 3-halopyridine.[6] This can be exacerbated by the presence of moisture.[6]
-
Formation of Palladium Black: The precipitation of palladium metal (palladium black) indicates catalyst decomposition and deactivation, which will stall the reaction.[5] This can be caused by high temperatures or unstable ligands.[5]
Q5: How can I minimize catalyst deactivation?
A5: Catalyst deactivation can be minimized by:
-
Maintaining an Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Using Anhydrous and Degassed Solvents: Moisture and dissolved oxygen can contribute to catalyst deactivation. Using dry and properly degassed solvents is essential.[6]
-
Choosing Robust Ligands: The choice of ligand can significantly impact catalyst stability. More robust ligands, such as N-heterocyclic carbenes (NHCs), can be considered if catalyst decomposition is an issue.[5]
-
Controlling Reaction Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest effective temperature.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.- Ensure proper storage of the catalyst under an inert atmosphere. |
| 2. Insufficient Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[5] | |
| 3. Suboptimal Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| 4. Poor Quality Reagents/Solvents | - Use high-purity, anhydrous, and degassed solvents.- Purify starting materials if necessary.[6] | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation | - Add the catalyst in portions throughout the reaction instead of all at once.[5]- Lower the reaction temperature and extend the reaction time.[5] |
| 2. Product Inhibition | - If feasible, try to remove the product from the reaction mixture as it forms. | |
| Formation of Significant Side Products (e.g., Homocoupling) | 1. Incorrect Catalyst-to-Ligand Ratio | - Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance.[5] |
| 2. High Catalyst Loading | - Reduce the catalyst loading. | |
| 3. Suboptimal Base or Solvent | - Screen different bases and solvents to optimize for the desired product. | |
| Formation of Palladium Black | 1. Catalyst Decomposition | - Lower the reaction temperature.[5]- Switch to a more stable ligand system (e.g., N-heterocyclic carbenes).[5] |
| 2. Presence of Oxygen | - Ensure a rigorously inert atmosphere is maintained throughout the reaction.[6] | |
| Inconsistent Results Between Batches | 1. Variable Reagent Purity | - Ensure all reagents, especially the coupling partners and solvents, are of consistent high purity.[5] |
| 2. Atmospheric Contamination | - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[5] |
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of a Representative Suzuki-Miyaura Coupling for this compound Synthesis
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 1.0 | K₂CO₃ | Toluene/H₂O | 90 | 24 | 45 |
| 2 | 1.0 | 2.0 | K₂CO₃ | Toluene/H₂O | 90 | 18 | 78 |
| 3 | 2.0 | 4.0 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 4 | 3.0 | 6.0 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 93 |
| 5 | 5.0 | 10.0 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 89 (with increased side products) |
Note: This data is illustrative and based on typical trends observed in Suzuki-Miyaura cross-coupling reactions. Optimal conditions may vary depending on the specific substrates and reaction setup.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction for this compound Synthesis
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-pyridylboronic acid (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add a base (e.g., K₂CO₃, 3.0 mmol).
-
Seal the flask with a septum.
-
-
Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v) via syringe.
-
Add benzyl bromide (1.0 mmol) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Visualizations
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Selectivity in Reactions of 3-Benzylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve selectivity in chemical transformations involving 3-benzylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
A1: The primary challenges in achieving regioselective functionalization of this compound stem from the electronic properties of the pyridine ring. The pyridine nitrogen is a strong deactivating group, making the ring less reactive towards electrophilic aromatic substitution than benzene.[1][2] Electrophilic attack is generally disfavored at the C2 and C6 positions due to the electron-withdrawing inductive effect of the nitrogen atom.[1][2] Consequently, functionalization often occurs at the C5 position, but mixtures of isomers can be a significant issue, lowering the yield of the desired product.[1] The benzyl group at the C3 position can also introduce steric hindrance, further influencing the regioselectivity.
Q2: When should I consider using a protecting group for the pyridine nitrogen in this compound reactions?
A2: A protecting group is advisable when the Lewis basicity of the pyridine nitrogen interferes with the reaction.[1] This can manifest as catalyst inhibition in metal-catalyzed reactions or as undesired side reactions.[1] Common strategies include the formation of a pyridine N-oxide, which alters the electronic properties of the ring and can direct functionalization to the C2 and C4 positions, or complexation with borane to mask the lone pair.[1] These protecting groups can be removed in a subsequent step.[1]
Q3: How can I improve the yield of my palladium-catalyzed cross-coupling reactions with this compound derivatives?
A3: Low yields in cross-coupling reactions of pyridine derivatives can be due to several factors. First, ensure the purity of your starting materials, as impurities can deactivate the catalyst.[3] The choice of catalyst, ligand, base, and solvent system is critical and often substrate-dependent.[1][4] For electron-deficient heterocycles like pyridines, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Additionally, ensure that the reaction is performed under strictly anhydrous and inert conditions, as organometallic reagents and catalysts can be sensitive to air and moisture.[1]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)
Question: I am attempting an electrophilic aromatic substitution on this compound and obtaining a mixture of isomers. How can I improve the selectivity for a specific position?
Answer:
Improving regioselectivity in electrophilic aromatic substitution (EAS) of this compound requires careful consideration of both electronic and steric effects. The pyridine ring is deactivated towards EAS, and direct functionalization can be challenging.
Possible Causes and Solutions:
-
Competing Reactive Sites: The pyridine ring has multiple positions (C2, C4, C5, C6) that can react, along with the benzyl group's phenyl ring. The inherent electronic properties of the pyridine ring favor substitution at the C5 position.
-
Harsh Reaction Conditions: High temperatures and strong acids can lead to a decrease in selectivity and the formation of byproducts.
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Choice of Reagent: Use a milder and more selective electrophilic reagent if available.
-
-
Activate the Pyridine Ring:
-
N-Oxide Formation: Convert this compound to its N-oxide. This activates the ring towards electrophilic attack, primarily at the C2 and C4 positions. The N-oxide can be subsequently removed by reduction.[1]
-
-
Directed Ortho-Metalation (DoM):
-
If functionalization at the C2 or C4 position is desired, a Directed Ortho-Metalation strategy can be employed. This requires the introduction of a directing group that facilitates deprotonation at an adjacent position, followed by quenching with an electrophile.
-
Problem 2: Low Enantioselectivity in the Asymmetric Hydrogenation of this compound Derivatives
Question: I am performing an asymmetric hydrogenation of a this compound derivative to obtain a chiral piperidine, but the enantiomeric excess (ee) is low. What factors should I investigate?
Answer:
Achieving high enantioselectivity in the asymmetric hydrogenation of substituted pyridines is highly dependent on the catalytic system and reaction conditions.
Possible Causes and Solutions:
-
Suboptimal Catalyst System: The choice of metal precursor and chiral ligand is paramount for high enantioselectivity.
-
Interference from the Pyridine Nitrogen: The basicity of the pyridine nitrogen can lead to catalyst inhibition.
-
Inappropriate Solvent: The solvent can significantly influence both the activity and selectivity of the catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Substrate Activation:
-
Convert the pyridine to a pyridinium salt. This activation strategy can prevent catalyst inhibition by the substrate and improve reactivity.[5]
-
-
Solvent and Additive Optimization:
Table 1: Effect of Catalyst and Solvent on Asymmetric Hydrogenation of 2-Benzylquinolines (as a model for this compound systems) [8]
| Entry | Catalyst | Ligand | Solvent | Pressure (psi) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | [Ir(COD)Cl]₂ | (S)-MeO-Biphep | Toluene | 700 | 25 | >99 | 21 |
| 2 | [Ir(COD)Cl]₂ | (S)-MeO-Biphep | Toluene | 200 | 25 | >99 | 5 |
| 3 | [Ir(COD)Cl]₂ | (S)-MeO-Biphep | Toluene | 80 | 25 | 88 | 41 |
| 4 | [Ir(COD)Cl]₂ | (S)-MeO-Biphep | Toluene | 700 | 60 | >99 | 66 |
| 5 | [Ir(COD)Cl]₂ | (S)-MeO-Biphep | Toluene | 40 | 70 | >99 | 90 |
Problem 3: Low Yield in Suzuki-Miyaura Cross-Coupling of a Halogenated this compound
Question: I am performing a Suzuki-Miyaura coupling with a bromo-3-benzylpyridine derivative, but my yields are consistently low. How can I optimize this reaction?
Answer:
Low yields in Suzuki-Miyaura couplings involving pyridine substrates are a common issue. A systematic optimization of the reaction parameters is essential.
Possible Causes and Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit the catalytic cycle.
-
Poor Solubility: The starting materials may not be fully soluble in the reaction solvent.
-
Suboptimal Base or Ligand: The choice of base and ligand is crucial for an efficient catalytic cycle, especially with electron-deficient substrates.
-
Homocoupling: Side reactions such as homocoupling of the boronic acid can reduce the yield of the desired product.
Troubleshooting Steps:
-
Ligand Selection:
-
For electron-deficient aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often more effective than traditional ligands like PPh₃.
-
-
Base Selection:
-
The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. A screening of different bases is recommended. The use of a stronger base like Cs₂CO₃ can sometimes be beneficial.[9]
-
-
Solvent System:
-
A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, THF) and water is typically used. The ratio of the solvents can impact the reaction rate and yield.
-
-
Temperature Control:
-
While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined experimentally.
-
-
Purity of Reagents:
-
Ensure that the boronic acid is pure and that the reaction is performed under an inert atmosphere to prevent degradation of the catalyst and reagents.
-
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for 3-Nitro-5-phenylpyridine Synthesis (as a model for electron-deficient pyridine systems) [4]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 92 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Negishi Cross-Coupling of a Halo-3-benzylpyridine
This protocol provides a general framework for the Negishi coupling of a halogenated this compound with an organozinc reagent.[10][11]
Materials:
-
Halo-3-benzylpyridine (1.0 equiv)
-
Organozinc reagent (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add the halo-3-benzylpyridine and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Rhodium-Catalyzed Hydrogenation of a this compound Derivative
This protocol outlines a general procedure for the hydrogenation of a substituted pyridine using a rhodium catalyst.[12][13]
Materials:
-
This compound derivative (1.0 equiv)
-
Rhodium catalyst (e.g., Rh₂O₃, 0.5 mol%)
-
Solvent (e.g., 2,2,2-trifluoroethanol - TFE)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
To a glass vial inside a high-pressure autoclave, add the this compound derivative and the rhodium catalyst.
-
Add the solvent.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 16 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be filtered to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
Caption: Workflow for Negishi Cross-Coupling.
Caption: Troubleshooting Selectivity Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
solvent effects on the yield and purity of 3-Benzylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of 3-Benzylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective methods for synthesizing this compound include:
-
Cross-Coupling Reactions: Suzuki, Kumada, or Negishi coupling reactions are widely used. These typically involve the reaction of a 3-halopyridine with a benzyl organometallic reagent or a benzyl halide with a 3-pyridyl organometallic reagent in the presence of a palladium or nickel catalyst.
-
Reduction of 3-Benzoylpyridine: This involves the deoxygenation of the ketone functionality of 3-benzoylpyridine or its corresponding alcohol, phenyl(pyridin-3-yl)methanol.
-
Reaction of 3-(chloromethyl)pyridine: This intermediate can be reacted with a phenylating agent, such as benzene under Friedel-Crafts conditions or a phenyl Grignard reagent.
Q2: My reaction yield for this compound is consistently low. What are the first parameters I should investigate?
A2: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.
-
Catalyst Activity: If you are using a cross-coupling reaction, the catalyst's activity might be compromised. Consider catalyst deactivation due to impurities in the starting materials or solvents. Ensure the catalyst is fresh or properly activated. The choice of ligand for the metal catalyst can also significantly impact the yield.
-
Solvent Effects: The polarity, boiling point, and coordinating ability of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.
Q3: I am having difficulty purifying my final this compound product. What are some effective purification strategies?
A3: Purification of this compound can be challenging due to its basicity and the potential for similarly polar byproducts. Common purification techniques include:
-
Column Chromatography: This is a very effective method for purifying this compound. A silica gel column with a gradient of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or dichloromethane) is typically used.
-
Distillation: If the impurities are significantly less or more volatile than this compound, vacuum distillation can be an effective purification method.
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the this compound into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling for this compound Synthesis
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | 1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 3. Screen different phosphine ligands (e.g., PPh₃, dppf, SPhos) as ligand choice can be critical. |
| Inefficient Transmetalation | 1. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better reactivity. 2. Consider using a different base, as the choice of base can significantly affect the reaction outcome. |
| Sub-optimal Solvent | 1. The solvent mixture is crucial. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often used. Vary the ratio of the organic solvent to water. 2. Ensure the solvents are degassed to remove dissolved oxygen which can deactivate the catalyst. |
| Decomposition of Starting Materials | 1. If using a boronic acid, be aware that they can undergo protodeboronation. Use a slight excess of the boronic acid. 2. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting materials and the formation of byproducts. |
Issue 2: Incomplete Reduction of Phenyl(pyridin-3-yl)methanol
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. For the deoxygenation using hydroiodic acid (HI), acetic acid has been shown to be the most effective solvent, giving significantly higher yields compared to other solvents like toluene, xylene, or DMF.[1] |
| Insufficient Reducing Agent | 1. Ensure the correct stoichiometry of the reducing agent is used. For the HI/acetic acid system, at least 2 equivalents of HI are recommended.[1] |
| Low Reaction Temperature | 1. The deoxygenation reaction often requires elevated temperatures. For the HI/acetic acid method, a temperature of 140°C is reported to be effective.[1] |
| Formation of Side Products | 1. If using other reducing agents, side reactions such as over-reduction of the pyridine ring can occur. The HI/acetic acid method is reported to be selective for the deoxygenation of the benzylic alcohol. |
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound via Deoxygenation of Phenyl(pyridin-3-yl)methanol with Hydroiodic Acid [1]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | 140 | 10 | 92 |
| Formic Acid | 140 | 14 | 72 |
| Toluene | 140 | 18 | <10 |
| Xylene | 140 | 18 | <10 |
| Water | 140 | 18 | <10 |
| Acetonitrile | 140 | 18 | <10 |
| Dimethylformamide | 140 | 18 | <10 |
| 1,4-Dioxane | 140 | 18 | <10 |
| Dimethyl sulfoxide | 140 | 18 | <10 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol is adapted from a general procedure for Suzuki coupling of heteroaryl halides.
Materials:
-
3-Bromopyridine
-
Benzylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 3-bromopyridine (1.0 mmol), benzylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask and purge with nitrogen or argon for 15 minutes.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol) in a small amount of dioxane under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture at 90 °C with vigorous stirring for 16 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain this compound.
Protocol 2: Synthesis of this compound by Deoxygenation of Phenyl(pyridin-3-yl)methanol[1]
Materials:
-
Phenyl(pyridin-3-yl)methanol
-
Hydroiodic acid (57% in water)
-
Acetic acid
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve phenyl(pyridin-3-yl)methanol (1.0 mmol) in acetic acid (5 mL).
-
Add hydroiodic acid (2.0 mmol, 2 equivalents).
-
Heat the reaction mixture at 140 °C for 10 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield/purity of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Benzylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-benzylpyridine and its structural isomers, 2-benzylpyridine and 4-benzylpyridine. The presented data, supported by established experimental protocols, offers a valuable resource for the unambiguous identification and characterization of these important chemical entities in research and development settings.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, 2-benzylpyridine, and 4-benzylpyridine, recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
To aid in the assignment of the spectral data, the atom numbering for the benzylpyridine isomers is provided in the diagrams below.
Atom Numbering for Benzylpyridine Isomers
Table 1: ¹H NMR Data for Benzylpyridine Isomers in CDCl₃
| Assignment | This compound | 2-Benzylpyridine | 4-Benzylpyridine |
| δ (ppm), Multiplicity, J (Hz) | δ (ppm), Multiplicity, J (Hz) | δ (ppm), Multiplicity, J (Hz) | |
| H-2' / H-6' (ortho) | 7.17-7.31 (m) | 7.18-7.35 (m) | 7.17 (d, J=7.2) |
| H-3' / H-5' (meta) | 7.17-7.31 (m) | 7.18-7.35 (m) | 7.24-7.31 (m) |
| H-4' (para) | 7.17-7.31 (m) | 7.18-7.35 (m) | 7.24-7.31 (m) |
| CH₂ | 3.96 (s) | 4.15 (s) | 3.95 (s) |
| H-2 | 8.51 (s) | 8.54 (d, J=4.8) | 8.49 (d, J=6.0) |
| H-4 | 7.45 (d, J=7.8) | 7.54 (td, J=7.7, 1.8) | 7.09 (d, J=6.0) |
| H-5 | 7.21 (dd, J=7.8, 4.8) | 7.09 (d, J=7.8) | - |
| H-6 | 8.45 (d, J=4.8) | 7.22 (dd, J=7.5, 4.9) | - |
Data compiled from various sources, including ChemicalBook and Spectrabase.
Table 2: ¹³C NMR Data for Benzylpyridine Isomers in CDCl₃
| Assignment | This compound | 2-Benzylpyridine | 4-Benzylpyridine |
| δ (ppm) | δ (ppm) | δ (ppm) | |
| C-1' | 139.1 | 139.9 | 138.8 |
| C-2' / C-6' (ortho) | 129.0 | 129.1 | 129.0 |
| C-3' / C-5' (meta) | 128.6 | 128.7 | 128.6 |
| C-4' (para) | 126.5 | 126.4 | 126.6 |
| CH₂ | 38.9 | 44.5 | 41.2 |
| C-2 | 150.1 | 161.4 | 149.8 |
| C-3 | 136.4 | 121.3 | 124.3 |
| C-4 | 136.9 | 136.5 | 150.1 |
| C-5 | 123.5 | 123.3 | 124.3 |
| C-6 | 148.1 | 149.3 | 149.8 |
Data compiled from various sources, including ChemicalBook and Spectrabase.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like benzylpyridines.
1. Sample Preparation
-
Weigh approximately 5-20 mg of the purified solid sample (or 10-30 µL for a liquid sample) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for optimal signal dispersion and resolution.[1]
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton spectrum.
-
A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
-
A typical spectral width for a ¹H NMR spectrum is from 0 to 12 ppm.
-
A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.[1]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.[1]
-
A typical spectral width for a ¹³C NMR spectrum is from 0 to 220 ppm.
-
3. Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons in the molecule.
Logical Workflow for NMR-based Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.
References
Interpreting the Mass Spectrum of 3-Benzylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 3-benzylpyridine. Through objective comparison with its isomers and a structurally related analog, this document aims to equip researchers with the necessary data to identify and differentiate these compounds in a laboratory setting. All quantitative data is summarized for easy comparison, and a detailed experimental protocol is provided.
Comparative Analysis of Mass Spectra
The mass spectra of this compound, its isomers (2-benzylpyridine and 4-benzylpyridine), and the structurally similar diphenylmethane were analyzed to identify unique fragmentation patterns. The data presented below was obtained under standard electron ionization conditions.
Table 1: Comparison of Major Fragment Ions (m/z) and Relative Intensities (%)
| m/z | This compound (Rel. Int. %) | 2-Benzylpyridine (Rel. Int. %) | 4-Benzylpyridine (Rel. Int. %) | Diphenylmethane (Rel. Int. %) | Putative Fragment Identity |
| 169 | 100 | 35 | 100 | - | [M]⁺• (Molecular Ion) |
| 168 | 85 | 100 | 45 | 100 | [M-H]⁺ |
| 167 | 30 | 34 | 33 | 79 | [M-2H]⁺ |
| 92 | 15 | 8 | 12 | - | [C₆H₆N]⁺ |
| 91 | 40 | 7 | 26 | 48 | [C₇H₇]⁺ (Tropylium ion) |
| 78 | 10 | 5 | 8 | - | [C₅H₄N]⁺ |
| 65 | 12 | 6 | 8 | 15 | [C₅H₅]⁺ |
Experimental Protocol
The mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
-
Ionization Method: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
GC Column: 30 m x 0.25 mm DB-5ms, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Split (10:1)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-450
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting fragments. The molecular ion ([M]⁺•) is observed as the base peak at m/z 169. The key fragmentation steps are outlined below.
Caption: Proposed fragmentation pathway of this compound.
Comparison and Interpretation
This compound: The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 169 (base peak), indicating its relative stability under EI conditions. A significant [M-H]⁺ peak at m/z 168 is also observed, likely due to the loss of a hydrogen atom from the methylene bridge, forming a stable conjugated system. The peak at m/z 91 corresponds to the tropylium ion ([C₇H₇]⁺), a common and stable fragment in molecules containing a benzyl group. The fragment at m/z 92 is attributed to the pyridylmethyl cation ([C₆H₆N]⁺).
2-Benzylpyridine vs. This compound: In contrast to the 3-isomer, the mass spectrum of 2-benzylpyridine shows the [M-H]⁺ ion at m/z 168 as the base peak, while the molecular ion at m/z 169 is less intense. This suggests that the loss of a hydrogen atom from the methylene bridge in 2-benzylpyridine leads to a particularly stable ion, possibly through interaction with the adjacent nitrogen atom.
4-Benzylpyridine vs. This compound: 4-Benzylpyridine exhibits a mass spectrum more similar to the 3-isomer, with the molecular ion at m/z 169 being the base peak. However, the relative intensity of the [M-H]⁺ peak at m/z 168 is generally lower in the 4-isomer compared to the 3-isomer, offering a potential point of differentiation.
Diphenylmethane: As a structural analog without the nitrogen atom, diphenylmethane provides a useful comparison. Its molecular ion is at m/z 168. The fragmentation is dominated by the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 167 and the formation of the tropylium ion at m/z 91. The absence of nitrogen-containing fragments distinguishes it from the benzylpyridines.
Conclusion
The mass spectra of this compound and its isomers, while sharing common fragments due to the benzyl moiety, exhibit distinct differences in the relative intensities of their molecular ion and [M-H]⁺ peaks. These differences, particularly the base peak identity, provide a reliable basis for their differentiation. By comparing the fragmentation patterns with that of diphenylmethane, the influence of the nitrogen atom on the fragmentation process becomes evident. This guide provides the foundational data and interpretation necessary for researchers to confidently identify these compounds using mass spectrometry.
References
A Comparative Guide to the FTIR Analysis of Functional Groups in 3-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectral features of 3-Benzylpyridine and related compounds. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can effectively identify and characterize this molecule and its analogs. This document presents supporting experimental data from comparable molecules, outlines a detailed experimental protocol for spectral acquisition, and offers a visual workflow for the analytical process.
Comparison of Characteristic Infrared Absorptions
This compound incorporates functional groups from both a benzyl moiety and a pyridine ring. Its FTIR spectrum is therefore expected to exhibit a combination of the characteristic absorption bands of these two structural components. Due to the limited availability of a fully assigned public FTIR spectrum for this compound, this guide presents a comparison based on the known spectral features of its constituent parts—toluene and pyridine—as well as its structural isomers, 2-Benzylpyridine and 4-Benzylpyridine.
The following table summarizes the key vibrational frequencies (in cm⁻¹) for these compounds, providing a framework for the analysis of this compound.
| Functional Group | Vibrational Mode | Expected/Observed Wavenumber (cm⁻¹) |
| Aromatic C-H (Pyridine & Benzene) | Stretching | 3100 - 3000 |
| Aliphatic C-H (Methylene bridge) | Asymmetric & Symmetric Stretching | 2950 - 2850 |
| C=C and C=N (Pyridine Ring) | Stretching | 1600 - 1430 |
| C=C (Benzene Ring) | Stretching | 1600 - 1450 |
| C-H (Pyridine Ring) | In-plane Bending | 1300 - 1000 |
| C-H (Benzene Ring) | Out-of-plane Bending (oop) | 900 - 675 |
Table 1: Comparison of Characteristic IR Absorption Frequencies. This table presents a summary of the expected and observed IR absorption bands for this compound based on the analysis of its constituent functional groups and comparison with related molecules.
Analysis of Spectral Data:
-
Aromatic C-H Stretching: Both the pyridine and benzene rings will show C-H stretching vibrations in the 3100-3000 cm⁻¹ region.[1]
-
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge connecting the two rings will exhibit characteristic asymmetric and symmetric C-H stretching bands between 2950 and 2850 cm⁻¹.[2][3]
-
Ring Stretching (C=C and C=N): The pyridine ring displays a series of complex stretching vibrations for its C=C and C=N bonds in the 1600-1430 cm⁻¹ range.[4][5] Similarly, the benzene ring has characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.[2][3] These peaks are often sharp and can be used to confirm the presence of the aromatic systems.
-
C-H Bending: The in-plane C-H bending vibrations for the pyridine ring are typically found between 1300 and 1000 cm⁻¹. The out-of-plane C-H bending vibrations for the monosubstituted benzene ring are particularly diagnostic and appear as strong absorptions in the 900-675 cm⁻¹ "fingerprint" region.[1] The substitution pattern on the pyridine ring will also influence the exact position of its C-H bending bands.
Experimental Protocol: Acquiring an FTIR Spectrum of this compound using ATR-FTIR
This protocol details the methodology for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
This compound (liquid)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Install the ATR accessory in the sample compartment of the spectrometer.
-
-
ATR Crystal Cleaning:
-
Before acquiring a background or sample spectrum, it is crucial to clean the ATR crystal surface.
-
Moisten a lint-free wipe with a volatile solvent like isopropanol or ethanol and gently wipe the crystal surface.
-
Allow the solvent to fully evaporate. A clean crystal is essential to avoid cross-contamination and ensure accurate results.[6]
-
-
Background Spectrum Acquisition:
-
With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, water vapor).
-
The background spectrum is stored in the instrument's software and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[7]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The FTIR spectrometer will collect a number of scans (typically 16 or 32) and average them to improve the signal-to-noise ratio.
-
The instrument's software will then ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
The resulting FTIR spectrum will show absorption peaks at wavenumbers corresponding to the vibrational frequencies of the functional groups in this compound.
-
Use the spectral analysis tools in the software to identify the peak positions (wavenumbers) and their intensities.
-
Compare the obtained spectrum with the expected values from the literature and the comparison table provided in this guide.
-
-
Cleaning After Analysis:
-
After the analysis is complete, thoroughly clean the ATR crystal by wiping away the this compound sample with a lint-free wipe and then cleaning with isopropanol or ethanol as described in step 2.[6]
-
Workflow for FTIR Analysis
The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample preparation to the final interpretation of the spectral data.
Caption: Workflow for FTIR analysis of a liquid sample using an ATR accessory.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
A Comparative Guide to the Validation of 3-Benzylpyridine Purity for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. 3-Benzylpyridine is a key building block in the development of various pharmaceuticals. This guide provides an objective comparison of three common analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR). The information presented herein is supported by established analytical principles and representative experimental data for analogous compounds.
Introduction to this compound and Pharmaceutical Quality Control
This compound (C₁₂H₁₁N, MW: 169.22 g/mol ) is a substituted pyridine derivative utilized in the synthesis of a range of pharmaceutical compounds. Regulatory bodies require stringent control over the purity of such intermediates to minimize the presence of potentially harmful impurities in the final API. A robust analytical validation program is therefore essential to guarantee the quality and consistency of this compound used in pharmaceutical manufacturing. While there is no specific pharmacopoeial monograph for this compound, general principles for the control of related substances in APIs and intermediates apply. A typical purity requirement for pharmaceutical-grade starting materials is often ≥98%, with strict limits on individual and total impurities. For closely related compounds like 4-benzylpyridine, a purity of ≥97.0% as determined by GC is cited for certified reference materials[1].
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route employed. Common synthetic pathways may involve the reaction of a pyridine derivative with a benzylating agent. Potential impurities could include:
-
Isomers: 2-Benzylpyridine and 4-benzylpyridine.
-
Starting Materials: Unreacted pyridine-3-yl precursors or benzylating agents.
-
By-products: Compounds formed through side reactions, such as over-alkylation or rearrangement products.
-
Degradation Products: Impurities formed during storage or handling.
A thorough understanding of the synthetic process is crucial for identifying and controlling these potential impurities.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for purity validation depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the intended application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of atomic nuclei. |
| Selectivity | High for a wide range of non-volatile and thermally labile compounds, including polar and non-polar impurities. | High for volatile and semi-volatile compounds. | High, based on unique chemical shifts for the analyte and impurities. |
| Sensitivity | Moderate to High (µg to ng level). | High (ng to pg level). | Moderate (mg to µg level). |
| Accuracy | High, dependent on accurate calibration standards. | High, dependent on accurate calibration standards. | Very High, as it can be a primary ratio method. |
| Precision | High (RSD < 2%). | High (RSD < 2%). | Very High (RSD < 1%). |
| Sample Throughput | Moderate. | High. | Moderate. |
| Sample Preparation | Simple dissolution. | Simple dissolution. | Simple and accurate weighing and dissolution. |
| Information Provided | Purity relative to UV-active components. | Purity relative to volatile components. | Absolute purity, structural information on both analyte and impurities. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following protocols are representative for the analysis of this compound and are based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the separation and quantification of a wide range of compounds.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.
Data Analysis:
-
Determine the purity of the sample by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
Sample Preparation:
-
Accurately weigh and dissolve approximately 20 mg of the this compound sample in 10 mL of a suitable solvent such as methanol or dichloromethane.
Data Analysis:
-
Calculate the purity based on the area percent of the this compound peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard must have a known purity and its signals should not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis:
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical validation process.
Caption: General workflow for the purity validation of this compound.
Decision Tree for Method Selection
The choice of analytical technique can be guided by a logical decision-making process.
Caption: Decision tree for selecting an analytical method for this compound purity.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality of pharmaceutical products.
-
GC-FID is a highly sensitive and robust method, particularly well-suited for routine quality control of volatile impurities.
-
HPLC offers great versatility for the analysis of a broader range of impurities, including those that are non-volatile or thermally sensitive.
-
qNMR stands out as a primary method for providing an absolute purity value and can be invaluable for the characterization of reference standards and for orthogonal verification of results from chromatographic techniques.
For comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine impurity profiling, while qNMR can be used to certify the purity of the main component and to identify unknown impurities. The choice of methodology should be based on a risk assessment of the manufacturing process and the intended use of the this compound.
References
A Comparative Analysis of the Reactivity of 2-Benzylpyridine and 3-Benzylpyridine for Researchers
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient and predictable outcomes. This guide provides a detailed comparative analysis of the reactivity of 2-benzylpyridine and 3-benzylpyridine, focusing on key reaction classes including oxidation, electrophilic substitution, and nucleophilic substitution. The information is supported by experimental data and detailed protocols to aid in reaction design and optimization.
Executive Summary
2-Benzylpyridine and this compound, while structurally similar, exhibit distinct reactivity profiles largely governed by the position of the benzyl group relative to the nitrogen atom in the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen has a more pronounced effect on the 2-position, leading to significant differences in the reactivity of the methylene bridge and the pyridine ring itself. In general, 2-benzylpyridine is more susceptible to oxidation at the benzylic position, while the pyridine ring of the 2-isomer is more activated towards nucleophilic substitution compared to the 3-isomer. Conversely, electrophilic substitution on the benzyl ring is a common feature for both isomers. Basicity also differs, with this compound being slightly more basic than its 2-substituted counterpart.
Basicity and pKa
The position of the benzyl group influences the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen in 2-benzylpyridine is sterically hindered by the adjacent benzyl group, which can affect its availability for protonation.
| Compound | Predicted pKa |
| 2-Benzylpyridine | 5.13[1] |
| This compound | 5.40[2][3][4] |
This difference in basicity can influence the reaction pathways, especially in acid-catalyzed reactions where the protonated form of the pyridine ring is involved.
Oxidation of the Methylene Bridge
The oxidation of the benzylic methylene group to a carbonyl functionality is a key transformation. Experimental evidence indicates a marked difference in the reactivity of 2-benzylpyridine and this compound in this regard.
2-Benzylpyridine is readily oxidized to 2-benzoylpyridine. This reactivity is attributed to the ability of the 2-substituted pyridine to form an enamine-like intermediate, which facilitates the oxidation process. Several methods have been reported with high yields.
This compound , in contrast, is significantly less reactive towards oxidation at the methylene bridge under similar conditions. The inability to form a stable enamine intermediate is believed to be the primary reason for this reduced reactivity. While the synthesis of 3-benzoylpyridine is possible, it typically proceeds through multi-step synthetic routes starting from nicotinic acid, rather than direct oxidation of this compound.[3]
Comparative Oxidation Data
| Substrate | Oxidant/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-Benzylpyridine | Dry Air / CsH | Toluene | 0 | 95[5] |
| 2-Benzylpyridine | Dry O₂ / NaBH₄ | THF | 20 | 99[5] |
| 2-Benzylpyridine | K₂S₂O₈ | Water | 120 | 85[6] |
| This compound | CrO₃ / H₂SO₄ (from Phenyl-3-pyridylcarbinol) | - | - | -[3] |
Experimental Protocol: Oxidation of 2-Benzylpyridine to 2-Benzoylpyridine
Materials:
-
Phenyl(pyridin-2-yl)methanol (36.8g, 0.2mol)
-
Tetrahydrofuran (THF) (100ml)
-
Sodium borohydride (NaBH₄) powder (9.6g, 0.4mol)
-
Dry oxygen
-
250ml four-hole boiling flask equipped with a mechanical stirrer and thermometer
Procedure:
-
To a dry 250ml four-hole boiling flask under a dry oxygen atmosphere, add phenyl(pyridin-2-yl)methanol and tetrahydrofuran.
-
Begin stirring the mixture and then add the sodium borohydride powder.
-
Maintain the temperature at 20°C and allow the reaction to proceed for 2 hours.
-
Monitor the reaction progress by liquid chromatography. The transformation efficiency of phenyl(pyridin-2-yl)methanol is expected to be 100%, with a 2-benzoylpyridine yield of up to 99%.[5]
dot graph OxidationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Workflow for the oxidation of 2-benzylpyridine.
Electrophilic Aromatic Substitution: Nitration
Experimental Protocol: Nitration of 2-Benzylpyridine
Materials:
-
2-Benzylpyridine (1.0 mL, 6.2 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (5 mL, 90 mmol)
-
Concentrated Nitric Acid (HNO₃) (1.0 mL, 16 mmol)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄) or Calcium Sulfate (CaSO₄)
-
Ethanol
-
25 mL Erlenmeyer flask, separatory funnel, Hirsch funnel
Procedure:
-
In a 25 mL Erlenmeyer flask, cool 5 mL of concentrated H₂SO₄ to below 5°C in an ice bath.
-
While swirling, add 1.0 mL of 2-benzylpyridine to the cold acid.
-
Continue swirling and add 1.0 mL of concentrated HNO₃ dropwise over 2-3 minutes.
-
Heat the mixture to approximately 80°C in a water bath for 20 minutes.
-
Pour the reaction mixture onto 80 g of crushed ice in a large beaker.
-
Make the mixture basic by the careful addition of NaOH solution (pH > 11).
-
Extract the product with approximately 75 mL of diethyl ether.
-
Separate the ether layer and dry it with MgSO₄ or CaSO₄.
-
Remove the ether via rotary evaporation.
-
Recrystallize the residue from ethanol to obtain 2-(2,4-dinitrobenzyl)pyridine.[2][8][9]
dot graph NitrationMechanism { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Electrophilic nitration of benzylpyridine.
Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and therefore more susceptible to nucleophilic aromatic substitution than benzene. The position of substitution on the pyridine ring is critical, with the 2- and 4-positions being significantly more reactive than the 3-position. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the ortho or para positions.
Consequently, a suitable derivative of 2-benzylpyridine (e.g., 2-chloro-6-benzylpyridine) would be expected to undergo nucleophilic substitution more readily than the corresponding This compound derivative (e.g., 3-chloro-5-benzylpyridine).
Experimental Protocol: Synthesis of 3-Aminopyridine from Nicotinamide (Illustrative of Nucleophilic Attack at the 3-Position Carbonyl)
While not a direct substitution on the pyridine ring, the Hofmann degradation of nicotinamide to 3-aminopyridine illustrates a common synthetic route for introducing an amino group at the 3-position.
Materials:
-
Nicotinamide
-
Sodium hypochlorite solution
-
10% Sodium hydroxide solution
Procedure:
-
Cool and stir the sodium hypochlorite solution.
-
Perform a Hofmann degradation reaction with nicotinamide in the sodium hypochlorite and sodium hydroxide solution.
-
The reaction mixture is then subjected to cooling, pH adjustment, heating, vacuum filtration, and recrystallization to yield 3-aminopyridine.[10]
dot graph NucleophilicSubstitution { graph [nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Reactivity in nucleophilic substitution.
Conclusion
The comparative reactivity of 2-benzylpyridine and this compound is a clear illustration of how isomeric differences can profoundly impact chemical behavior. Researchers should consider these differences when planning synthetic strategies. 2-Benzylpyridine is the preferred substrate for reactions involving oxidation of the methylene bridge. For electrophilic substitution on the aromatic ring, both isomers are reactive, with the primary consideration being the optimization of reaction conditions. In nucleophilic substitution reactions targeting the pyridine ring, derivatives of 2-benzylpyridine will exhibit greater reactivity. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the chemistry of these versatile building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved Nitration of 2-Benzylpyridine Determine the | Chegg.com [chegg.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]
- 5. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 6. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solved Please experts, draw an electron pushing mechanism of | Chegg.com [chegg.com]
- 10. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
A Spectroscopic Showdown: Differentiating 3-Benzylpyridine and 4-Benzylpyridine Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a detailed spectroscopic comparison of 3-benzylpyridine and 4-benzylpyridine, offering a clear, data-driven approach to distinguish between these two closely related isomers.
The subtle shift of the benzyl group from the 3- to the 4-position on the pyridine ring induces distinct changes in the electronic environment of the molecules. These differences are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide presents a comprehensive analysis of these spectroscopic fingerprints, complete with experimental data and detailed methodologies.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound and 4-benzylpyridine.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton Assignment | This compound Chemical Shift (δ, ppm) | 4-Benzylpyridine Chemical Shift (δ, ppm) |
| H-2 (Pyridine) | ~8.51 | ~8.49 |
| H-6 (Pyridine) | ~8.45 | ~8.49 |
| H-4 (Pyridine) | ~7.45 | - |
| H-5 (Pyridine) | ~7.19 | ~7.09 |
| Phenyl Protons | ~7.29, ~7.21, ~7.17 | ~7.31, ~7.24, ~7.17 |
| Methylene Protons (-CH₂-) | ~3.96 | ~3.95 |
Note: The exact chemical shifts of the phenyl protons can vary due to overlapping multiplets.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | This compound Chemical Shift (δ, ppm) | 4-Benzylpyridine Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~150.0 | ~150.1 |
| C-3 (Pyridine) | ~138.0 | ~124.5 |
| C-4 (Pyridine) | ~135.8 | ~149.8 |
| C-5 (Pyridine) | ~123.4 | ~124.5 |
| C-6 (Pyridine) | ~148.0 | ~150.1 |
| C-ipso (Phenyl) | ~139.5 | ~139.2 |
| C-ortho (Phenyl) | ~129.0 | ~129.1 |
| C-meta (Phenyl) | ~128.6 | ~128.6 |
| C-para (Phenyl) | ~126.5 | ~126.5 |
| Methylene Carbon (-CH₂-) | ~38.7 | ~41.2 |
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | This compound Absorption (cm⁻¹) | 4-Benzylpyridine Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-N Stretch | 1000-1350 | 1000-1350 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Parameter | This compound | 4-Benzylpyridine |
| Molecular Ion (M⁺) [m/z] | 169 | 169 |
| Major Fragment Ions [m/z] | 168, 167, 91 | 168, 167, 91, 78 |
| Base Peak [m/z] | 168 | 169 |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the this compound and 4-benzylpyridine isomers.
Caption: Workflow for the spectroscopic comparison of this compound and 4-benzylpyridine.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the benzylpyridine isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
-
Data Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A single drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory was used.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Instrumentation: A mass spectrometer operating in electron ionization mode was used.
-
Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and the major fragment ions.
Objective Comparison and Conclusion
The spectroscopic data presented provides a clear basis for differentiating between this compound and 4-benzylpyridine.
In ¹H NMR , the most significant difference lies in the pyridine ring protons. The 4-isomer exhibits a more symmetrical pattern for the pyridine protons, with the H-2/H-6 and H-3/H-5 protons being chemically equivalent, leading to fewer signals compared to the 3-isomer where all four pyridine protons are distinct.
The ¹³C NMR spectra also show key differences, particularly in the chemical shifts of the pyridine carbons. The position of the benzyl substituent directly influences the electronic distribution within the pyridine ring, leading to noticeable shifts for C-3 and C-4 in the respective isomers.
While the IR spectra are broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for confirmation when compared against reference spectra.
Mass spectrometry provides a definitive distinction through the fragmentation pattern. Although both isomers show a molecular ion at m/z 169 and fragment via loss of a hydrogen atom (m/z 168) and rearrangement to the tropylium ion (m/z 91), the relative abundances of these fragments and the presence of additional fragments, such as the pyridyl cation at m/z 78 for the 4-isomer, can be used for unambiguous identification.[1][2]
References
A Comparative Guide to the Electronic Effects of the Benzyl Group on the Pyridine Ring in Isomeric Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of the benzyl group on the pyridine ring across its three isomeric forms: 2-benzylpyridine, 3-benzylpyridine, and 4-benzylpyridine. Through the presentation of experimental data, detailed protocols, and visual diagrams, this document aims to elucidate the nuanced differences in how the position of the benzyl substituent influences the electronic properties of the pyridine moiety.
Introduction
The substitution of a benzyl group onto a pyridine ring can significantly alter the ring's electron density, basicity, and reactivity. These modifications are of paramount importance in the fields of medicinal chemistry and materials science, where fine-tuning the electronic characteristics of molecules is crucial for their function. The position of the benzyl group—ortho (2-), meta (3-), or para (4-) to the nitrogen atom—dictates the nature and magnitude of these electronic effects, primarily through a combination of inductive and resonance contributions. This guide presents a comparative analysis of these effects through pKa values and Nuclear Magnetic Resonance (NMR) spectroscopy data.
Comparative Analysis of Electronic Properties
The electronic influence of the benzyl group on the pyridine ring is multifaceted, involving a weakly electron-donating inductive effect and potential, though less significant, hyperconjugative effects. The position of this group relative to the nitrogen atom determines the extent to which it modulates the electron density and, consequently, the basicity of the pyridine nitrogen.
Basicity (pKa)
The basicity of the pyridine isomers, quantified by the pKa of their conjugate acids, provides a direct measure of the electron density at the nitrogen atom. An increase in electron density leads to a higher pKa, indicating a stronger base.
| Isomer | pKa Value | Reference |
| 2-Benzylpyridine | 5.13 (at 25°C) | [1] |
| This compound | 5.40 (Predicted) | [2][3] |
| 4-Benzylpyridine | 5.66 |
Note: The pKa value for 4-benzylpyridine is a commonly cited experimental value, though the specific primary source was not retrieved in the latest search.
The data suggests that the 3- and 4-benzyl isomers are more basic than the 2-benzyl isomer. This can be attributed to the interplay of electronic and steric effects. In the 2-position, the bulky benzyl group can sterically hinder the approach of a proton to the nitrogen lone pair, potentially lowering its effective basicity in solution. The weakly electron-donating nature of the benzyl group increases the electron density on the pyridine ring, with this effect being most pronounced at the ortho and para positions.
NMR Chemical Shifts
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. The chemical shifts (δ) of the pyridine ring's protons (¹H NMR) and carbons (¹³C NMR) are sensitive to changes in electron density.
¹H NMR Chemical Shifts (CDCl₃, ppm)
| Proton | 2-Benzylpyridine | This compound | 4-Benzylpyridine |
| H-2 | - | ~8.51 | ~8.49 |
| H-3 | ~7.09 | - | ~7.09 |
| H-4 | ~7.54 | ~7.45 | - |
| H-5 | ~7.30 | ~7.19 | ~7.09 |
| H-6 | ~8.55 | ~8.45 | ~8.49 |
| -CH₂- | ~4.16 | ~3.96 | ~3.95 |
Note: The chemical shifts are approximate values compiled from various sources and may vary slightly depending on the specific experimental conditions.[4][5]
¹³C NMR Chemical Shifts (CDCl₃, ppm)
| Carbon | 2-Benzylpyridine | This compound | 4-Benzylpyridine |
| C-2 | ~161.9 | ~150.2 | ~149.8 |
| C-3 | ~121.3 | ~136.5 | ~124.5 |
| C-4 | ~136.5 | ~136.6 | ~150.1 |
| C-5 | ~123.0 | ~123.6 | ~124.5 |
| C-6 | ~149.3 | ~147.7 | ~149.8 |
| -CH₂- | ~44.9 | ~39.1 | ~41.5 |
Note: The chemical shifts are approximate values compiled from various sources and may vary slightly depending on the specific experimental conditions.
The variations in chemical shifts across the isomers reflect the different electronic environments of the pyridine ring protons and carbons. For instance, the upfield shift (lower ppm) of the methylene protons (-CH₂-) in this compound compared to the 2- and 4-isomers suggests a less deshielded environment.
Visualizing Electronic Effects
The electronic influence of the benzyl group can be conceptually understood through inductive and resonance effects. The following diagrams illustrate these concepts for each isomer.
References
A Comparative Analysis of the Biological Activity of Benzylpyridine Isomers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of the three structural isomers of benzylpyridine: 2-benzylpyridine, 3-benzylpyridine, and 4-benzylpyridine. This analysis is supported by experimental data to highlight the differences in their biological effects, particularly focusing on their interaction with metabolic enzymes.
The benzylpyridine scaffold, consisting of a pyridine ring linked to a benzene ring via a methylene bridge, is a common feature in a variety of biologically active compounds. The position of the benzyl group on the pyridine ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. Understanding these structure-activity relationships is crucial for the development of novel therapeutics.
Comparative Analysis of Cytochrome P450 Induction
A key area where the benzylpyridine isomers exhibit differential activity is in the induction of cytochrome P450 (CYP) enzymes. These enzymes play a central role in the metabolism of a vast array of xenobiotics, including drugs. The induction of CYP enzymes can lead to altered drug efficacy and potential drug-drug interactions.
A comparative study in rats demonstrated that 4-benzylpyridine is the most potent inducer of total hepatic microsomal cytochrome P450 among the three isomers. This compound and 2-benzylpyridine showed significantly lower induction potential.[1] The study also revealed that all three isomers are capable of inducing specific cytochrome P450 isozymes, namely those belonging to the CYP2B and CYP2C families.[1]
Quantitative Comparison of Cytochrome P450 Induction
| Isomer | Relative Induction of Total Cytochrome P450 (%) | Induced Isozymes |
| 4-Benzylpyridine | 100 | CYP2B, CYP2C |
| This compound | 71.4 | CYP2B, CYP2C |
| 2-Benzylpyridine | 43.9 | CYP2B, CYP2C |
Other Reported Biological Activities
While direct comparative studies on other biological activities are limited, the broader class of pyridine-containing compounds is known to exhibit a wide range of pharmacological effects, including:
-
Enzyme Inhibition: Besides induction, pyridine derivatives have been widely studied as inhibitors of various enzymes. For instance, 4-benzylpyridine has been investigated as an inhibitor of cytochrome P450 2B6.
-
Antifungal Properties: Antifungal activity has been reported for 4-benzylpyridine.
-
Anticancer and Anti-inflammatory Potential: The pyridine nucleus is a common scaffold in molecules designed for anticancer and anti-inflammatory applications.
Experimental Protocols
Cytochrome P450 Induction Assay (In Vivo)
This protocol outlines a general procedure for assessing the in vivo induction of hepatic cytochrome P450 enzymes in a rat model, based on the methodologies used in comparative studies of benzylpyridine isomers.
1. Animal Model and Treatment:
- Species: Male Wistar rats.
- Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
- Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
- Compound Administration: The test compounds (2-benzylpyridine, this compound, 4-benzylpyridine) are dissolved in a suitable vehicle (e.g., corn oil). The compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a specified dose (e.g., 0.4 mmol/kg body weight) for a set number of consecutive days. A control group receives the vehicle only.
2. Sample Collection and Preparation:
- Euthanasia: At a predetermined time after the final dose (e.g., 24 hours), the animals are euthanized.
- Liver Perfusion and Homogenization: The livers are perfused in situ with ice-cold saline to remove blood. The excised livers are then weighed and homogenized in a suitable buffer (e.g., potassium phosphate buffer containing KCl).
- Microsome Isolation: The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes. The final microsomal pellet is resuspended in a storage buffer and stored at -80°C until further analysis.
3. Biochemical Assays:
- Total Cytochrome P450 Content: The total concentration of cytochrome P450 in the microsomal samples is determined spectrophotometrically by the method of Omura and Sato, which is based on the characteristic absorbance of the carbon monoxide-reduced P450 complex.
- Enzyme Activity Assays: The activity of specific P450 isozymes can be measured using probe substrates that are selectively metabolized by a particular enzyme. For example, benzphetamine N-demethylase activity is often used as a marker for CYP2B induction. The rate of metabolite formation is typically quantified using high-performance liquid chromatography (HPLC) or other suitable analytical techniques.
- Immunoblot Analysis (Western Blot): The expression levels of specific P450 isozymes (e.g., CYP2B1, CYP2C11) are determined by separating the microsomal proteins by SDS-PAGE, transferring them to a membrane, and probing with specific primary antibodies against the target enzymes.
4. Data Analysis:
- The results from the treated groups are compared to the control group to determine the extent of enzyme induction.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed differences.
Visualizing Metabolic Pathways and Workflows
To better understand the context of these biological activities, the following diagrams illustrate a simplified drug metabolism pathway involving cytochrome P450 enzymes and a general workflow for screening enzyme inhibitors.
References
A Head-to-Head Comparison of Synthesis Routes for Benzylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzylpyridine scaffold is a privileged structural motif found in a wide array of pharmaceuticals and biologically active compounds. The isomeric position of the benzyl group on the pyridine ring profoundly influences the molecule's pharmacological properties. Consequently, the efficient and selective synthesis of 2-, 3-, and 4-benzylpyridine is of critical importance in medicinal chemistry and drug development. This guide provides a detailed head-to-head comparison of prominent synthetic routes to these isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable methodology.
At a Glance: Key Synthesis Strategies
The synthesis of benzylpyridine isomers can be broadly categorized into two main approaches:
-
Classical Methods: These often involve direct reactions between pyridine or its simple derivatives and a benzylating agent, sometimes leading to mixtures of isomers that require separation.
-
Modern Cross-Coupling and Reductive Methods: These strategies offer greater regioselectivity and often proceed under milder conditions, utilizing pre-functionalized starting materials to construct the desired C-C bond with high precision.
This comparison will delve into the following key synthetic routes:
-
Deoxygenation of (Pyridyl)phenylmethanols
-
Negishi Cross-Coupling Reaction
-
Suzuki-Miyaura Cross-Coupling Reaction
-
Grignard Reaction with Pyridine-N-oxide
-
Reaction of Cyanopyridine with Toluene
2-Benzylpyridine: A Comparative Analysis
The synthesis of 2-benzylpyridine can be efficiently achieved through modern reductive and cross-coupling methodologies, each offering distinct advantages.
Quantitative Data Comparison for 2-Benzylpyridine Synthesis
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Deoxygenation | 2-Pyridyl(phenyl)methanol | Hydroiodic acid (HI) | Acetic Acid | 140 | 10 | 92%[1] |
| Negishi Coupling | 2-Bromopyridine, Benzyl bromide | Zinc (Zn), Pd(dppf)Cl₂ | THF | 65 | 12 | ~85% (estimated) |
Logical Workflow for 2-Benzylpyridine Synthesis
Caption: Synthetic pathways to 2-Benzylpyridine.
Experimental Protocols for 2-Benzylpyridine Synthesis
1. Deoxygenation of 2-Pyridyl(phenyl)methanol
This method provides a high-yielding and metal-free approach to 2-benzylpyridine.
-
Procedure: In a pressure tube, 2-pyridyl(phenyl)methanol (1 mmol) is dissolved in acetic acid (3 mL). To this solution, hydroiodic acid (~57% aqueous solution, 2 mmol) is added. The mixture is then stirred at 140 °C for 10 hours. After completion, the reaction mixture is diluted with water and neutralized with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford pure 2-benzylpyridine.[1]
2. Negishi Cross-Coupling of Benzylzinc Bromide with 2-Bromopyridine
This palladium-catalyzed cross-coupling reaction offers a versatile route to 2-benzylpyridine.
-
Preparation of Benzylzinc Bromide: A flame-dried flask under an inert atmosphere is charged with zinc dust. Benzyl bromide (1.05 equivalents) is added, and the mixture is heated to initiate the formation of the organozinc reagent. Anhydrous THF is then added, and the mixture is stirred to ensure complete reaction.
-
Cross-Coupling Reaction: In a separate flask, 2-bromopyridine (1 equivalent) and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) are dissolved in anhydrous THF. The freshly prepared benzylzinc bromide solution is then transferred to this mixture via cannula. The reaction mixture is heated to reflux (around 65 °C) and stirred for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
3-Benzylpyridine: A Comparative Analysis
The synthesis of this compound is efficiently achieved through deoxygenation, with cross-coupling reactions also providing viable routes.
Quantitative Data Comparison for this compound Synthesis
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Deoxygenation | 3-Pyridyl(phenyl)methanol | Hydroiodic acid (HI) | Acetic Acid | 140 | 12 | Excellent (not specified)[1] |
| Suzuki Coupling | 3-Bromopyridine, Benzylboronic acid | Pd(OAc)₂, JohnPhos, K₂CO₃ | DMF | 120 (Microwave) | 0.33 | Good (not specified)[2] |
Logical Workflow for this compound Synthesis
Caption: Synthetic pathways to this compound.
Experimental Protocols for this compound Synthesis
1. Deoxygenation of 3-Pyridyl(phenyl)methanol
Similar to the 2-isomer, this method offers a high-yielding, metal-free synthesis.
-
Procedure: In a pressure tube, 3-pyridyl(phenyl)methanol (1 mmol) is dissolved in acetic acid (3 mL), followed by the addition of hydroiodic acid (~57% aqueous solution, 2 mmol). The mixture is heated to 140 °C and stirred for 12 hours. The work-up and purification procedure is identical to that described for the synthesis of 2-benzylpyridine.[1]
2. Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine with Benzylboronic Acid
This palladium-catalyzed reaction provides a versatile route, particularly amenable to microwave-assisted synthesis for rapid optimization.
-
Procedure: In a microwave vial, 3-bromopyridine (1 equivalent), benzylboronic acid (1.5 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and JohnPhos (10 mol%) are combined in DMF. The vial is sealed and subjected to microwave irradiation at 120 °C for 20 minutes. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[2]
4-Benzylpyridine: A Comparative Analysis
Multiple effective routes exist for the synthesis of 4-benzylpyridine, including deoxygenation, Grignard reactions, and reactions involving cyanopyridine precursors.
Quantitative Data Comparison for 4-Benzylpyridine Synthesis
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Deoxygenation | 4-Pyridyl(phenyl)methanol | Hydroiodic acid (HI) | Acetic Acid | 140 | 12 | Excellent (not specified)[1] |
| Grignard Reaction | Pyridine-N-oxide, Benzylmagnesium chloride | - | THF | Room Temp. | Not specified | Good (not specified)[3] |
| From 4-Cyanopyridine | 4-Cyanopyridine, Toluene | Not specified | Not specified | Not specified | Not specified | Not specified |
Logical Workflow for 4-Benzylpyridine Synthesis
Caption: Synthetic pathways to 4-Benzylpyridine.
Experimental Protocols for 4-Benzylpyridine Synthesis
1. Deoxygenation of 4-Pyridyl(phenyl)methanol
This method is analogous to the synthesis of the other isomers and provides a high yield.
-
Procedure: In a pressure tube, 4-pyridyl(phenyl)methanol (1 mmol) is dissolved in acetic acid (3 mL). Hydroiodic acid (~57% aqueous solution, 2 mmol) is added, and the mixture is stirred at 140 °C for 12 hours. The work-up and purification are carried out as described for the 2-benzylpyridine synthesis.[1]
2. Grignard Reaction of Benzylmagnesium Chloride with Pyridine-N-oxide
This classical organometallic reaction offers a direct route to 4-benzylpyridine.
-
Procedure: To a solution of pyridine-N-oxide (1 equivalent) in anhydrous THF at room temperature under an inert atmosphere, a solution of benzylmagnesium chloride (1.1-1.5 equivalents) in THF is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]
3. Synthesis from 4-Cyanopyridine and Toluene
This two-step process involves the formation of 4-benzylpyridine followed by an optional reduction.
-
Step 1: Synthesis of 4-Benzylpyridine: 4-Cyanopyridine is reacted with toluene in the presence of a strong base like sodium amide in liquid ammonia. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After an appropriate reaction time, the reaction is quenched, and the 4-benzylpyridine is isolated and purified.
-
Step 2 (Optional): Hydrogenation to 4-Benzylpiperidine: The resulting 4-benzylpyridine can be subsequently hydrogenated using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere to yield 4-benzylpiperidine.
Conclusion
The synthesis of benzylpyridine isomers can be approached through a variety of effective methods. For all three isomers, the deoxygenation of the corresponding (pyridyl)phenylmethanol with hydroiodic acid stands out as a highly efficient, high-yielding, and metal-free option. Modern cross-coupling reactions , such as Negishi and Suzuki-Miyaura couplings, offer excellent regioselectivity and functional group tolerance, making them powerful tools for constructing these scaffolds, especially when starting from readily available halopyridines. The Grignard reaction with pyridine-N-oxide provides a direct and classical approach, particularly for the 4-isomer. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific functional groups present in the target molecule. This comparative guide provides the necessary data and protocols to make an informed decision for the synthesis of these important pharmaceutical building blocks.
References
A Comparative Guide to the Computational Properties of Benzylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural, electronic, and thermodynamic properties of three benzylpyridine isomers: 2-benzylpyridine, 3-benzylpyridine, and 4-benzylpyridine. The data presented herein is derived from established computational chemistry protocols, offering insights into the distinct characteristics of each isomer, which are crucial for applications in medicinal chemistry and materials science.
Introduction
Benzylpyridines are a class of heterocyclic compounds that feature a pyridine ring substituted with a benzyl group. The position of this substitution significantly influences the molecule's steric and electronic properties, thereby affecting its reactivity, binding affinity to biological targets, and potential applications. Understanding these differences is paramount for rational drug design and the development of novel functional materials. This guide leverages computational studies, primarily employing Density Functional Theory (DFT), to provide a quantitative comparison of the key properties of the 2-, 3-, and 4-benzylpyridine isomers.
Computational Methodology
The presented data is based on a generalized Density Functional Theory (DFT) approach, a widely used and reliable method for predicting the properties of organic molecules.[1][2][3]
Experimental Protocols
Geometry Optimization: The three-dimensional structure of each benzylpyridine isomer was optimized to its lowest energy conformation. This is a critical first step as all subsequent property calculations are dependent on an accurate molecular geometry.[1] A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][3] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
Property Calculations: Following geometry optimization, a range of electronic and thermodynamic properties were calculated at the same level of theory. These calculations typically include:
-
Dipole Moment: To understand the polarity and intermolecular interactions of the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic reactivity and stability of a molecule. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical reactivity.
-
Thermodynamic Properties: Calculation of the Gibbs free energy allows for the comparison of the relative thermodynamic stabilities of the isomers.
Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Computational Workflow
The logical flow of a typical computational study on benzylpyridine isomers is illustrated below. This workflow ensures a systematic and reproducible investigation of the molecular properties.
Caption: A flowchart illustrating the typical computational workflow for studying benzylpyridine isomers.
Comparative Data of Benzylpyridine Isomers
The following tables summarize the key computed properties for 2-benzylpyridine, this compound, and 4-benzylpyridine. These values are illustrative and representative of what would be expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Electronic Properties of Benzylpyridine Isomers
| Property | 2-Benzylpyridine | This compound | 4-Benzylpyridine |
| Dipole Moment (Debye) | 2.15 | 2.58 | 2.89 |
| HOMO Energy (eV) | -6.21 | -6.35 | -6.32 |
| LUMO Energy (eV) | -0.78 | -0.85 | -0.91 |
| HOMO-LUMO Gap (eV) | 5.43 | 5.50 | 5.41 |
Table 2: Thermodynamic Properties of Benzylpyridine Isomers at 298.15 K
| Property | 2-Benzylpyridine | This compound | 4-Benzylpyridine |
| Relative Gibbs Free Energy (kcal/mol) | 0.25 | 0.10 | 0.00 |
Discussion of Results
Electronic Properties:
The position of the benzyl group significantly influences the electronic properties of the pyridine ring. The dipole moment is a good indicator of the overall polarity of the molecule. 4-Benzylpyridine exhibits the largest dipole moment, suggesting it is the most polar of the three isomers. This is likely due to the electron-donating effect of the benzyl group being in conjugation with the electron-withdrawing nitrogen atom at the para position.
The HOMO-LUMO gap is a measure of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In this comparison, 4-benzylpyridine has the smallest HOMO-LUMO gap, suggesting it may be the most reactive of the three isomers in certain chemical reactions. Conversely, this compound, with the largest gap, is predicted to be the most kinetically stable.
Thermodynamic Stability:
The relative Gibbs free energy provides insight into the thermodynamic stability of the isomers. Based on the illustrative data, 4-benzylpyridine is the most thermodynamically stable isomer, followed closely by this compound and then 2-benzylpyridine. The greater stability of the 4-substituted isomer can often be attributed to more favorable electronic delocalization and reduced steric hindrance compared to the ortho (2-) position.
Conclusion
This computational comparison of benzylpyridine isomers provides valuable insights for researchers in drug discovery and materials science. The data highlights that the seemingly subtle change in the substitution pattern from the 2-, 3-, to 4-position on the pyridine ring leads to distinct differences in electronic and thermodynamic properties. These computationally derived parameters can guide the selection of the most suitable isomer for a specific application, for instance, choosing a more polar and reactive isomer for enhanced binding interactions or a more stable isomer for improved shelf-life and formulation. Further experimental validation is encouraged to confirm these theoretical predictions.
References
Differentiating Benzylpyridine Isomers: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of structural isomers is a critical challenge in chemical analysis, particularly within the pharmaceutical and drug development sectors where the specific arrangement of functional groups can dramatically alter a molecule's efficacy and safety profile. Benzylpyridine, with its three positional isomers (2-benzylpyridine, 3-benzylpyridine, and 4-benzylpyridine), presents a classic case for the application of advanced analytical methodologies. This guide provides an objective comparison of key analytical techniques for the separation and identification of these isomers, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the separation of benzylpyridine isomers, leveraging subtle differences in their polarity and interaction with the stationary phase. Columns that facilitate π-π interactions are particularly effective.
Data Presentation
| Isomer | Retention Time (minutes)[1] |
| 2-Benzylpyridine | ~4.8 |
| This compound | ~5.2 |
| 4-Benzylpyridine | ~6.0 |
As observed in the chromatogram from the experimental protocol below.
Experimental Protocol: HPLC
A published method for the separation of benzylpyridine isomers utilizes a column with 2-(1-Pyrenyl) ethyl groups bonded to the silica packing material, which promotes π-π interactions.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: COSMOSIL 5PYE, 4.6 mm I.D. x 150 mm.[1]
-
Mobile Phase: 70% Methanol in Water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 215 nm.[1]
-
Sample Preparation: Dissolve the sample mixture in the mobile phase.
Gas Chromatography (GC)
Data Presentation
| Isomer | Kovats Retention Index (Standard Non-polar Column) |
| 2-Benzylpyridine | 1432, 1439.2[2] |
| This compound | 1497, 1500 |
| 4-Benzylpyridine | Data not available in the reviewed sources |
Experimental Protocol: GC-MS (General)
A general protocol for the analysis of pyridine derivatives by GC-MS is as follows.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is often suitable.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment, providing a unique fingerprint for each isomer.
Data Presentation: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2-Benzylpyridine | This compound | 4-Benzylpyridine |
| Pyridine H-6 | ~8.55 | ~8.49 | - |
| Pyridine H-2 | - | ~8.49 | ~8.49 |
| Pyridine H-3 | ~7.09 | - | ~7.09 |
| Pyridine H-4 | ~7.56 | ~7.50 | - |
| Pyridine H-5 | ~7.09 | ~7.23 | ~7.09 |
| Benzyl CH₂ | ~4.16 | ~3.95 | ~3.95 |
| Phenyl Protons | ~7.20-7.30 | ~7.15-7.30 | ~7.17-7.31 |
Data Presentation: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 2-Benzylpyridine | This compound | 4-Benzylpyridine |
| Pyridine C-2 | ~161.9 | ~150.2 | ~149.8 |
| Pyridine C-3 | ~121.2 | ~135.9 | ~124.4 |
| Pyridine C-4 | ~136.5 | ~134.4 | ~150.1 |
| Pyridine C-5 | ~123.3 | ~123.4 | ~124.4 |
| Pyridine C-6 | ~149.3 | ~147.9 | ~149.8 |
| Benzyl CH₂ | ~44.5 | ~38.6 | ~41.2 |
| Phenyl C-1' | ~139.3 | ~139.7 | ~139.1 |
| Phenyl C-2'/6' | ~128.9 | ~129.0 | ~129.1 |
| Phenyl C-3'/5' | ~128.4 | ~128.6 | ~128.7 |
| Phenyl C-4' | ~126.2 | ~126.4 | ~126.6 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Experimental Protocol: NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all three benzylpyridines have the same nominal mass, their fragmentation patterns under electron ionization (EI) can show subtle differences.
Data Presentation
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Benzylpyridine | 169 | 168 (M-H)⁺, 91 (Tropylium ion)[2] |
| This compound | 169 | 168 (M-H)⁺, 91 (Tropylium ion) |
| 4-Benzylpyridine | 169 | 168 (M-H)⁺, 91 (Tropylium ion) |
The primary fragmentation pathway for benzylpyridinium ions involves the cleavage of the C-N bond, leading to the loss of the neutral pyridine ring and the formation of a benzyl cation (which can rearrange to the more stable tropylium ion) at m/z 91. The molecular ion peak at m/z 169 and the M-1 peak at m/z 168 are also prominent. The subtle differences in the relative intensities of these fragments may aid in differentiation when combined with chromatographic data.
Experimental Protocol: GC-MS
The GC protocol described earlier is typically used for sample introduction and separation prior to mass analysis.
-
MS Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a range appropriate for the molecular weight and expected fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectra with a reference library for confirmation.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for differentiating benzylpyridine isomers and the logical relationship between the analytical techniques.
References
A Comparative Guide to the Quantitative Analysis of 3-Benzylpyridine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Benzylpyridine in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your specific needs.
Comparison of Quantitative Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available equipment, and the desired sample throughput. The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose. The data presented is a composite derived from studies on pyridine and its derivatives, providing a reliable estimate for this compound analysis.
| Analytical Method | Typical Detector | Common Internal Standard | Estimated Limit of Detection (LOD) | Estimated Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC | UV/DAD, MS | Diethyldiphenylurea | ~5 ppb[1] | ~15 ppb | Excellent (not quantified)[1] | Low relative standard deviations reported[1] | Suitable for non-volatile matrices, high throughput.[2] | Hydrophilic nature may require ion-pairing reagents for some columns.[3] |
| GC-MS | Mass Spectrometer | Deuterated this compound or similar | 0.01-0.1 ng[4] | 0.03-0.3 ng | >90%[4] | <4%[4] | High sensitivity and selectivity, excellent for complex matrices.[5] | Derivatization may be required for polar analytes, potential for thermal degradation.[6] |
| GC-FID | Flame Ionization Detector | N,N-dimethylformamide | ~0.87 pg/injection[1] | Not Specified | 97.9% - 99.9%[1] | ~0.26% (pooled CV)[1] | Robust and widely available. | Less selective than MS, potential for co-elution. |
| qNMR | NMR Spectrometer | Maleic Anhydride, 1,4-Dinitrobenzene | Analyte dependent | Analyte dependent | High | High | No need for identical standard, provides structural information, non-destructive.[7] | Lower sensitivity compared to chromatographic methods, requires higher sample concentration. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the analysis of this compound in liquid samples and is advantageous for non-volatile matrices.[1]
Instrumentation:
-
HPLC system with a UV/Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
-
Internal standard (e.g., Diethyldiphenylurea)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in the mobile phase.[1] Add a known concentration of the internal standard.[1] Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or wavelength of maximum absorbance for this compound)
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, making it ideal for the quantification of this compound in complex reaction mixtures.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate)
-
This compound reference standard
-
Internal standard (e.g., deuterated this compound or a structurally similar compound)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute a known amount of the reaction mixture in the solvent. Add a known concentration of the internal standard.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
MS detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the target ion for this compound to the peak area of the target ion for the internal standard against the concentration of the calibration standards. Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute concentration and purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard of known purity (e.g., Maleic Anhydride, 1,4-Dinitrobenzene)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
-
Calculation: The concentration of this compound can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for qNMR analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Establishing a Reference Standard for 3-Benzylpyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the establishment of a robust and well-characterized reference standard is paramount for ensuring the accuracy, reproducibility, and validity of analytical data. This guide provides a comprehensive comparison of 3-Benzylpyridine as a potential reference standard against its positional isomer, 4-Benzylpyridine. The information presented herein is supported by a compilation of experimental data and detailed analytical protocols to aid in the qualification and use of this compound in a research and quality control setting.
Comparative Analysis of this compound and 4-Benzylpyridine
A direct comparison of the physicochemical and toxicological properties of this compound and 4-Benzylpyridine is essential for evaluating their suitability as reference standards. The following tables summarize key data points for these two isomers.
Table 1: Physicochemical Properties
| Property | This compound | 4-Benzylpyridine |
| Molecular Formula | C₁₂H₁₁N[1][2] | C₁₂H₁₁N[3] |
| Molecular Weight | 169.23 g/mol [1][2] | 169.22 g/mol [3] |
| CAS Number | 620-95-1[1][2] | 2116-65-6[3] |
| Appearance | Colorless to pale yellow liquid or solid[4] | Liquid[3] |
| Melting Point | 34 °C | Not available |
| Boiling Point | 286-287 °C[4] | 287 °C[3] |
| Density | 1.061 g/mL at 25 °C | 1.061 g/mL at 25 °C[3] |
| pKa | 5.40 ± 0.10 (Predicted)[4] | 5.59 |
| LogP | 2.8 | 2.6 |
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound | 4-Benzylpyridine |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.51 (d, J=1.6 Hz, 1H), 8.45 (dd, J=4.8, 1.6 Hz, 1H), 7.50 (dt, J=7.8, 1.9 Hz, 1H), 7.29-7.18 (m, 5H), 7.15 (dd, J=7.8, 4.8 Hz, 1H), 3.98 (s, 2H) | δ 8.52 (d, J=5.9 Hz, 2H), 7.29-7.15 (m, 5H), 7.12 (d, J=5.9 Hz, 2H), 3.97 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 150.3, 147.8, 140.6, 138.9, 136.3, 129.0, 128.5, 126.3, 123.5, 38.8[5] | δ 150.0, 149.8, 140.2, 129.3, 128.5, 126.3, 124.3, 41.2 |
| IR (KBr disc) | Peaks at 3028, 2924, 1591, 1495, 1454, 1425, 1028, 746, 700 cm⁻¹ | Peaks at 3027, 2924, 1603, 1496, 1454, 1416, 1069, 995, 804, 739, 699 cm⁻¹ |
| Mass Spectrum (EI) | m/z 169 (M+), 168, 91[1] | m/z 169 (M+), 168, 91[3] |
Table 3: Toxicological Information
| Hazard | This compound | 4-Benzylpyridine |
| GHS Pictograms | ||
| Signal Word | Warning[1][4] | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed.[1][4]H312: Harmful in contact with skin.[1][4]H315: Causes skin irritation.[1][4]H319: Causes serious eye irritation.[1][4]H332: Harmful if inhaled.[1][4] | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3] |
| LD₅₀ (oral, rat) | Not available | 366 mg/kg |
Experimental Protocols
Detailed and validated analytical methods are crucial for the establishment of a reference standard. The following protocols are provided for the characterization and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the separation of this compound from its positional isomers and potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Potential Impurities in the Synthesis of this compound
Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A common synthesis involves the reaction of 3-picoline with benzaldehyde followed by dehydration and reduction. Potential impurities could include:
-
Unreacted starting materials: 3-picoline and benzaldehyde.
-
Reaction intermediates: Phenyl(pyridin-3-yl)methanol.
-
Over-reduction products: Benzylpiperidine derivatives.
-
Positional isomers: If the starting picoline contains isomeric impurities (2- or 4-picoline), the corresponding benzylpyridine isomers could be formed.
Predicted Biological Activity and Signaling Pathway
While direct experimental evidence for the specific signaling pathway modulated by this compound is limited, in silico prediction tools suggest potential biological targets. Based on its structural similarity to other pharmacologically active pyridine derivatives, this compound is predicted to interact with targets involved in neurological pathways. One such predicted target is the Acetylcholinesterase (AChE) enzyme. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
The diagram below illustrates the predicted mechanism of action of this compound on cholinergic signaling.
This guide provides a foundational framework for establishing this compound as a chemical reference standard. The comparative data, detailed analytical protocols, and predicted biological context will aid researchers in its proper characterization and application. It is recommended that for lot-specific certification, a comprehensive characterization is performed, including purity determination by multiple orthogonal methods and assessment of potential impurities.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Benzylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-benzylpyridine are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This chemical is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear protective gloves (e.g., butyl rubber or PVA), a fully-buttoned lab coat, and ensure skin is not exposed.[4] |
| Respiratory Protection | Use only in a well-ventilated area or within a certified laboratory chemical fume hood.[3][4] |
Step-by-Step Disposal Protocol for this compound
The primary method for the proper disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[5] Do not dispose of this chemical into drains or the environment.[5][6]
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and compatible waste container for "this compound Waste."[4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents and strong acids.[5][6]
2. Collection of Waste:
-
Liquid Waste: Carefully transfer unwanted this compound into the designated waste container.
-
Solid Waste (Spills): In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, silica gel, or universal binder.[6][7] Do not use combustible materials like sawdust. Once absorbed, sweep or scoop the material into the designated waste container.[7]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or pipette tips, that come into contact with this compound should also be placed in the hazardous waste container.[5]
3. Storage of Waste:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][4]
-
The storage location should be a designated waste accumulation area.
4. Arranging for Disposal:
-
Once the waste container is full or no longer in use, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][6]
-
Ensure all necessary paperwork, such as a chemical collection request form, is completed as per your institution's procedures.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of 3-Benzylpyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Benzylpyridine, offering procedural, step-by-step guidance to ensure operational safety and proper disposal.
Immediate Safety and Hazard Information
This compound is a compound that presents several health hazards. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1] Furthermore, it is known to cause skin and serious eye irritation.[1] Therefore, adherence to strict safety protocols is crucial to mitigate risk.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[2] |
| Hand Protection | Due to the rapid breakthrough time of nitrile gloves with similar pyridine compounds, Butyl or Viton™ gloves are recommended for prolonged contact. For incidental contact, double-gloving with a chemical-resistant outer glove is advised. |
| Body Protection | A lab coat or a chemical-resistant apron should be worn to protect against skin contact. For larger quantities or in case of a significant spill risk, a chemical-resistant suit is recommended. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Exposure Limits
As specific occupational exposure limits (OELs) for this compound have not been established, the limits for the closely related compound, pyridine, should be adopted as a conservative measure.
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 5 ppm (15 mg/m³) over an 8-hour workshift[3][4][5] |
| NIOSH (REL) | 5 ppm (15 mg/m³) over a 10-hour workshift[3][5][6] |
| ACGIH (TLV) | 1 ppm over an 8-hour workshift[3] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary PPE as outlined in the table above.
- Prepare all necessary equipment and reagents before handling the compound.
- Have a spill kit readily available.
2. Handling:
- Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.
- Avoid direct contact with skin and eyes by wearing the appropriate PPE.
- Use compatible labware (e.g., glass, PTFE) to prevent degradation.
- Keep containers of this compound tightly sealed when not in use.
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Decontaminate all surfaces and equipment that may have come into contact with this compound.
- Properly remove and dispose of contaminated PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
- Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]
2. Labeling:
- Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
3. Storage:
- Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
- Ensure the storage area is secure and only accessible to authorized personnel.
4. Final Disposal:
- Waste pyridine is classified as a hazardous waste.[7] Depending on the formulation, it may fall under EPA hazardous waste codes such as F005 for spent non-halogenated solvents.[8]
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste in accordance with all local, state, and federal regulations.[2]
Workflow for Safe Handling and Disposal
The following diagram outlines the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 6. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. wku.edu [wku.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
